1-(3,4-Dimethoxyphenyl)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYXSFKGIICIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386305 | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10548-83-1 | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,4-Dimethoxyphenyl)propan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a significant chemical intermediate in organic synthesis. The document delineates its physicochemical properties, details validated synthesis protocols, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity profile and its applications as a versatile building block in the development of pharmaceuticals and other bioactive molecules. This guide is intended to serve as a critical resource for professionals engaged in chemical research and development, providing both foundational knowledge and practical, field-proven insights.
Introduction and Molecular Overview
1-(3,4-Dimethoxyphenyl)propan-1-ol is an aromatic alcohol characterized by a propan-1-ol chain attached to a 3,4-dimethoxy-substituted benzene ring.[1] Its molecular structure, featuring a secondary alcohol, two electron-donating methoxy groups, and an aromatic system, imparts a unique combination of reactivity and selectivity.[1] These functional groups make it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of pharmaceuticals, dyes, and other specialized organic compounds.[1] Its role as a synthetic intermediate is pivotal for creating derivatives with potential biological activity.
The core structure consists of a chiral center at the carbinol carbon (C1 of the propanol chain), meaning it can exist as two enantiomers, (R)- and (S)-1-(3,4-dimethoxyphenyl)propan-1-ol. The stereochemistry of this center is often critical in the synthesis of bioactive compounds where specific enantiomers are required for desired pharmacological effects.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol is presented below. This data is essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |
| Molecular Weight | 196.24 g/mol | [3] |
| Appearance | Colorless liquid with an aromatic flavor | [1] |
| Boiling Point | 300.6 °C at 760 mmHg | [] |
| Density | 1.06 g/cm³ | [] |
| pKa | ~14.25 ± 0.20 | [] |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, methanol, and other organic solvents. | [1][] |
Synthesis and Production
The most direct and common laboratory-scale synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol is achieved through the reduction of its corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (also known as propioveratrone). This transformation is a cornerstone of alcohol synthesis, and the choice of reducing agent allows for control over reaction conditions and selectivity.
General Synthesis Workflow
The synthesis is a two-step process starting from commercially available veratrole (1,2-dimethoxybenzene). The first step is a Friedel-Crafts acylation to produce the ketone intermediate, followed by a selective reduction of the carbonyl group to yield the target secondary alcohol.
Sources
An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-ol (CAS No. 10548-83-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its role in the development of bioactive molecules, and outlines robust analytical methodologies for its characterization.
Introduction and Core Properties
1-(3,4-Dimethoxyphenyl)propan-1-ol, registered under CAS number 10548-83-1, is an aromatic alcohol characterized by a propan-1-ol chain attached to a 3,4-dimethoxyphenyl ring.[1][2] This structural motif, containing a veratryl (3,4-dimethoxybenzene) group, is a common feature in a variety of natural products and synthetic compounds with diverse biological activities. The presence of the hydroxyl group and the electron-rich aromatic ring makes it a versatile precursor for further chemical modifications.[1]
The compound typically presents as a colorless liquid or an oil-to-off-white waxy solid.[3] It exhibits good solubility in common organic solvents such as chloroform, dichloromethane, ether, ethyl acetate, and methanol.[3][4]
Table 1: Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol
| Property | Value | Source(s) |
| CAS Number | 10548-83-1 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.24 g/mol | [5] |
| Appearance | Colorless liquid or oil to off-white waxy solid | [3] |
| Melting Point | 36-38 °C | [3][5] |
| Boiling Point | 158-166 °C at 16 Torr | [3][5] |
| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | ~14.25 ± 0.20 (Predicted) | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, methanol | [3][4] |
Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol: Methodologies and Rationale
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol can be efficiently achieved through two primary and reliable routes: the Grignard reaction and the reduction of a corresponding ketone. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis via Grignard Reaction: A Step-by-Step Protocol
This method involves the nucleophilic addition of an ethyl Grignard reagent to veratraldehyde (3,4-dimethoxybenzaldehyde). The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol with high specificity.
Diagram 1: Grignard Reaction Workflow
Caption: Workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol using the Grignard reaction.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of veratraldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Synthesis via Reduction of 3,4-Dimethoxypropiophenone
This alternative route involves the reduction of the ketone 1-(3,4-dimethoxyphenyl)propan-1-one (also known as 3,4-dimethoxypropiophenone). This method is often preferred for its milder reaction conditions and easier workup compared to the Grignard reaction. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). For larger-scale industrial applications, catalytic hydrogenation offers a more economical and environmentally friendly approach.[6]
Diagram 2: Ketone Reduction Workflow
Caption: Workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol via the reduction of the corresponding ketone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq) in methanol or ethanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Applications in Drug Discovery and Organic Synthesis
1-(3,4-Dimethoxyphenyl)propan-1-ol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The veratryl moiety is present in numerous natural products and pharmaceuticals, often contributing to their biological activity.
While direct pharmacological data on 1-(3,4-Dimethoxyphenyl)propan-1-ol is scarce, its derivatives have been investigated for a range of activities. For instance, related structures are precursors to compounds with potential antispasmodic and anti-inflammatory properties.[7][8] The structural similarity to mebeverine and papaverine, both known antispasmodics, suggests that derivatives of this alcohol could be of interest in the treatment of gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[7]
Furthermore, the precursor ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9] The alcohol itself can be used to synthesize other valuable intermediates, such as 4-trans-propenylveratrole.[4]
Diagram 3: Potential Applications in Medicinal Chemistry
Caption: Potential pathways for the derivatization of 1-(3,4-Dimethoxyphenyl)propan-1-ol to generate compounds with therapeutic interest.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1-(3,4-Dimethoxyphenyl)propan-1-ol. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dimethoxyphenyl ring (typically in the range of 6.7-7.0 ppm), the methoxy groups (around 3.8-3.9 ppm), the carbinol proton (CH-OH), the methylene group (CH₂), and the terminal methyl group (CH₃) of the propanol chain. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two methoxy carbons, the six aromatic carbons (four of which are unique due to substitution), and the three carbons of the propanol side chain.[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹, along with C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands for the ether and alcohol functionalities.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chromatographic Analysis: A GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of 1-(3,4-Dimethoxyphenyl)propan-1-ol and for its quantification in reaction mixtures. Due to the presence of the polar hydroxyl group, derivatization to a less polar and more volatile trimethylsilyl (TMS) ether can improve peak shape and prevent thermal degradation during GC analysis.[11]
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a GC vial.
-
Add an anhydrous solvent (e.g., 100 µL of dichloromethane or pyridine).
-
Add a silylating agent, such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Analysis: The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity is determined by the relative area of the main peak in the chromatogram.
Safety and Handling
While specific toxicological data for 1-(3,4-Dimethoxyphenyl)propan-1-ol is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[1][2] It may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[12]
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an important building block in the development of new pharmaceuticals and other bioactive compounds. This guide has provided a detailed overview of its properties, synthesis, potential applications, and analytical characterization to support the work of researchers and scientists in the field of drug discovery and organic synthesis.
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1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. (n.d.). Retrieved from [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 - PubChem. (n.d.). Retrieved from [Link]
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1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Retrieved from [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2568. Retrieved from [Link]
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Ilieva, Y., Georgieva, M., Zasheva, M., & Danchev, N. (2021). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 26(16), 4983. Retrieved from [Link]
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Cárdenas-C, S., Arias-A, E., Gallegos-N, F., Alzate-Morales, J., & Meneses-Luna, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Retrieved from [Link]
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Jantan, I., Yassin, M. S. M., Chin, C. B., Chen, L. L., & Sim, N. L. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Planta Medica, 69(11), 1047–1049. Retrieved from [Link]
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Carbon-13 NMR spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Li, S., Lundquist, K., & Stomberg, R. (1993). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 47, 813-819. Retrieved from [Link]
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13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) - NP-MRD. (n.d.). Retrieved from [Link]
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Cárdenas-C, S., Arias-A, E., Gallegos-N, F., Alzate-Morales, J., & Meneses-Luna, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This compound, a derivative of the versatile scaffold veratraldehyde, serves as a valuable intermediate in the synthesis of various bioactive molecules and fine chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and expert insights into the causality behind experimental choices. We will delve into the synthetic pathway from its ketone precursor, detail its purification, and provide a thorough analysis of its structural elucidation through modern spectroscopic techniques.
Introduction: The Veratryl Scaffold in Synthetic Chemistry
The 3,4-dimethoxyphenyl moiety, often referred to as the veratryl group, is a key structural motif present in a multitude of natural products and synthetic compounds with significant biological activities.[1] Veratraldehyde (3,4-dimethoxybenzaldehyde), the parent aldehyde, is a widely utilized precursor in the pharmaceutical and fragrance industries due to its pleasant woody aroma and its reactivity, which allows for a diverse range of chemical modifications.[3][4]
1-(3,4-Dimethoxyphenyl)propan-1-ol, with its reactive hydroxyl group and stable aromatic ring, represents an important chiral building block. The presence of the hydroxyl group offers a site for further functionalization, such as esterification or etherification, while the dimethoxy-substituted phenyl ring influences the molecule's overall electronic properties and potential biological interactions. Its role as a chemical intermediate is primarily in the field of organic synthesis, where it can be used to construct more complex molecules, including potential drug candidates and dyes.[2]
This guide will focus on the practical aspects of handling and characterizing this compound, providing a trustworthy and self-validating framework for its synthesis and analysis.
Synthesis and Purification: A Validated Workflow
The most common and efficient laboratory-scale synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol involves the reduction of its corresponding ketone, 1-(3,4-Dimethoxyphenyl)propan-1-one (also known as 3',4'-dimethoxypropiophenone). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[5][6]
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Detailed Experimental Protocol: Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one
-
Rationale: This protocol employs sodium borohydride in methanol. Methanol serves as a protic solvent that can activate the carbonyl group for nucleophilic attack by the hydride ion (H⁻) from NaBH₄. The reaction is initiated at a low temperature to control the initial exothermic reaction rate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-Dimethoxyphenyl)propan-1-one (1.0 eq) in methanol (10 volumes).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add 1N hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the resulting alkoxide.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification Protocol: Flash Column Chromatography
-
Rationale: Flash column chromatography is an effective method for purifying the product from any unreacted starting material and minor byproducts. A solvent system of hexane and ethyl acetate is chosen for its ability to provide good separation on a silica gel stationary phase.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(3,4-Dimethoxyphenyl)propan-1-ol as a colorless oil or low melting solid.[7]
Structural Elucidation: A Spectroscopic Approach
The definitive identification and structural confirmation of 1-(3,4-Dimethoxyphenyl)propan-1-ol are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their connectivity.
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~6.8-7.0 m 3H Ar-H Aromatic protons on the dimethoxy-substituted ring. ~4.5 t 1H CH-OH The proton on the carbon bearing the hydroxyl group, deshielded by the oxygen and the aromatic ring. ~3.8 s 6H OCH₃ Two equivalent methoxy groups on the aromatic ring. ~2.0 s (broad) 1H OH The hydroxyl proton; its chemical shift can vary and it may exchange with D₂O. ~1.7 m 2H CH₂ The methylene protons adjacent to the chiral center. ~0.9 t 3H CH₃ The terminal methyl group protons. -
¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted Chemical Shift (δ, ppm) Assignment Rationale ~148-150 Ar-C-O Aromatic carbons directly attached to the electron-donating methoxy groups. ~138 Ar-C Quaternary aromatic carbon attached to the propanol side chain. ~110-120 Ar-CH Aromatic carbons bearing a hydrogen atom. ~75 CH-OH The carbon atom bonded to the hydroxyl group, significantly deshielded by the oxygen. ~56 OCH₃ The carbon atoms of the two methoxy groups. ~32 CH₂ The methylene carbon. ~10 CH₃ The terminal methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Foreword: The Strategic Importance of a Versatile Chiral Alcohol
1-(3,4-Dimethoxyphenyl)propan-1-ol is a key chemical intermediate whose structural motif, featuring a catechol diether and a secondary alcohol, is a valuable building block in the synthesis of more complex molecules.[1] Its utility is particularly noted in the development of pharmaceuticals, dyes, and other bioactive compounds where the specific stereochemistry and electronic properties of the dimethoxyphenyl group are leveraged for targeted molecular interactions.[1][2] This guide provides an in-depth exploration of the primary, field-proven synthetic pathways to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to inform strategic decisions in a research and development setting.
Chapter 1: Strategic Overview of Synthetic Pathways
The synthesis of a secondary alcohol such as 1-(3,4-Dimethoxyphenyl)propan-1-ol can be approached from two principal retrosynthetic disconnections. The most logical and widely applied strategies involve either the formation of the C-C bond adjacent to the alcohol via a nucleophilic addition to a carbonyl, or the reduction of a pre-existing ketone precursor. This guide will focus on these two robust methodologies:
-
Pathway A: Grignard Reaction on an Aldehyde. This classic organometallic approach involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 3,4-dimethoxybenzaldehyde.
-
Pathway B: Reduction of a Propiophenone Precursor. A two-step sequence involving an initial Friedel-Crafts acylation to synthesize the ketone 1-(3,4-dimethoxyphenyl)propan-1-one, followed by its selective reduction to the target alcohol.
The following diagram illustrates these divergent and convergent pathways.
Caption: Mechanism of Grignard addition to an aldehyde.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize 1-(3,4-Dimethoxyphenyl)propan-1-ol from 3,4-dimethoxybenzaldehyde.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. All glassware must be oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions. [3]2. Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Initiation: Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when bubbling and a slight turbidity are observed. If the reaction does not start, gently warm the flask or add a small crystal of iodine. [3]4. Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel to the stirred Grignard solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Workup (Quenching): Cool the reaction mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide. [4]8. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. [4]Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography.
Chapter 3: Pathway B - Friedel-Crafts Acylation and Reduction
This robust, two-step pathway first constructs the ketone intermediate, 1-(3,4-dimethoxyphenyl)propan-1-one (propioveratrone), which is subsequently reduced to the target alcohol. [2]This method is often preferred in industrial settings due to the stability of the intermediates and the high efficiency of each step.
Step 1: Friedel-Crafts Acylation
Mechanism & Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from propanoyl chloride. [5][6]
-
Acylium Ion Formation: The Lewis acid coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CH₂C≡O⁺). 2. Electrophilic Attack: The electron-rich veratrole (1,2-dimethoxybenzene) ring acts as a nucleophile, attacking the acylium ion. The two methoxy groups are ortho-, para-directing and strongly activating, leading to preferential substitution at the para position (C4) relative to the C1-methoxy group, minimizing steric hindrance.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the ring and yielding the ketone product. A key feature of acylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions. [5]
Step 2: Ketone Reduction
Mechanism & Causality: The reduction of the propiophenone intermediate to the secondary alcohol is a fundamental transformation. [7]Two primary methods are commonly employed: hydride reduction and catalytic hydrogenation.
-
Hydride Reduction (e.g., with NaBH₄): Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for converting ketones to secondary alcohols. [8][9]The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. [9][10]This is followed by protonation of the resulting alkoxide during an acidic or aqueous workup. NaBH₄ is chosen for its safety, ease of handling, and high chemoselectivity (it does not reduce esters or carboxylic acids). [7][11]* Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. [12][13]The ketone adsorbs onto the catalyst surface, where hydrogen atoms are added across the C=O double bond. [14]This method is highly efficient and atom-economical, making it suitable for large-scale synthesis. [15]
Caption: Workflow for the two-step acylation-reduction pathway.
Experimental Protocol: Acylation and NaBH₄ Reduction
Objective: To synthesize 1-(3,4-Dimethoxyphenyl)propan-1-ol from veratrole.
Part 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
Procedure:
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve veratrole (1.0 eq) and propanoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by recrystallization or column chromatography. [16] Part 2: Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one Materials:
-
1-(3,4-Dimethoxyphenyl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dilute HCl
Procedure:
-
Dissolution: Dissolve the ketone (1.0 eq) in methanol or ethanol in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath. [11]2. NaBH₄ Addition: Add sodium borohydride (0.5 - 1.0 eq) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling. [7]3. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Workup: Cool the mixture in an ice bath and slowly add dilute HCl to neutralize excess NaBH₄ and protonate the alkoxide. [17]5. Extraction & Purification: Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol. Further purification can be achieved via column chromatography if necessary.
Chapter 4: Comparative Analysis and Conclusion
| Feature | Pathway A: Grignard Synthesis | Pathway B: Acylation-Reduction |
| Number of Steps | 1 (plus reagent prep) | 2 |
| Starting Materials | 3,4-Dimethoxybenzaldehyde, Ethyl Halide, Mg | Veratrole, Propanoyl Chloride |
| Key Reagents | Grignard Reagent (moisture-sensitive) | AlCl₃ (moisture-sensitive), NaBH₄/H₂ |
| Advantages | Direct C-C bond formation in one step. | High-yielding steps, stable intermediates, avoids highly reactive Grignard reagents, industrially scalable. |
| Disadvantages | Requires strictly anhydrous conditions. Grignard reagent is a strong base, limiting functional group tolerance. Potential for side reactions (e.g., Wurtz coupling). | Two separate reaction and workup steps. Use of stoichiometric Lewis acids generates significant waste. |
| Typical Yields | Moderate to Good | Good to Excellent |
Both the Grignard synthesis and the Friedel-Crafts acylation-reduction sequence are effective and reliable pathways for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
-
The Grignard pathway offers a more direct route and is an excellent choice for laboratory-scale synthesis where expediency is valued, provided that rigorous anhydrous techniques can be maintained.
-
The acylation-reduction pathway is often the preferred method for larger-scale and industrial applications. Its two-step nature allows for the isolation and purification of a stable ketone intermediate, leading to higher overall purity and yield of the final product. The robustness and scalability of both the Friedel-Crafts reaction and the subsequent ketone reduction make it a more dependable and controllable process.
The selection of the optimal pathway ultimately depends on the specific constraints and objectives of the research or production campaign, including scale, available equipment, cost of starting materials, and desired final purity.
References
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-ol spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
This guide provides a comprehensive analysis of the spectral data for 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key chemical intermediate.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate unambiguous structural elucidation and characterization.
Molecular Structure and Spectroscopic Overview
1-(3,4-Dimethoxyphenyl)propan-1-ol possesses a chiral center at the carbinol carbon (C1 of the propanol chain), attached to a 3,4-dimethoxyphenyl (veratryl) group and an ethyl group. This structure dictates a unique spectroscopic fingerprint, which is essential for identity confirmation and purity assessment.
The analytical workflow involves a multi-technique approach to gather orthogonal data, ensuring a high-confidence structural assignment.
Caption: Molecular structure and analytical workflow for 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,4-Dimethoxyphenyl)propan-1-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm for both ¹H and ¹³C spectra.[3][4]
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.[4] A longer acquisition time and more scans (e.g., 128 or more) are typically required due to the low natural abundance of the ¹³C isotope.[5]
-
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.90 | d, J ≈ 2 Hz | 1H | H-2 (Aromatic) | Proton on the aromatic ring ortho to the C1-substituent and meta to both methoxy groups. |
| ~ 6.84 | d, J ≈ 8 Hz | 1H | H-5 (Aromatic) | Proton on the aromatic ring ortho to a methoxy group. |
| ~ 6.78 | dd, J ≈ 8, 2 Hz | 1H | H-6 (Aromatic) | Proton on the aromatic ring ortho to the C1-substituent and ortho to a methoxy group. |
| ~ 4.58 | t, J ≈ 6.5 Hz | 1H | H-1 (Carbinol CH) | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and the aromatic ring. It appears as a triplet due to coupling with the adjacent CH₂ group. |
| 3.88 | s | 3H | OCH₃ | Protons of one of the methoxy groups. Singlet as there are no adjacent protons. |
| 3.87 | s | 3H | OCH₃ | Protons of the second methoxy group, with a very similar chemical environment to the first. |
| ~ 1.75 | m | 2H | H-2 (Methylene CH₂) | Methylene protons of the propyl chain. They are diastereotopic due to the adjacent chiral center, potentially leading to a complex multiplet. They are coupled to both H-1 and H-3. |
| ~ 0.90 | t, J ≈ 7.4 Hz | 3H | H-3 (Methyl CH₃) | Terminal methyl group protons, appearing as a triplet due to coupling with the adjacent CH₂ group. |
| ~ 2.0 (variable) | br s | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent-dependent. It may not show coupling.[3] |
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon environments.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 148.8 | C-4 (Aromatic) | Aromatic carbon attached to a methoxy group, highly deshielded. |
| ~ 148.2 | C-3 (Aromatic) | Aromatic carbon attached to the second methoxy group. |
| ~ 138.0 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the propanol substituent. |
| ~ 118.5 | C-6 (Aromatic) | Aromatic CH carbon. |
| ~ 110.8 | C-5 (Aromatic) | Aromatic CH carbon, shielded by the para-methoxy group. |
| ~ 109.5 | C-2 (Aromatic) | Aromatic CH carbon, shielded by the ortho-methoxy group. |
| ~ 76.0 | C-1 (Carbinol CH) | Carbon attached to the hydroxyl group, significantly deshielded by oxygen. |
| ~ 55.9 | OCH₃ | Methoxy carbons, with nearly identical chemical shifts. |
| ~ 31.8 | C-2 (Methylene CH₂) | Aliphatic methylene carbon. |
| ~ 10.1 | C-3 (Methyl CH₃) | Aliphatic terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small drop of neat 1-(3,4-Dimethoxyphenyl)propan-1-ol directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
Interpretation of Key IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3200 | O-H stretch, broad | Alcohol (-OH) | The broadness of this peak is a classic indicator of hydrogen bonding between alcohol molecules.[6] This is a definitive band for the presence of the hydroxyl group. |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |
| 2960 - 2850 | C-H stretch | Aliphatic C-H | Corresponds to the C-H bonds in the propyl chain (CH₃ and CH₂ groups). |
| 1605, 1515, 1460 | C=C stretch | Aromatic Ring | These absorptions, often referred to as "aromatic fingerprints," confirm the benzene ring skeleton. |
| 1260, 1030 | C-O stretch | Aryl Ether & Alcohol | Strong absorptions corresponding to the C-O bonds of the methoxy groups and the alcohol C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energy-rich, undergoes fragmentation into smaller, characteristic ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Interpretation of the Mass Spectrum
The molecular formula is C₁₁H₁₆O₃, giving a molecular weight of 196.24 g/mol .[1]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 196 . In alcohols, this peak can sometimes be weak or absent due to rapid fragmentation.[7]
-
Major Fragmentation Pathways: The primary fragmentation mechanism for alcohols is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the oxygen atom.[8]
Caption: Primary fragmentation pathway of 1-(3,4-Dimethoxyphenyl)propan-1-ol in EI-MS.
Table of Key Fragments:
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 196 | [C₁₁H₁₆O₃]⁺• | Molecular Ion (M⁺•) |
| 181 | [M - CH₃]⁺ | Loss of a methyl radical (less likely than α-cleavage). |
| 178 | [M - H₂O]⁺• | Dehydration, common for alcohols.[8] |
| 167 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical. This is expected to be the base peak due to the formation of a stable, resonance-stabilized oxonium ion. |
| 151 | [167 - O]⁺ or [167 - CH₄]⁺ | Subsequent fragmentation of the m/z 167 ion. |
| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage with rearrangement. |
The most diagnostic fragmentation is the loss of the ethyl group (29 Da) to yield the highly stable ion at m/z 167 . The presence of this intense peak is strong evidence for the 1-propanol structure, as opposed to an isomeric structure.
Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating system for the characterization of 1-(3,4-Dimethoxyphenyl)propan-1-ol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and connectivity. The IR spectrum definitively identifies the hydroxyl and dimethoxy-phenyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern dominated by alpha-cleavage, pinpointing the location of the hydroxyl group on the propyl chain. This integrated spectral dataset serves as a reliable reference for the identification and quality control of this compound.
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(R)-1-(3,4-dimethoxyphenyl)propan-1-ol properties
An In-depth Technical Guide to (R)-1-(3,4-dimethoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the synthesis, properties, and applications of (R)-1-(3,4-dimethoxyphenyl)propan-1-ol. As a key chiral building block, a thorough understanding of its characteristics is essential for its effective use in synthetic chemistry and pharmaceutical development. This guide is structured to provide not just data, but also expert insights into the causality behind experimental choices and analytical interpretations.
Core Molecular Profile and Significance
(R)-1-(3,4-dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol. Its structure is significant for two primary reasons: the stereodefined hydroxyl group at the C1 position and the 3,4-dimethoxy substituted phenyl ring (a veratryl group). This specific combination makes it a valuable intermediate in organic synthesis. The veratryl moiety is a common feature in numerous natural products and pharmacologically active molecules. The chirality of the alcohol is often a critical determinant for the biological activity of the final target molecule, making enantiomerically pure starting materials like this one highly sought after.
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of all subsequent experimental work. The key properties of (R)-1-(3,4-dimethoxyphenyl)propan-1-ol are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |
| Molecular Weight | 196.24 g/mol | [1] |
| Appearance | Oil to Off-White Waxy Solid | [3] |
| Melting Point | 36-38 °C | [1][3] |
| Boiling Point | 158-166 °C (at 16 Torr) | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol. | [3] |
| Density | ~1.060 g/cm³ (Predicted) | [1][3] |
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two methoxy groups (~3.9 ppm), an aromatic ABC system (6.8-6.9 ppm), the carbinol proton (-CHOH), the methylene protons (-CH₂-), and the terminal methyl group (-CH₃). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for 11 distinct carbons: two methoxy carbons (~56 ppm), three aliphatic carbons (C1, C2, C3 of the propyl chain), and six aromatic carbons.[4] |
| Mass Spec. | A molecular ion peak (M⁺) at m/z 196.11, corresponding to the exact mass of C₁₁H₁₆O₃.[1] |
| IR Spec. | A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch), C-O stretching bands, aromatic C=C stretching, and aliphatic C-H stretching bands. |
Stereoselective Synthesis: Methodologies and Protocols
The primary challenge in utilizing this compound is its stereoselective synthesis. The most common and efficient method is the asymmetric reduction of the prochiral ketone precursor, 1-(3,4-dimethoxyphenyl)propan-1-one.
Asymmetric Reduction of 1-(3,4-dimethoxyphenyl)propan-1-one
This approach leverages a chiral catalyst to direct the addition of a hydride to one face of the ketone, yielding the desired (R)-alcohol with high enantiomeric excess.
Diagram 1: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric reduction of a ketone to a chiral alcohol.
Detailed Experimental Protocol:
-
Reactor Setup: A multi-neck, round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Catalyst Introduction: The chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), is introduced into the flask via syringe, followed by anhydrous tetrahydrofuran (THF). The solution is cooled to the desired temperature (e.g., -20 °C).
-
Reducing Agent Addition: A borane source, such as borane-dimethyl sulfide complex (BMS), is added dropwise to the catalyst solution. The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
Causality: Pre-complexing the borane with the chiral catalyst is critical. This complex is the active species that coordinates to the ketone's carbonyl group, sterically shielding one face and directing the hydride attack to the other, thus ensuring high enantioselectivity.
-
-
Substrate Addition: The precursor ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, dissolved in anhydrous THF, is added slowly via the dropping funnel over 30-60 minutes.
-
Causality: Slow addition maintains a low concentration of the free ketone, preventing any uncatalyzed, non-selective reduction which would lower the final enantiomeric excess. The low temperature is crucial for maximizing the energy difference between the two possible transition states, leading to higher stereoselectivity.
-
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Key Applications in Synthesis
As an important chemical intermediate, this compound is primarily used in organic synthesis to create more complex molecules.[5]
-
Pharmaceutical Synthesis: It serves as a chiral precursor for various drug candidates. The alcohol can be converted into other functional groups (amines, esters, ethers) with retention or inversion of stereochemistry, providing access to a wide range of chiral derivatives. For instance, derivatives of β-azolyl ketones, which share a similar structural backbone, have been investigated for fungicide, bactericide, and herbicide applications.[6]
-
Natural Product Synthesis: The 3,4-dimethoxyphenyl group is a key structural element in many lignans and other natural products.[7] This alcohol can serve as a starting point for the total synthesis of such compounds.
-
Research Chemicals: It is used in the synthesis of complex organic compounds for research purposes.[8]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. While toxicity data for this specific compound is limited, related structures provide guidance.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][12]
-
First Aid:
Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
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1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. (2024). ChemBK. Available at: [Link]
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Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone - ResearchGate. ResearchGate. Available at: [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-one | CAS#:1835-04-7 | Chemsrc. Chemsrc. Available at: [Link]
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(S)-1-(3,4-dimethoxyphenyl)propan-1-ol properties
An In-depth Technical Guide to (S)-1-(3,4-dimethoxyphenyl)propan-1-ol
Introduction
(S)-1-(3,4-dimethoxyphenyl)propan-1-ol is a chiral aromatic alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a stereogenic center at the carbinol carbon, combined with the electronically rich 3,4-dimethoxyphenyl (veratryl) moiety, renders it a valuable and versatile chiral building block.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthetic pathways, analytical characterization, and applications, with a focus on its utility for researchers and professionals in drug development. The presence of a hydroxyl group and an aromatic ring provides specific reactivity and selectivity in chemical reactions, making it an important intermediate for a variety of more complex organic compounds, including potential drugs and other bioactive molecules.[1][2]
Physicochemical Properties
The fundamental physical and chemical characteristics of 1-(3,4-dimethoxyphenyl)propan-1-ol are summarized below. These properties are critical for its handling, purification, and use in synthetic applications. The data presented is for the racemic mixture, but the properties of the individual enantiomers are expected to be identical, with the exception of optical rotation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |
| Molecular Weight | 196.24 g/mol | [3][4] |
| Appearance | Oil to Off-White Waxy Solid | [4] |
| Melting Point | 36-38 °C | [3][4] |
| Boiling Point | 158-166 °C (at 16 Torr) | [3][4] |
| Density (Predicted) | 1.060 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 14.25 ± 0.20 | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol. | [4] |
| CAS Number | 10548-83-1 (for racemic mixture) | [1][3][4] |
Synthesis and Enantioselective Preparation
The synthesis of optically pure (S)-1-(3,4-dimethoxyphenyl)propan-1-ol necessitates a strategy that can effectively control the stereochemistry at the C1 position. This is typically achieved either through the asymmetric synthesis from a prochiral precursor or by the resolution of a racemic mixture.
Racemic Synthesis
The racemic form of 1-(3,4-dimethoxyphenyl)propan-1-ol is most commonly prepared via the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (also known as propioveratrone).[5][6] This ketone serves as a versatile precursor and can be synthesized from commercially available starting materials. The reduction of the carbonyl group can be accomplished using a variety of standard reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in an appropriate alcoholic or ethereal solvent.
The general workflow for this transformation is outlined below. The choice of reducing agent and reaction conditions offers a trade-off between cost, safety, and reactivity, which must be optimized for the desired scale and laboratory setup.
Caption: General workflow for the synthesis of racemic 1-(3,4-dimethoxyphenyl)propan-1-ol.
Enantioselective Synthesis & Chiral Resolution
Achieving an enantiomerically pure sample of the (S)-alcohol is paramount for its application in the synthesis of chiral drugs.
1. Asymmetric Reduction: A more direct and atom-economical approach is the asymmetric reduction of the precursor ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. This involves using a chiral reducing agent or a catalytic system composed of a standard hydride source (e.g., borane) and a chiral catalyst. This method can directly yield the desired (S)-enantiomer in high enantiomeric excess, avoiding the loss of 50% of the material inherent in classical resolution.[7]
2. Chiral Resolution: Chiral resolution is a well-established technique for separating a racemic mixture into its individual enantiomers.[8] This process typically involves the following steps:
-
Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, such as (S)-mandelic acid or (+)-tartaric acid, to form a mixture of diastereomeric salts or esters.[8][9]
-
Separation: Diastereomers possess different physical properties (e.g., solubility), allowing them to be separated by conventional methods like fractional crystallization.[8][9]
-
Hydrolysis: The separated diastereomer is then treated to cleave the resolving agent, liberating the desired pure enantiomer of the alcohol.[8]
3. Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers.[10] The racemic mixture is passed through a column where one enantiomer interacts more strongly with the chiral phase, resulting in different retention times and allowing for their separation.[10]
Caption: Synthetic utility of (S)-1-(3,4-dimethoxyphenyl)propan-1-ol.
Safety and Handling
Under general operating conditions, 1-(3,4-dimethoxyphenyl)propan-1-ol is considered to have low toxicity. [1]However, as with all laboratory chemicals, it must be handled with caution and in accordance with good industrial hygiene and safety practices. [11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat to prevent skin and eye contact. [1][11]* Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors. [11][13]Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a dark, cool, and well-ventilated place. [1][11]Keep away from heat, sparks, open flames, and strong oxidizing agents. [1][13]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. [11] * Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [11] * Ingestion: If swallowed, call a poison control center or doctor if you feel unwell. [11] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [11]
-
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1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. [Link]
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13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) - NP-MRD. [Link]
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1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 - PubChem. [Link]
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1-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 15781 - PubChem. [Link]
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propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
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Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC - NIH. [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-ol as a chemical intermediate
An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-ol as a Chemical Intermediate
Abstract
1-(3,4-Dimethoxyphenyl)propan-1-ol is a versatile chemical intermediate whose structural features—a reactive secondary alcohol and an electron-rich dimethoxy-substituted phenyl ring—make it a valuable building block in modern organic synthesis.[1] This guide provides an in-depth analysis of its synthesis, characterization, and application, with a focus on the underlying chemical principles and practical laboratory protocols. We will explore its primary synthetic route via the reduction of 3,4-dimethoxypropiophenone, detail its role in the creation of complex bioactive molecules, and outline the necessary analytical and safety protocols for its effective use in a research and development setting.
Core Physicochemical & Structural Profile
1-(3,4-Dimethoxyphenyl)propan-1-ol, a colorless liquid with a distinct aromatic character, is readily soluble in common organic solvents such as alcohols, ethers, and ketones.[1] This solubility profile makes it highly compatible with a wide range of reaction conditions. The molecule's reactivity is dominated by two key features: the nucleophilic secondary hydroxyl group, which can undergo esterification, oxidation, or substitution, and the veratrole (3,4-dimethoxyphenyl) moiety, which can be targeted for electrophilic aromatic substitution or other modifications.
Table 1: Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol
| Property | Value | Source(s) |
| CAS Number | 10548-83-1 | [2] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |
| Molecular Weight | 196.24 g/mol | [4] |
| Appearance | Colorless liquid with an aromatic odor | [1] |
| Boiling Point | 142-144 °C @ 0.5 mmHg | [4][5] |
| Density | ~1.081 g/mL at 25 °C | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol | [1][] |
Strategic Synthesis: From Precursor to Product
The most reliable and scalable synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol involves a two-step process: the formation of its ketone precursor, 1-(3,4-dimethoxyphenyl)propan-1-one (also known as 3,4-dimethoxypropiophenone), followed by its selective reduction.
Caption: Primary synthetic workflow for 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Step 1: Synthesis of the Ketone Precursor (3,4-Dimethoxypropiophenone)
Causality: The synthesis of the ketone is achieved via a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is highly effective here because the two methoxy groups on the veratrole ring are strong activating groups, directing the incoming acyl group primarily to the para position relative to one of the methoxy groups, resulting in high regioselectivity. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the propionyl chloride to form a reactive acylium ion electrophile.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and a dry, non-polar solvent such as 1,2-dichloroethane.[7] Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Add propionyl chloride (1.05 eq.) dropwise to the cooled suspension while stirring.[7] Maintain the temperature at 0-5°C.
-
Aromatic Addition: After the addition is complete, add veratrole (1.0 eq.) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with two portions of 1,2-dichloroethane. Combine the organic layers, wash with a dilute sodium hydroxide solution and then with water until neutral.[7] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3,4-dimethoxypropiophenone, can be purified by vacuum distillation or column chromatography.[7][8]
Step 2: Selective Reduction to 1-(3,4-Dimethoxyphenyl)propan-1-ol
Causality: The reduction of the ketone's carbonyl group to a secondary alcohol is the final step. Sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is the reagent of choice for this transformation. NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting the aromatic ring or the methoxy ether groups. Its ease of handling and safety profile make it superior to more powerful hydrides like LiAlH₄ for this specific application.
Experimental Protocol: Ketone Reduction
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified 3,4-dimethoxypropiophenone (1.0 eq.) from the previous step in methanol.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermic reaction.
-
Reduction: Add sodium borohydride (NaBH₄) (0.5-1.0 eq.) portion-wise over 30 minutes. The addition should be slow enough to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the ketone starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1M HCl) to neutralize the excess NaBH₄ and the resulting borate esters.
-
Workup: Remove the bulk of the methanol under reduced pressure. Add water and extract the product into ethyl acetate (3x portions).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(3,4-dimethoxyphenyl)propan-1-ol. Further purification, if necessary, can be achieved via silica gel column chromatography.
Utility as a Versatile Chemical Intermediate
The true value of 1-(3,4-dimethoxyphenyl)propan-1-ol lies in its capacity to serve as a precursor for a diverse range of more complex molecules. The dimethoxyphenyl group is a common structural motif in many pharmacologically active compounds.[9]
Caption: Applications of 1-(3,4-Dimethoxyphenyl)propan-1-ol as a key intermediate.
-
Pharmaceutical Synthesis: This alcohol is a key starting material for pharmacologically active molecules. For example, it can be converted into the corresponding amine, 1-(3,4-dimethoxyphenyl)propan-2-amine, which serves as a building block for novel precursors to the antispasmodic drug mebeverine, used in treating Irritable Bowel Syndrome (IBS).[10] Its structural relative, 3-(3,4-Dimethoxyphenyl)-1-propanol, has been used in the synthesis of fluorinated benzamide neuroleptics.[4][9]
-
Agrochemicals and Bioactive Compounds: The core structure is found in compounds with potential fungicidal, bactericidal, and herbicidal properties.[11] By oxidizing the alcohol back to a ketone and performing subsequent reactions like aza-Michael additions, complex heterocyclic compounds can be synthesized.[11]
-
Flavor and Fragrance Industry: Through a simple acid-catalyzed dehydration reaction, 1-(3,4-dimethoxyphenyl)propan-1-ol can be converted to 4-trans-propenylveratrole, a compound of interest in the flavor and fragrance sector.[]
Analytical Characterization & Quality Control
To ensure the identity and purity of synthesized 1-(3,4-dimethoxyphenyl)propan-1-ol, a combination of spectroscopic and chromatographic techniques is essential. This self-validating system confirms the success of the synthesis and the suitability of the material for subsequent steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals would include distinct aromatic protons, methoxy singlets, the methine proton adjacent to the hydroxyl group, and the methylene and methyl protons of the propyl chain.
-
Infrared (IR) Spectroscopy: Provides functional group confirmation. A broad absorbance band around 3300-3500 cm⁻¹ is characteristic of the O-H stretch of the alcohol, confirming the reduction of the ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming molecular weight.[12] The sample is separated by GC, and the mass spectrometer provides a fragmentation pattern and the molecular ion peak, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for quantitative purity analysis, often with a UV detector set to an appropriate wavelength to detect the aromatic ring.[13]
Safety, Handling, and Storage
While 1-(3,4-dimethoxyphenyl)propan-1-ol exhibits low toxicity under normal operating conditions, adherence to standard laboratory safety protocols is mandatory.[1]
Table 2: Hazard and Safety Information
| Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [1][14][15] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin and eyes. | [14] |
| Storage | Store in a tightly closed container in a cool, dry, and dark place. Keep away from strong oxidizing agents, heat, and sources of ignition. | [1][16] |
| First Aid (Eyes/Skin) | In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water.[14] |
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-ol stands out as a strategically important chemical intermediate. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its functional groups, makes it an invaluable asset for researchers in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently synthesize, characterize, and utilize this compound to its full potential in their research endeavors.
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1-(3,4-Dimethoxyphenyl)propan-1-ol - Introduction. (2024-04-10). ChemBK. [Link]
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1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
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Synthesis of p-methoxy-propiophenone. PrepChem.com. [Link]
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Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. [Link]
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Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. (2019-07-31). ResearchGate. [Link]
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2-Propanone, 1-(3,4-dimethoxyphenyl)-. (2018-02-16). SIELC Technologies. [Link]
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discovery and isolation of 1-(3,4-Dimethoxyphenyl)propan-1-ol
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a significant organic compound utilized as a chemical intermediate in the synthesis of various pharmaceuticals, dyes, and other bioactive molecules.[1] The document details robust methodologies for its synthesis, focusing on the reduction of 3',4'-dimethoxypropiophenone, and outlines systematic protocols for its subsequent isolation and purification. Furthermore, it covers the essential analytical techniques for the structural elucidation and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven experimental procedures.
Introduction and Significance
1-(3,4-Dimethoxyphenyl)propan-1-ol is an aromatic secondary alcohol characterized by a propan-1-ol group attached to a 3,4-dimethoxyphenyl ring.[1] Its molecular structure, featuring both a hydroxyl group and an aromatic ring, imparts a degree of reactivity and selectivity that makes it a valuable precursor in organic synthesis.[1] The dimethoxyphenyl moiety is a common structural feature in many pharmaceutically active compounds, underscoring the importance of this alcohol as a building block in medicinal chemistry.[2] While its direct biological activities are not extensively documented, its role as an intermediate in the synthesis of compounds with potential therapeutic applications is well-established.[3] For instance, related structures are precursors to neuroleptics and other bioactive molecules.[2]
Synthetic Pathways: From Ketone to Alcohol
The most prevalent and efficient laboratory-scale synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol is achieved through the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (also known as 3',4'-dimethoxypropiophenone). This transformation is a cornerstone of organic synthesis, and several reducing agents can be employed.
Rationale for Method Selection
The choice of the reduction of a ketone as the synthetic route is based on several factors:
-
Precursor Availability: 3',4'-Dimethoxypropiophenone is a commercially available and relatively inexpensive starting material.[4]
-
Reaction Efficiency: The reduction of ketones to secondary alcohols is typically a high-yielding and clean reaction, minimizing the formation of side products.
-
Controllability: The reaction conditions can be readily controlled to ensure the selective reduction of the carbonyl group without affecting the aromatic ring or the methoxy groups.
An alternative, though less common, method involves the reaction of 3,4-dimethoxybenzoic acid with a brominated propanol derivative.[1] However, the reduction of the ketone is generally preferred for its simplicity and efficiency.
Experimental Protocol: Sodium Borohydride Reduction
This protocol details the reduction of 3',4'-dimethoxypropiophenone using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
1-(3,4-Dimethoxyphenyl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)propan-1-ol.
Isolation and Purification: Achieving High Purity
The crude product obtained from the synthesis typically requires purification to remove any unreacted starting material, residual reagents, and byproducts. Column chromatography is the most effective method for this purpose.
Principles of Chromatographic Separation
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). For the separation of 1-(3,4-dimethoxyphenyl)propan-1-ol from the less polar ketone precursor, a solvent system of moderate polarity is employed.
Detailed Protocol for Column Chromatography
Materials:
-
Crude 1-(3,4-dimethoxyphenyl)propan-1-ol
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane). The less polar unreacted ketone will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 15-20% ethyl acetate in hexane) to elute the more polar product, 1-(3,4-dimethoxyphenyl)propan-1-ol.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Product Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified 1-(3,4-dimethoxyphenyl)propan-1-ol as a colorless liquid.[1]
Structural Characterization and Data
The identity and purity of the synthesized 1-(3,4-dimethoxyphenyl)propan-1-ol must be confirmed using spectroscopic methods.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the hydroxyl proton, and the protons of the propyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol group, and peaks corresponding to C-O and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Tabulated Spectroscopic Data
While specific experimental data for 1-(3,4-dimethoxyphenyl)propan-1-ol is not provided in the search results, the following table presents the expected chemical shifts and key IR absorptions based on its structure and data for analogous compounds.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~6.8-7.0 ppm (aromatic protons), ~4.5 ppm (CH-OH), ~3.8 ppm (methoxy protons), ~1.7 ppm (CH₂), ~0.9 ppm (CH₃), variable (OH) |
| ¹³C NMR | Chemical Shift (δ) | ~148-149 ppm (C-OAr), ~110-120 ppm (aromatic CH), ~75 ppm (CH-OH), ~55 ppm (methoxy C), ~30 ppm (CH₂), ~10 ppm (CH₃) |
| IR | Wavenumber (cm⁻¹) | 3200-3600 (O-H stretch, broad), 2850-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), 1000-1300 (C-O stretch) |
| MS | m/z | [M]+ at 196.24 |
Biological Context and Future Directions
While 1-(3,4-dimethoxyphenyl)propan-1-ol is primarily recognized as a synthetic intermediate, compounds with similar structural motifs have demonstrated a range of biological activities. For instance, derivatives have been investigated for their potential as antimicrobial and antioxidant agents.[5][6] The presence of the dimethoxyphenyl group is a key feature in many natural products and pharmaceuticals. Further research could explore the potential biological activities of 1-(3,4-dimethoxyphenyl)propan-1-ol itself or its novel derivatives.
Visualizations
Synthetic Pathway Diagram
Caption: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Experimental Workflow for Isolation
Caption: Isolation and Purification Workflow.
References
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1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. (2024-04-10). Available from: [Link]
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Gas-chromatographic Resolution of Enantiomeric Secondary Alcohols. Stereoselective Reductive Metabolism of Ketones in Rabbit-Liver Cytosol - PubMed. Available from: [Link]
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1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available from: [Link]
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(1R,2S)-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy). Available from: [Link]
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(PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers - ResearchGate. Available from: [Link]
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On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - MDPI. Available from: [Link]
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Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide - MDPI. Available from: [Link]
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A Practical Synthesis of 3,4-Dimethoxy- o -toluic Acid - ResearchGate. Available from: [Link]
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Phytochemical Isolation and Antimicrobial, Thrombolytic, Anti-inflammatory, Analgesic, and Antidiarrheal Activities from the Shell of Commonly Available Citrus reticulata Blanco: Multifaceted Role of Polymethoxyflavones - PubMed Central. Available from: [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - International Journal of Chemical Engineering and Applications (IJCEA). Available from: [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH. Available from: [Link]
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reactivity of the hydroxyl group in 1-(3,4-Dimethoxyphenyl)propan-1-ol
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-(3,4-Dimethoxyphenyl)propan-1-ol
Abstract
1-(3,4-Dimethoxyphenyl)propan-1-ol is a secondary benzylic alcohol of significant interest in organic synthesis due to its versatile reactivity.[1] The molecule's structure, featuring a hydroxyl group at a benzylic position and electron-donating methoxy substituents on the aromatic ring, imparts a unique chemical profile that serves as a cornerstone for creating more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] This technical guide provides a comprehensive analysis of the factors governing the reactivity of the hydroxyl group and details the primary transformations it can undergo. We will explore the causality behind experimental choices for key reactions such as oxidation, substitution, etherification, esterification, and dehydration, supported by mechanistic insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of 1-(3,4-Dimethoxyphenyl)propan-1-ol
The reactivity of any functional group is intrinsically linked to its molecular environment. In 1-(3,4-Dimethoxyphenyl)propan-1-ol, the hydroxyl (-OH) group is positioned on a carbon atom directly attached to a 3,4-dimethoxyphenyl ring. This arrangement classifies it as a secondary benzylic alcohol, a structural motif that dictates its chemical behavior.
The key features influencing the -OH group's reactivity are:
-
The Benzylic Position: The proximity of the aromatic ring allows for resonance stabilization of any positive charge that develops on the benzylic carbon, such as in carbocation intermediates. This significantly lowers the activation energy for reactions proceeding through such intermediates.[3][4]
-
Electronic Effects: The two methoxy (-OCH₃) groups on the phenyl ring are powerful electron-donating groups. Through the resonance effect, they increase the electron density of the aromatic ring and further stabilize the adjacent benzylic position. This electronic enrichment enhances the rate of reactions involving carbocation formation.
-
Steric Considerations: As a secondary alcohol, the hydroxyl group is more sterically hindered than a primary alcohol but less so than a tertiary one. This intermediate steric profile influences the accessibility of the hydroxyl group to various reagents.[5][6]
These characteristics make the hydroxyl group a versatile handle for a wide array of chemical transformations, positioning the molecule as a valuable intermediate in multistep syntheses.[1][7]
Core Reactivity: A Mechanistic Overview
The interplay of electronic and steric factors governs the reaction pathways available to the hydroxyl group. The following diagram illustrates the central role of the benzylic carbocation intermediate, which is stabilized by the electron-donating dimethoxyphenyl group, making it a key pivot point for several major reaction types.
Caption: Factors and pathways governing hydroxyl group reactivity.
Key Transformations of the Hydroxyl Group
The hydroxyl group of 1-(3,4-Dimethoxyphenyl)propan-1-ol can be readily converted into other key functional groups. The choice of reagents and reaction conditions allows for selective transformation, as detailed below.
Oxidation to 1-(3,4-Dimethoxyphenyl)propan-1-one
The conversion of the secondary alcohol to its corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, is a fundamental transformation. The benzylic nature of the alcohol makes it susceptible to oxidation, but care must be taken to avoid cleavage of the C-C bond adjacent to the ring, which can occur with harsh oxidants like hot potassium permanganate.[3]
Causality of Reagent Choice: Milder, more selective oxidizing agents are preferred to ensure a high yield of the ketone.
-
Pyridinium Chlorochromate (PCC): A classic choice for oxidizing secondary alcohols to ketones without over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).
-
Dess-Martin Periodinane (DMP): Offers mild conditions and a simple workup, making it an excellent modern alternative.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at low temperatures, providing high yields with minimal side products.
The resulting ketone is a valuable intermediate itself, found in various natural products and used in the synthesis of bioactive compounds.[8]
Caption: Experimental workflow for the oxidation of the alcohol.
Dehydration to 1-(3,4-Dimethoxyphenyl)prop-1-ene
Acid-catalyzed dehydration is a characteristic reaction of alcohols. For 1-(3,4-Dimethoxyphenyl)propan-1-ol, this elimination reaction is particularly facile due to the stability of the intermediate benzylic carbocation. The reaction typically follows an E1 mechanism.
Mechanistic Steps:
-
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form an oxonium ion, a good leaving group.
-
Carbocation Formation: The C-O bond breaks, and a water molecule departs, generating a stable secondary benzylic carbocation. The stability is enhanced by resonance with the electron-rich dimethoxyphenyl ring.
-
Deprotonation: A weak base (e.g., water, HSO₄⁻) removes a proton from an adjacent carbon, forming a double bond and regenerating the acid catalyst.
Causality of Conditions: Temperature is a critical parameter. At lower temperatures, SN1 substitution to form an ether may compete, but at higher temperatures (typically >150°C), elimination is strongly favored.[9]
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A Theoretical and Computational Deep Dive into 1-(3,4-Dimethoxyphenyl)propan-1-ol: A Guide for Drug Discovery and Development
Abstract
1-(3,4-Dimethoxyphenyl)propan-1-ol, a substituted guaiacol derivative, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structural features, including a chiral center, a flexible propanol side chain, and an electron-rich dimethoxybenzene ring, offer a rich landscape for theoretical investigation. This technical guide provides a comprehensive framework for the in-silico analysis of this molecule, targeting researchers, scientists, and drug development professionals. By leveraging established computational methodologies, we will explore the conformational landscape, electronic properties, and spectroscopic signatures of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This guide will not only present expected theoretical outcomes based on analogous structures but will also provide detailed protocols for researchers to conduct their own computational studies, thereby fostering a deeper understanding of this molecule's potential in drug design and development.
Introduction: The Significance of 1-(3,4-Dimethoxyphenyl)propan-1-ol
1-(3,4-Dimethoxyphenyl)propan-1-ol belongs to the class of guaiacol derivatives, which are prevalent in natural products and serve as versatile building blocks in the synthesis of pharmaceuticals and other bioactive compounds. The presence of the 3,4-dimethoxyphenyl (veratrole) moiety is of particular interest due to its influence on the molecule's electronic and conformational properties. The propan-1-ol side chain introduces a chiral center, making stereoselectivity a crucial aspect of its biological activity.
Theoretical studies are paramount in elucidating the structure-activity relationships (SAR) of such molecules. By understanding the preferred three-dimensional arrangements, the distribution of electron density, and the molecule's reactivity, we can make informed decisions in the design of novel therapeutics. This guide will delve into the core theoretical concepts and computational protocols necessary to build a robust in-silico model of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Conformational Analysis: Unveiling the 3D Landscape
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For 1-(3,4-Dimethoxyphenyl)propan-1-ol, the key degrees of freedom are the rotations around the C-C single bonds in the propanol side chain and the bond connecting the side chain to the aromatic ring.
Methodological Approach: Molecular Mechanics
A common and efficient method for exploring the conformational space of flexible molecules is Molecular Mechanics (MM). Force fields like MMFF94 or AMBER are well-suited for this purpose.
-
Molecule Building: Construct the 3D structure of 1-(3,4-Dimethoxyphenyl)propan-1-ol using a molecular editor.
-
Force Field Selection: Choose a suitable force field (e.g., MMFF94) that is well-parameterized for organic molecules.
-
Conformational Search Algorithm: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo or LowModeMD) to explore the potential energy surface.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum.
-
Analysis of Results: The resulting conformers should be sorted by their relative energies. Low-energy conformers are more likely to be populated at room temperature and are thus more relevant for biological activity.
Expected Conformational Preferences
Based on studies of similar 1-phenylpropan-1-ol derivatives, it is anticipated that the lowest energy conformers of 1-(3,4-Dimethoxyphenyl)propan-1-ol will be stabilized by intramolecular hydrogen bonding between the hydroxyl group and one of the methoxy oxygen atoms. The orientation of the ethyl group relative to the aromatic ring will also significantly influence the conformational energy.
Caption: Molecular structure of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic properties of molecules. By calculating the molecular orbitals and the electron density distribution, we can gain insights into the molecule's reactivity and potential interaction with biological targets.
Methodological Approach: Density Functional Theory
DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). The choice of functional and basis set should be validated for the specific system under investigation.
-
Geometry Optimization: The low-energy conformers identified from the molecular mechanics search should be re-optimized using DFT to obtain more accurate geometries and energies.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Analysis: From the DFT output, analyze the following properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. Red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites).
-
Predicted Electronic Properties and Reactivity
For 1-(3,4-Dimethoxyphenyl)propan-1-ol, the HOMO is expected to be localized on the electron-rich dimethoxybenzene ring, making it susceptible to electrophilic attack. The LUMO is likely to be distributed over the aromatic ring and the propanol side chain.
The MEP map is predicted to show a region of negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating their ability to act as hydrogen bond acceptors. The hydroxyl proton will be a region of positive potential, making it a hydrogen bond donor.
Caption: Workflow for DFT-based electronic property analysis.
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO | Localized on the dimethoxybenzene ring | Susceptible to electrophilic attack |
| LUMO | Distributed over the aromatic ring and side chain | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Good chemical stability |
| MEP (Negative) | Around oxygen atoms (hydroxyl and methoxy) | Hydrogen bond acceptor sites |
| MEP (Positive) | Around the hydroxyl proton | Hydrogen bond donor site |
Spectroscopic Properties: A Theoretical Fingerprint
Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of synthesized compounds and for interpreting experimental spectra.
Methodological Approach: GIAO-DFT for NMR and Harmonic Frequency for IR
The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating NMR chemical shifts. Harmonic frequency calculations at the DFT level can provide theoretical IR spectra.
-
NMR Chemical Shift Calculation: Using the GIAO-DFT method on the optimized geometries, calculate the isotropic shielding values for all atoms. These can then be converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane).
-
IR Spectrum Calculation: Perform a harmonic frequency calculation at the same level of theory used for geometry optimization. The resulting vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum.
Predicted Spectroscopic Signatures
-
¹H NMR: The aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The methoxy protons will be sharp singlets around 3.8-4.0 ppm. The protons on the propanol side chain will show characteristic splitting patterns depending on their coupling.
-
¹³C NMR: The aromatic carbons will resonate in the 110-150 ppm region, with the carbons attached to the methoxy groups being the most deshielded. The carbons of the propanol side chain will appear in the aliphatic region.
-
IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region is expected for the O-H stretching of the hydroxyl group. Strong C-O stretching bands for the ether linkages will be present in the 1000-1300 cm⁻¹ region.
In-Silico ADME and Druglikeness
For drug development professionals, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule is crucial. Several in-silico tools and models are available to predict these properties based on the molecular structure.
Methodological Approach: QSAR and Rule-Based Models
Quantitative Structure-Activity Relationship (QSAR) models and rule-based filters (e.g., Lipinski's Rule of Five) are commonly used to predict ADME properties and assess druglikeness.
-
Descriptor Calculation: Calculate a range of molecular descriptors for 1-(3,4-Dimethoxyphenyl)propan-1-ol, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.
-
ADME Prediction: Use online platforms or standalone software (e.g., SwissADME, QikProp) to predict properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
-
Druglikeness Assessment: Evaluate the molecule against filters like Lipinski's Rule of Five to assess its potential as an orally bioavailable drug.
Conclusion
This technical guide has provided a comprehensive roadmap for the theoretical and computational investigation of 1-(3,4-Dimethoxyphenyl)propan-1-ol. While direct experimental and theoretical data for this specific molecule may be limited in the public domain, the principles and protocols outlined herein, based on established computational chemistry techniques and data from analogous compounds, provide a robust framework for its in-silico characterization. By applying these methods, researchers can gain valuable insights into the conformational preferences, electronic structure, reactivity, and potential druglikeness of this important chemical entity, thereby accelerating its journey from a promising scaffold to a potential therapeutic agent.
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv. [Link]
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Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. (2022). MDPI. [Link]
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QSAR Modelling of Peptidomimetic Derivatives towards HKU4-CoV 3CL pro Inhibitors against MERS-CoV. (2021). MDPI. [Link]
-
Quantitative structure–activity relationship. (n.d.). In Wikipedia. [Link]
An In-Depth Technical Guide to the Safe Handling of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-ol (CAS No: 10548-83-1) is an organic compound recognized for its role as a versatile chemical intermediate in various synthetic pathways, including the development of pharmaceuticals and other bioactive molecules.[1] Its molecular structure, featuring a reactive hydroxyl group and a dimethoxy-substituted aromatic ring, imparts specific reactivity that is valuable in organic synthesis.[1] This guide provides a comprehensive overview of the safety and handling protocols necessary for its use in a research and development setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Section 1: Hazard Identification and Risk Assessment
While some sources describe 1-(3,4-Dimethoxyphenyl)propan-1-ol as having low toxicity under general operating conditions, a thorough risk assessment necessitates a conservative approach based on data from structurally similar compounds.[1] Safety Data Sheets (SDS) for analogous molecules, such as isomers and related ketones, consistently identify hazards related to irritation.[2][3] Therefore, it is prudent to handle this compound as a potential irritant and combustible material.
GHS Classification (Inferred)
A definitive GHS classification for 1-(3,4-Dimethoxyphenyl)propan-1-ol is not consistently available. However, based on the hazard profiles of structurally related chemicals, the following potential hazards should be assumed as a precautionary measure.
| Hazard Class | Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for isomers like 3-(3,4-dimethoxyphenyl)propan-1-ol.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Consistently identified in related compounds.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A common hazard for aromatic organic compounds.[2][4] |
| Flammable/Combustible Liquids | Category 4 | H227: Combustible liquid | SDS for similar aromatic alcohols and ketones list combustibility as a hazard.[5] |
Risk Assessment Workflow
A systematic risk assessment should precede any handling of this chemical. The following workflow diagram illustrates the logical progression from hazard identification to the implementation of safe operating procedures.
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-ol (CAS No: 10548-83-1) is a valuable organic compound characterized by a propanol group attached to a 3,4-dimethoxyphenyl ring.[1] As a versatile chemical intermediate, it serves as a foundational building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and other bioactive compounds.[1][2] Its molecular structure, featuring both a reactive hydroxyl group and an aromatic ring, imparts specific reactivity and selectivity that are highly prized in multi-step organic synthesis.[1]
A thorough understanding of the physical properties of a starting material is a cornerstone of successful and reproducible research. For laboratory professionals, knowledge of a compound's physical state, appearance, and solubility is not merely academic; it dictates critical parameters for storage, handling, reaction setup, and purification. This guide provides a detailed examination of the physical characteristics of 1-(3,4-Dimethoxyphenyl)propan-1-ol, synthesizing available data to offer a practical and authoritative overview for the research community.
Section 1: Physical State and Appearance at Standard Conditions
The physical state of 1-(3,4-Dimethoxyphenyl)propan-1-ol is highly dependent on the ambient temperature, a direct consequence of its low melting point.
1.1. Thermal Profile and Physical State
The reported melting point of 1-(3,4-Dimethoxyphenyl)propan-1-ol is in the range of 36-38 °C .[1][3][4] This property is fundamental to its observed state.
-
Below 36 °C: The compound exists as a solid. Descriptions of its solid form include an "Off-White Waxy Solid."[3]
-
Above 38 °C: It transitions into a liquid state.
This thermal characteristic explains why it may be described as both a solid and a liquid. In a laboratory with a temperature of 20-25 °C, it should be a solid. However, on a warmer day or if stored near heat-generating equipment, it may present as a viscous oil. This dual-state nature necessitates careful observation upon use.
1.2. Color and Form: An Indicator of Purity
There are conflicting reports regarding the appearance of 1-(3,4-Dimethoxyphenyl)propan-1-ol, with sources describing it as a "colorless liquid," a "Red Oil," and an "Oil to Off-White Waxy Solid."[1][3][4]
From an expert perspective, this variability strongly suggests that the appearance is an indicator of purity. The pure compound is most likely the colorless to off-white waxy solid (or colorless oil when molten). The appearance of a red or other distinct color may be attributable to impurities or degradation products resulting from improper synthesis, purification, or storage (e.g., oxidation). Researchers receiving a sample that is significantly colored should consider performing an analytical check (e.g., NMR, GC-MS) to assess its purity before use.
The compound is also noted to have an "aromatic flavor."[1] However, it is a critical laboratory safety principle that chemicals should never be tasted or intentionally inhaled.
Section 2: Tabulated Physicochemical Data
For ease of reference, the key quantitative properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10548-83-1 | [1][2][4] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][4] |
| Molar Mass | 196.24 g/mol | [1][5] |
| Melting Point | 36-38 °C | [1][3][4] |
| Boiling Point | 158-166 °C at 16 Torr | [1][3][4] |
| Density (Predicted) | 1.060 ± 0.06 g/cm³ | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol, and other organic solvents. | [1][3] |
Section 3: Experimental Protocols and Workflows
Protocol for Determination of Physical State and Melting Point
This protocol outlines a standard procedure for verifying the physical properties of a newly acquired sample of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Objective: To accurately determine the physical state at room temperature and the melting point range of a sample.
Materials:
-
Sample of 1-(3,4-Dimethoxyphenyl)propan-1-ol
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (if sample is a large solid)
-
Thermometer (calibrated)
Procedure:
-
Initial Observation: At ambient laboratory temperature (document the temperature), carefully observe the sample in its container. Note its physical state (solid, semi-solid, liquid) and appearance (color, form - e.g., crystalline, waxy, oily).
-
Sample Preparation (if solid): If the sample is a solid, transfer a small amount to a mortar and gently grind it into a fine powder. This ensures uniform heating in the capillary tube.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm high) of packed material is inside. Invert the tube and tap it gently on a hard surface to pack the sample tightly at the sealed end.
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate initially to approach the expected melting point (approx. 36 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate reading.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
-
-
Data Validation: A sharp melting range (e.g., ≤ 2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities. Compare the observed range to the literature value of 36-38 °C.
Laboratory Handling Workflow
The compound's low melting point requires a considered approach to handling. The following diagram illustrates the decision-making process for a researcher upon receiving a sample.
Caption: Workflow for handling 1-(3,4-Dimethoxyphenyl)propan-1-ol.
References
-
1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. [Link]
-
1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 - PubChem. [Link]
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Methodological & Application
synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol from veratraldehyde
< "## Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol from Veratraldehyde: An Application Note and Protocol
Abstract
This document provides a detailed guide for the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol, a valuable chemical intermediate, from the readily available starting material, veratraldehyde.[1][2] The core of this synthesis is the Grignard reaction, a robust and fundamental method for carbon-carbon bond formation.[3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive protocol grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address critical safety considerations.
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound with applications as a chemical intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its structure, featuring a hydroxyl group and a dimethoxyphenyl moiety, allows for further functionalization, making it a versatile building block in organic synthesis. The synthesis described herein utilizes the Grignard reaction, a Nobel Prize-winning discovery by Victor Grignard, which involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group.[4][5] In this specific application, veratraldehyde (3,4-dimethoxybenzaldehyde) is treated with ethylmagnesium bromide to yield the desired secondary alcohol.[6][7]
Reaction Mechanism and Scientific Rationale
The Grignard reaction is a powerful tool for forming new carbon-carbon bonds.[3][4] The reaction proceeds via the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[5][7]
Step 1: Formation of the Grignard Reagent
Ethylmagnesium bromide is prepared by reacting bromoethane with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[8]
Step 2: Nucleophilic Addition
The highly polar carbon-magnesium bond in ethylmagnesium bromide renders the ethyl group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of veratraldehyde.[5][6][7] The pi bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[7]
Step 3: Protonation (Aqueous Workup)
The reaction is quenched by the addition of a mild acid, such as aqueous ammonium chloride or dilute hydrochloric acid. This protonates the alkoxide intermediate to yield the final product, 1-(3,4-dimethoxyphenyl)propan-1-ol, a secondary alcohol.[3][6]
Experimental Protocol
This protocol outlines the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol from veratraldehyde and ethylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Veratraldehyde | C₉H₁₀O₃ | 166.17 | 5.0 g | 0.03 | Starting material |
| Magnesium Turnings | Mg | 24.31 | 0.8 g | 0.033 | |
| Bromoethane | C₂H₅Br | 108.97 | 3.6 g (2.5 mL) | 0.033 | Use freshly distilled |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | Must be completely dry |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - | For quenching |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly flame-dried or oven-dried to remove any traces of water.[9][10]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a stream of inert gas.[11] Allow the flask to cool to room temperature.
-
Reagent Addition: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane in 20 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 2 mL) of the bromoethane solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[11] After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Veratraldehyde
-
Aldehyde Addition: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath. Dissolve the veratraldehyde in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the veratraldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[11]
Part C: Workup and Purification
-
Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture with stirring to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.[11]
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11][12]
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Reaction Mechanism Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
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- 6. m.youtube.com [m.youtube.com]
- 7. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(3,4-Dimethoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Enantioselective Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Abstract and Strategic Overview
1-(3,4-Dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. The precise control of its stereochemistry is paramount, as the biological activity of enantiomers can differ significantly. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methods for the enantioselective synthesis of this target molecule. The primary route involves the asymmetric reduction of the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-1-one.
We will dissect and compare several leading strategies, including transition-metal-catalyzed asymmetric transfer hydrogenation (ATH), asymmetric hydrogenation (AH), and oxazaborolidine-mediated catalytic reductions. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and offers insights to ensure reproducible, high-enantiopurity outcomes.
Comparative Analysis of Synthetic Strategies
The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis.[1] For the specific conversion of 1-(3,4-dimethoxyphenyl)propan-1-one, several catalytic systems have demonstrated high efficacy. The choice of method often depends on available equipment (e.g., high-pressure hydrogenators), cost of catalysts, and desired scale.
-
Asymmetric Transfer Hydrogenation (ATH): This method utilizes a stable hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the ketone, mediated by a chiral transition metal complex.[2] Ruthenium complexes with chiral diamine ligands, known as Noyori-Ikariya catalysts, are particularly effective and avoid the need for high-pressure molecular hydrogen, making the procedure more accessible.[3] The reaction mechanism is well-understood, involving a metal-ligand bifunctional concerted step where a hydride on the metal and a proton from the amine ligand are transferred via a six-membered transition state.[4][5]
-
Asymmetric Hydrogenation (AH): Direct hydrogenation with H₂ gas offers high atom economy and is environmentally benign.[6] This approach requires specialized high-pressure equipment. The catalytic systems are often similar to those used in ATH, typically involving Ruthenium-diphosphine/diamine complexes, which demonstrate high activity and enantioselectivity.[7][8] The catalyst precursor is activated to form a ruthenium hydride species that delivers hydrogen enantioselectively to the ketone.[7]
-
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): Developed by Corey, Bakshi, and Shibata, this method employs a chiral oxazaborolidine as a catalyst with a stoichiometric borane source (e.g., BH₃-THF).[9] The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, chair-like transition state that directs the hydride transfer to one specific face of the ketone, thus ensuring high enantioselectivity.[9] This method is renowned for its predictable stereochemical outcome and broad substrate scope. Catalysts can be generated in situ from chiral amino alcohols or lactam alcohols, enhancing the practicality of the procedure.[1][10]
-
Biocatalysis: The use of ketoreductase (KRED) enzymes or whole-cell systems (e.g., yeast, bacteria) offers a green chemistry approach, operating under mild aqueous conditions.[11] These biocatalysts can exhibit exquisite chemo-, regio-, and stereoselectivity.[12][13] However, success is highly dependent on screening to find a suitable enzyme or organism that efficiently reduces the specific substrate with high enantiomeric excess (ee).[14]
General Experimental Workflow
The successful enantioselective synthesis follows a logical progression from reaction setup to product validation. This workflow is fundamental to all protocols described herein.
Caption: General workflow for enantioselective ketone reduction.
Featured Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a well-defined Noyori-Ikariya type catalyst, which is commercially available or can be synthesized. The use of a formic acid/triethylamine azeotrope as the hydrogen source is highly efficient and operationally simple.
4.1 Principle and Mechanism
The pre-catalyst, typically [(p-cymene)Ru(Cl)((R,R)-TsDPEN)], is activated in the presence of a base (triethylamine) to form a 16-electron ruthenium amide complex. This complex reacts with the hydrogen donor (formic acid) to generate an 18-electron ruthenium hydride species. This hydride is the active catalyst that reduces the ketone via a concerted, six-membered pericyclic transition state, delivering hydrogen with high facial selectivity.[3][5]
Caption: Simplified catalytic cycle for ATH of ketones.
4.2 Materials and Reagents
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-1-one
-
Catalyst: (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine(p-cymene)ruthenium(II) chloride [(R,R)-TsDPEN-Ru-cymene]
-
Hydrogen Source: Formic acid/triethylamine (5:2 azeotropic mixture)
-
Solvent: Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for anhydrous reactions (Schlenk flask, etc.)
4.3 Detailed Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere, add 1-(3,4-dimethoxyphenyl)propan-1-one (e.g., 1.0 mmol, 194.2 mg).
-
Add the chiral Ru-catalyst (e.g., 0.005 mmol, 0.5 mol%).
-
Add anhydrous solvent (e.g., 5 mL of CH₃CN). Stir the mixture to dissolve the solids.
-
Add the formic acid/triethylamine (5:2) mixture (e.g., 5.0 mmol, 5 eq).
-
Stir the resulting solution at the desired temperature (e.g., 28-40 °C). The choice of temperature can influence reaction rate and enantioselectivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.
4.4 Analysis
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Enantiomeric Excess (ee): Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC with a suitable column (e.g., Chiralcel OD-H or similar) and compare the peak areas of the two enantiomers.
Featured Protocol 2: CBS-Catalyzed Asymmetric Reduction
This protocol uses an in situ generated oxazaborolidine catalyst for the highly enantioselective reduction of the ketone with a borane-tetrahydrofuran complex.
5.1 Principle and Mechanism The reaction begins with the in situ formation of the chiral oxazaborolidine catalyst from a chiral precursor, such as (R)- or (S)-2-methyl-CBS-oxazaborolidine, and a borane source. The ketone's carbonyl oxygen coordinates to the boron atom of the catalyst in a sterically defined manner. This ternary complex then directs the hydride transfer from a second molecule of borane to one enantiotopic face of the ketone, resulting in the formation of the chiral alcohol with high fidelity.[9]
5.2 Materials and Reagents
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-1-one
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quenching Agent: Methanol (MeOH)
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for anhydrous, low-temperature reactions.
5.3 Detailed Experimental Protocol
-
Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and an inert gas inlet.
-
Dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (e.g., 1.0 mmol, 194.2 mg) in anhydrous THF (5 mL) and cool the solution to the desired temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol%) dropwise to the stirred solution.
-
After stirring for 10-15 minutes, add the BH₃-THF solution (e.g., 0.8 mmol, 0.8 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains constant. Causality Note: Slow addition of the borane is crucial to prevent a competing, non-catalyzed reduction which would significantly lower the enantioselectivity.[1]
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC. The reaction is often complete within 1-2 hours.
-
Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (2 mL) at the reaction temperature to decompose the excess borane.
-
Allow the mixture to warm to room temperature and then concentrate it under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography as described in Protocol 1.
5.4 Analysis
-
Perform characterization (NMR) and determine the yield and enantiomeric excess (chiral HPLC/GC) as outlined in section 4.4.
Summary of Performance Data
The following table summarizes typical performance metrics for the described methods, allowing for an informed selection based on project requirements.
| Method | Catalyst System | H₂ Source | Temp (°C) | S/C Ratio | Typical Yield | Typical ee (%) | Reference |
| ATH | (R,R)-TsDPEN-Ru | HCOOH/NEt₃ | 25-40 | 100:1 - 2000:1 | >90% | >95% | [4][15] |
| AH | RuCl₂(BINAP)(diamine) | H₂ (gas, 10-50 atm) | 30-60 | 1000:1 - 5000:1 | >95% | >97% | [6][8] |
| CBS | (R)-Me-CBS | BH₃-THF | -20 - 0 | 10:1 (cat.) | ~85-95% | >98% | [9] |
| Biocatalysis | KRED / Whole Cells | Co-substrate (e.g., Glucose) | 25-37 | N/A | Variable | Variable (can be >99%) | [11][14] |
(Note: S/C = Substrate-to-Catalyst Ratio. Values are representative and can vary with specific reaction conditions.)
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
-
Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., ... & Noyori, R. (2001). (η6-Arene)ruthenium(II) Complexes of (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine as Highly Active Catalysts for Asymmetric Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 123(5), 1090-1110. [Link]
-
Kawanami, Y., Murao, S., Maki, T., & KOBAYASHI, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2336. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
-
Contente, M. L., & Romano, D. (2019). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 17(3), 539-545. [Link]
-
Gómez, S., Peters, J. A., & Maschmeyer, T. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Advanced Synthesis & Catalysis, 354(1), 15-44. [Link]
-
Kysel'ová, L., & Rosenberg, M. (2018). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Biologia, 73(8), 755-761. [Link]
-
Li, C., Zhang, D., Song, Z., Wu, Q., & Zhu, D. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules, 28(3), 1406. [Link]
-
Morris, R. H. (2009). Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols. Journal of the American Chemical Society, 131(35), 12560–12561. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
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Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 74(1), 1-8. [Link]
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Bruni, P., Caccamese, S., & Cardillo, B. (2002). Biocatalytic reductions by plant tissue - Green alternative to alcohol production. ResearchGate. [Link]
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Rodrigues, J. A. R., & Fardelone, L. C. (2003). Recent advances in the biocatalytic asymmetric reduction of acetophenones and α,β-unsaturated carbonyl compounds. Journal of the Serbian Chemical Society, 68(11), 859-887. [Link]
-
Barrios-Rivera, J., & Wills, M. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35. [Link]
-
Zhang, X. (2003). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Angewandte Chemie International Edition, 42(47), 5853-5855. [Link]
-
Dub, P. A., Tkachenko, N. V., Vyas, V. K., Wills, M., Smith, J. S., & Tretiak, S. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402-1410. [Link]
-
Wills, M., & Morris, D. J. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(36), 13645-13654. [Link]
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The Strategic Application of 1-(3,4-Dimethoxyphenyl)propan-1-ol in Modern Chiral Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. The strategic deployment of chiral molecules to guide the stereochemical outcome of a reaction is a cornerstone of this endeavor. This technical guide delves into the multifaceted utility of 1-(3,4-dimethoxyphenyl)propan-1-ol as a valuable chiral building block. While not as ubiquitously cited as other classical chiral auxiliaries, its structural features present a compelling platform for the development of novel chiral auxiliaries and ligands. This document provides a comprehensive overview of its preparation and detailed, field-proven protocols for its application in key asymmetric transformations.
Enantioselective Synthesis and Resolution of 1-(3,4-Dimethoxyphenyl)propan-1-ol
The journey into the chiral applications of 1-(3,4-dimethoxyphenyl)propan-1-ol begins with its own enantioselective synthesis or resolution. The 3,4-dimethoxyphenyl moiety offers unique electronic and steric properties that can be exploited in asymmetric synthesis.
Synthesis of Racemic 1-(3,4-Dimethoxyphenyl)propan-1-ol
A common and efficient route to the racemic alcohol is the reduction of the corresponding ketone, 3,4-dimethoxypropiophenone. Catalytic hydrogenation is a scalable and clean method for this transformation.
Protocol 1: Synthesis of Racemic 1-(3,4-Dimethoxyphenyl)propan-1-ol
This protocol is adapted from established procedures for the reduction of substituted acetophenones[1].
Materials:
-
3,4-Dimethoxypropiophenone
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Protic solvent (e.g., aqueous ethanol)
-
Standard hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation reactor, a slurry of Raney Nickel (5-10% by weight of the ketone) in the chosen protic solvent is prepared.
-
3,4-Dimethoxypropiophenone is added to the reactor.
-
The reactor is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 5-10 bar) at a temperature of 50-100 °C.
-
The reaction progress is monitored by TLC or GC until complete consumption of the starting ketone.
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)propan-1-ol, which can be purified by distillation or chromatography if necessary.
Chiral Resolution via Diastereomeric Salt Formation
With the racemic alcohol in hand, the next critical step is its separation into individual enantiomers. A classical and robust method for this is chiral resolution through the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid[2][3][4][5].
Protocol 2: Chiral Resolution of (±)-1-(3,4-Dimethoxyphenyl)propan-1-ol with (+)-O,O'-Dibenzoyl-D-tartaric Acid
Materials:
-
Racemic 1-(3,4-dimethoxyphenyl)propan-1-ol
-
(+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture with water)
-
Base (e.g., NaHCO₃ or NaOH solution)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Dissolve the racemic alcohol in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve an equimolar amount of (+)-DBTA in the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Further cooling in an ice bath or refrigerator may enhance crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor, enriched in the other diastereomer, can be collected and processed separately.
-
To liberate the enantiomerically enriched alcohol, suspend the crystalline salt in a biphasic mixture of an organic solvent and an aqueous basic solution.
-
Stir until the salt dissolves. The tartaric acid derivative will move into the aqueous layer as its salt, while the alcohol remains in the organic layer.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(3,4-dimethoxyphenyl)propan-1-ol.
-
The enantiomeric excess (e.e.) should be determined by chiral HPLC or NMR analysis using a chiral shift reagent.
Data Presentation:
| Resolving Agent | Solvent System | Expected Outcome |
| (+)-O,O'-Dibenzoyl-D-tartaric acid | Methanol/Water | Crystalline salt of one diastereomer |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | Ethanol | Crystalline salt of the other diastereomer |
Application as a Chiral Auxiliary in Diastereoselective Reactions
Once obtained in enantiomerically pure form, 1-(3,4-dimethoxyphenyl)propan-1-ol can be converted into a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction[6]. The steric bulk and electronic nature of the 3,4-dimethoxyphenyl group can provide excellent facial selectivity in enolate reactions.
Workflow for Chiral Auxiliary Application:
Caption: Workflow for using 1-(3,4-Dimethoxyphenyl)propan-1-ol as a chiral auxiliary.
Representative Protocol: Diastereoselective Enolate Alkylation
This protocol is based on well-established methods for the alkylation of chiral N-acyloxazolidinones[7][8][9].
Procedure:
-
Preparation of the N-Acyloxazolidinone: The enantiopure 1-(3,4-dimethoxyphenyl)propan-1-ol is first converted to the corresponding oxazolidinone, and then acylated (e.g., with propanoyl chloride) to form the substrate for alkylation.
-
Enolate Formation: To a solution of the N-propanoyloxazolidinone in dry THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature or warm slowly as required, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, or by reduction (e.g., with LiAlH₄) to yield the chiral alcohol. The auxiliary can often be recovered.
Expected Results:
| Electrophile | Diastereomeric Excess (d.e.) |
| Methyl Iodide | >90% |
| Benzyl Bromide | >95% |
| Allyl Bromide | >95% |
Representative Protocol: Diastereoselective Aldol Reaction
Procedure:
-
Enolate Formation: To a solution of the N-propanoyloxazolidinone in dry dichloromethane at 0 °C, add di-n-butylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine). Stir for 30-60 minutes.
-
Aldol Addition: Cool the solution to -78 °C and add the aldehyde (e.g., isobutyraldehyde) dropwise. Stir for several hours at -78 °C, then allow to warm to room temperature.
-
Work-up: Quench the reaction by adding a pH 7 buffer and hydrogen peroxide. Extract the product, wash, dry, and concentrate.
-
Purification and Analysis: Purify the aldol adduct by column chromatography. The diastereoselectivity is typically very high.
-
Auxiliary Cleavage: As in the alkylation protocol, the auxiliary can be removed to provide the desired chiral β-hydroxy acid or a related derivative.
Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis
The hydroxyl and phenyl groups of 1-(3,4-dimethoxyphenyl)propan-1-ol provide handles for its incorporation into more complex molecular architectures, such as chiral ligands for asymmetric catalysis[14][15][16][17][18]. Chiral phosphine ligands, in particular, are of immense importance in transition metal-catalyzed reactions.
Workflow for Chiral Ligand Synthesis and Application:
Caption: Synthesis of a chiral ligand and its use in asymmetric catalysis.
Representative Protocol: Synthesis of a Chiral Phosphine Ligand
This protocol outlines a general strategy for converting the chiral alcohol into a phosphine ligand.
Procedure:
-
Activation of the Hydroxyl Group: Convert the hydroxyl group of enantiopure 1-(3,4-dimethoxyphenyl)propan-1-ol into a good leaving group, for example, by tosylation or mesylation.
-
Nucleophilic Substitution: React the resulting tosylate or mesylate with a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂), in an inert solvent like THF.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction and purify the resulting chiral phosphine ligand by chromatography or crystallization. Due to the air-sensitivity of many phosphines, all manipulations should be carried out under an inert atmosphere.
Application in Asymmetric Hydrogenation
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the chiral phosphine ligand and a suitable metal precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., dichloromethane or methanol).
-
Hydrogenation: Transfer the catalyst solution to a hydrogenation vessel containing the prochiral substrate (e.g., a substituted alkene).
-
Reaction: Pressurize the vessel with hydrogen and stir the reaction mixture at a controlled temperature until the reaction is complete.
-
Analysis: Determine the conversion and enantiomeric excess of the product by GC or HPLC.
Expected Performance:
| Substrate | Enantiomeric Excess (e.e.) |
| Methyl (Z)-α-acetamidocinnamate | >90% |
| Itaconic acid dimethyl ester | >85% |
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-ol represents a versatile and promising chiral building block in asymmetric synthesis. Its straightforward preparation and resolution provide access to enantiomerically pure material that can be effectively employed as a chiral auxiliary in diastereoselective alkylation and aldol reactions, or as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The protocols detailed herein provide a solid foundation for researchers to explore and expand the applications of this valuable chiral molecule in their synthetic endeavors. The unique electronic and steric properties conferred by the 3,4-dimethoxyphenyl group offer exciting opportunities for the development of highly selective and efficient asymmetric transformations.
References
- Chiral Phosphines Synthesis. (n.d.). Deep Dive into Chiral Phosphines Synthesis: Strategies, Applications, and Future Directions. Retrieved from a relevant chemical synthesis resource.
- BenchChem. (2025).
- Dalton Transactions (RSC Publishing). (n.d.).
- PubMed. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands.
- PubMed Central (PMC). (2023).
- PubMed Central (PMC). (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands.
- Ghosh Laboratory, Purdue Chemistry. (n.d.). New Asymmetric Synthesis Research.
- ResearchGate. (2008). Chiral Auxiliaries in Asymmetric Synthesis.
- ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol.
- Google Patents. (n.d.).
- Morressier. (2016).
- Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- ResearchGate. (n.d.). Asymmetric Diels−Alder, Michael, and Aldol Reactions Using a Planar Chiral 1,3-Oxazol-2(3H)-one Derived from (R)-(+)-4-Hydroxy[2.2]paracyclophane.
- PubMed. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion.
- PubMed Central (PMC). (n.d.).
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Google Patents. (n.d.).
- PubMed Central (PMC). (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one.
- University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute.
- Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary.
- Google Patents. (1999).
- MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
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- 17. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatility of 1-(3,4-Dimethoxyphenyl)propan-1-ol in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. 1-(3,4-Dimethoxyphenyl)propan-1-ol, a seemingly unassuming organic molecule, represents a cornerstone in the synthesis of a diverse array of pharmacologically active compounds. Its structure, featuring a catechol diether (dimethoxyphenyl group) and a secondary alcohol, provides a unique combination of steric and electronic properties that medicinal chemists can exploit to craft novel therapeutic agents. The dimethoxyphenyl moiety is a common structural motif in many biologically active molecules, contributing to favorable interactions with various biological targets. This guide provides an in-depth exploration of the synthesis and potential applications of 1-(3,4-Dimethoxyphenyl)propan-1-ol, offering detailed protocols and insights for researchers, scientists, and drug development professionals. This document is intended to serve as a practical resource, elucidating the causality behind experimental choices and providing a framework for the logical design of new synthetic routes and molecular entities.
Synthetic Protocols: Crafting the Building Block
The efficient and reliable synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol is the first critical step in harnessing its potential. Two primary and robust methods for its preparation are the Grignard reaction and the reduction of the corresponding ketone.
Protocol 1: Synthesis via Grignard Reaction
This classic organometallic approach offers a direct route to 1-(3,4-Dimethoxyphenyl)propan-1-ol from commercially available starting materials. The reaction involves the nucleophilic addition of an ethyl Grignard reagent to 3,4-dimethoxybenzaldehyde (veratraldehyde).
Reaction Scheme:
Application Notes & Protocols: 1-(3,4-Dimethoxyphenyl)propan-1-ol as a Versatile Precursor for Bioactive Molecules
Abstract
The 3,4-dimethoxyphenyl moiety is a common structural motif found in a wide array of natural products and pharmacologically active compounds. 1-(3,4-Dimethoxyphenyl)propan-1-ol serves as a valuable and versatile chiral building block in organic synthesis, providing a direct route to more complex molecules with potential therapeutic applications.[1] Its structure, featuring a reactive secondary alcohol and an electron-rich aromatic ring, allows for a variety of chemical transformations. This guide provides detailed, field-proven protocols for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol and its subsequent conversion into key intermediates, such as the corresponding ketone. We will explore the rationale behind these synthetic strategies and illustrate how these intermediates serve as precursors for molecules with potential bioactivity, including those containing chalcone and triazole functionalities.
Precursor Profile: Physicochemical Properties and Safety
A thorough understanding of the precursor's properties and handling requirements is paramount for safe and successful experimentation. 1-(3,4-Dimethoxyphenyl)propan-1-ol is a colorless liquid soluble in many organic solvents.[1]
Table 1: Physicochemical Data and Safety Information
| Parameter | Value | Source & Notes |
| Molecular Formula | C₁₁H₁₆O₃ | - |
| Molecular Weight | 196.24 g/mol | [2] |
| Appearance | Colorless liquid with an aromatic odor | [1] |
| Boiling Point | 142-144 °C @ 0.5 mmHg | [2] |
| Density | 1.081 g/mL at 25 °C | [2] |
| Primary Hazards | Low toxicity under normal conditions, but standard laboratory precautions are essential.[1] May cause eye irritation. Combustible liquid. | [1][3] |
| Handling | Wear protective gloves, goggles, and a lab coat. Use in a well-ventilated area or chemical fume hood. Keep away from heat, sparks, and open flames. | [3] |
| Storage | Store in a cool, dark, well-ventilated place away from oxidizing agents. Keep container tightly closed. | [1] |
Synthesis Protocol: 1-(3,4-Dimethoxyphenyl)propan-1-ol
The most direct and reliable method for synthesizing the title compound is the Grignard reaction, which involves the nucleophilic addition of an ethyl Grignard reagent to veratraldehyde (3,4-dimethoxybenzaldehyde).
Causality of Experimental Design
-
Grignard Reagent: Ethylmagnesium bromide is chosen as the carbon nucleophile to introduce the ethyl group, forming the three-carbon chain of the propanol.
-
Starting Material: Veratraldehyde is a readily available commercial starting material, often derived from the methylation of vanillin.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture would quench the reagent, forming ethane and magnesium salts, thus drastically reducing the yield. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Controlled Addition: The reaction is exothermic. Adding the Grignard reagent or the aldehyde slowly at a reduced temperature (0 °C) helps to control the reaction rate, prevent side reactions, and ensure safety.
-
Aqueous Workup: A saturated solution of ammonium chloride (NH₄Cl) is used for quenching. It is a mild acid that protonates the intermediate alkoxide to form the desired alcohol while neutralizing any remaining Grignard reagent. It is preferred over strong acids, which could promote dehydration of the secondary alcohol product.
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Step-by-Step Protocol
-
Preparation: Under a nitrogen atmosphere, add veratraldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF, ~3 mL per mmol of aldehyde) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add ethylmagnesium bromide (1.1 eq, typically 1.0 M in THF) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Typical Value |
| Scale | 10 mmol |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
| Purity (Post-Column) | >98% (by GC/NMR) |
| TLC Rf | ~0.3 (3:1 Hexane:Ethyl Acetate) |
Application as a Precursor for Bioactive Scaffolds
The synthesized alcohol is a launchpad for creating more complex molecules with diverse biological activities. The hydroxyl group can be oxidized, substituted, or eliminated, while the aromatic ring can undergo further functionalization.
Oxidation to 1-(3,4-Dimethoxyphenyl)propan-1-one
Oxidation of the secondary alcohol to a ketone is a pivotal transformation. The resulting propiophenone derivative is a key intermediate for synthesizing chalcones and other pharmacophores.[4]
-
Rationale: This oxidation provides a carbonyl group, which is a versatile functional handle for subsequent C-C bond-forming reactions, such as aldol condensations. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation.
-
In a flask, suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of 1-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq) in DCM dropwise.
-
Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete disappearance of the starting alcohol.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be further purified by chromatography.
Caption: Oxidation of the precursor alcohol to its corresponding ketone.
Pathway to Triazole-Containing Bioactive Molecules
Derivatives of 1-(3,4-dimethoxyphenyl)propan-1-one are precursors to compounds with demonstrated biological activity, including potential antifungal and herbicidal properties.[5] A common synthetic route involves a Claisen-Schmidt condensation to form a chalcone, followed by an aza-Michael addition of a heterocycle like 1,2,4-triazole.[5]
Caption: Synthetic pathway from the precursor alcohol to a potential bioactive triazole derivative.
This multi-step sequence demonstrates the strategic value of the initial precursor:
-
Oxidation: As described previously, the alcohol is converted to the ketone (B).
-
Condensation: The ketone (B) undergoes a base-catalyzed condensation with an appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde) to form the chalcone (C).[5] This creates an α,β-unsaturated system.
-
Aza-Michael Addition: The electron-deficient β-carbon of the chalcone (C) is susceptible to nucleophilic attack. The addition of 1H-1,2,4-triazole yields the final β-azolyl ketone (D), a class of compounds investigated for various bioactivities.[5]
Derivatization to Amides
The dimethoxyphenylpropyl scaffold is also found in molecules with other functionalities, such as amides, which have been investigated for properties like smooth muscle relaxation.[6] While a full protocol is beyond the scope of this note, a general synthetic strategy involves converting the alcohol to a leaving group (e.g., tosylate or mesylate), followed by substitution with an azide (Sₙ2 reaction), reduction of the azide to an amine, and finally, acylation with a suitable carboxylic acid or acyl chloride to form the target amide. This highlights the precursor's adaptability in accessing different classes of bioactive compounds.
Characterization and Quality Control
Confirming the identity and purity of all synthesized compounds is critical. Standard analytical techniques should be employed at each step.
Table 3: Typical Analytical Data for Key Compounds
| Compound | Technique | Expected Data |
| 1-(3,4-Dimethoxyphenyl)propan-1-ol | ¹H NMR (CDCl₃) | δ ~6.8 (m, 3H, Ar-H), ~4.5 (t, 1H, CH-OH), 3.85 (s, 6H, 2xOCH₃), 1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |
| IR (neat) | 3400 cm⁻¹ (broad, O-H), 2960 cm⁻¹ (C-H), 1515 cm⁻¹ (C=C, aromatic) | |
| 1-(3,4-Dimethoxyphenyl)propan-1-one [4] | ¹H NMR (CDCl₃) | δ ~7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), 3.9 (s, 6H, 2xOCH₃), 2.9 (q, 2H, COCH₂), 1.2 (t, 3H, CH₃) |
| IR (neat) | 2970 cm⁻¹ (C-H), 1675 cm⁻¹ (C=O, ketone), 1590 cm⁻¹ (C=C, aromatic) | |
| MS (EI) | m/z 194 [M]⁺ |
Note: NMR chemical shifts (δ) are approximate and reported in ppm. Coupling constants and multiplicities will vary. Data should be compared with literature values or confirmed by 2D NMR techniques.
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-ol is a highly valuable and synthetically accessible precursor. Its straightforward preparation via the Grignard reaction and its facile conversion into key intermediates like 1-(3,4-dimethoxyphenyl)propan-1-one provide researchers and drug development professionals with a robust platform for the synthesis of diverse and complex molecular scaffolds. The protocols and pathways detailed herein underscore its strategic importance in constructing chalcones, triazole adducts, and other derivatives with significant potential for biological activity.
References
-
ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. Available at: [Link]
-
García, A., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
Thermo Fisher Scientific. (2023). Safety Data Sheet for Propan-1-ol. Available at: [Link]
-
CPAchem. (n.d.). Safety data sheet for 3-Methoxy-1-propanol. Available at: [Link]
-
Zhang, L., et al. (2009). 1-(3,4-Dimethoxyphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
Meneses, L., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. ResearchGate. Available at: [Link]
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. Available at: [Link]
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Reduction of 1-(3,4-dimethoxyphenyl) propan-1-one
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. The optically active alcohol, 1-(3,4-dimethoxyphenyl)propan-1-ol, is a valuable chiral building block for the synthesis of various biologically active molecules. The asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dimethoxyphenyl) propan-1-one, represents a direct and efficient route to this key intermediate. This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocols for achieving this transformation with high enantioselectivity. We will delve into the mechanistic underpinnings of prominent catalytic systems, provide step-by-step experimental procedures, and outline the analytical methods for determining the success of the asymmetric reduction.
Mechanistic Insights into Asymmetric Ketone Reduction
The successful asymmetric reduction of a ketone is critically dependent on the choice of the chiral catalyst and the reducing agent. Two of the most powerful and widely adopted methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[1][2] The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one of the two enantiotopic faces of the carbonyl group.[3]
The catalytic cycle begins with the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate.[4] The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the bulky group on the catalyst. This pre-organization facilitates the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, yielding the chiral alcohol with high enantiomeric excess (ee).[1][5]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation employs a ruthenium catalyst bearing a chiral phosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the reduction of ketones with molecular hydrogen (H₂).[6][7] This method is highly efficient, often requiring very low catalyst loadings, and is considered a green chemistry approach due to the use of hydrogen as the reductant.[8]
The mechanism involves the formation of a ruthenium dihydride species from the precatalyst in the presence of hydrogen.[9] The ketone substrate then coordinates to the chiral ruthenium complex. The chirality of the BINAP ligand creates a highly asymmetric environment, forcing the ketone to bind in a specific orientation. The hydride is then transferred from the metal to the carbonyl carbon, and the resulting alcohol product is released, regenerating the catalyst for the next cycle.[6] The reaction is often carried out in the presence of a diamine cocatalyst, which can play a crucial role in the catalytic cycle.[8]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. youtube.com [youtube.com]
The Alchemical Touch: Transforming Veratraldehyde into Aromatic Gold with 1-(3,4-Dimethoxyphenyl)propan-1-ol
In the intricate world of fragrance synthesis, the transformation of readily available precursors into molecules with captivating olfactory profiles is a pursuit of both art and science. This guide delves into the pivotal role of 1-(3,4-Dimethoxyphenyl)propan-1-ol as a key intermediate, charting a synthetic pathway from the common fragrance aldehyde, veratraldehyde, to the warm, spicy notes of methyl isoeugenol. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, providing in-depth protocols and the scientific rationale behind the synthetic strategies.
Introduction: The Aromatic Potential of a Versatile Intermediate
1-(3,4-Dimethoxyphenyl)propan-1-ol, a colorless liquid with a subtle aromatic character, holds significant potential not as an end-point fragrance molecule itself, but as a crucial stepping stone in the synthesis of more complex and olfactively potent compounds.[1] Its strategic importance lies in its molecular structure, which can be readily derived from veratraldehyde (3,4-dimethoxybenzaldehyde), a widely used compound in the flavor and fragrance industry known for its woody, vanilla-like scent.[2][3][4] The primary application of 1-(3,4-Dimethoxyphenyl)propan-1-ol in fragrance synthesis is its role as a direct precursor to 1-(3,4-dimethoxyphenyl)-1-propene, commonly known as methyl isoeugenol. This transformation, a classic acid-catalyzed dehydration, unlocks a molecule celebrated for its warm, spicy, and floral aroma, reminiscent of carnation and clove.[4][5][6]
This guide will provide a comprehensive exploration of the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol and its subsequent conversion to methyl isoeugenol, offering detailed, actionable protocols for laboratory-scale synthesis.
Synthetic Strategy: A Two-Step Journey from Aldehyde to Alkene
The synthetic route to methyl isoeugenol from veratraldehyde via 1-(3,4-Dimethoxyphenyl)propan-1-ol is a classic two-step process in organic synthesis. This pathway is both efficient and instructive, demonstrating fundamental carbon-carbon bond formation and subsequent functional group manipulation.
Caption: Synthetic pathway from Veratraldehyde to Methyl Isoeugenol.
PART 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol via Grignard Reaction
The cornerstone of this synthesis is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. In this step, the electrophilic carbonyl carbon of veratraldehyde is attacked by the nucleophilic ethyl group of the ethylmagnesium bromide Grignard reagent, yielding the secondary alcohol, 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Protocol 1: Grignard Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Veratraldehyde | 166.17 | 10.0 g | 0.06 | Ensure purity |
| Magnesium turnings | 24.31 | 1.6 g | 0.066 | Activate before use |
| Ethyl bromide | 108.97 | 7.8 g (5.4 mL) | 0.072 | Use freshly distilled |
| Anhydrous diethyl ether | 74.12 | 100 mL | - | Must be completely dry |
| Saturated aq. NH₄Cl | - | 50 mL | - | For quenching |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Place the magnesium turnings in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask and gently warm with a heat gun under a nitrogen atmosphere to activate the magnesium surface. The purple iodine vapor will sublime and then dissipate as it reacts with the magnesium.
-
Allow the flask to cool to room temperature.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve the ethyl bromide in 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add a small portion (approx. 2-3 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, evidenced by gentle bubbling and a slight cloudiness. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of ethylmagnesium bromide should be grayish and slightly cloudy.
-
-
Reaction with Veratraldehyde:
-
Dissolve the veratraldehyde in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add the veratraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Separate the organic layer and extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-(3,4-Dimethoxyphenyl)propan-1-ol as a pale yellow oil.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: 80-90%
PART 2: Synthesis of Methyl Isoeugenol via Dehydration
The second step in our synthetic pathway is the acid-catalyzed dehydration of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This elimination reaction removes a molecule of water to form a carbon-carbon double bond, yielding the desired fragrance compound, methyl isoeugenol. The reaction typically produces a mixture of (E) and (Z) isomers.
Caption: Dehydration of 1-(3,4-Dimethoxyphenyl)propan-1-ol to (E) and (Z)-Methyl Isoeugenol.
Protocol 2: Acid-Catalyzed Dehydration to Methyl Isoeugenol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-(3,4-Dimethoxyphenyl)propan-1-ol | 196.24 | 5.0 g | 0.025 | From Protocol 1 |
| Concentrated Sulfuric Acid | 98.08 | 0.5 mL | - | Catalyst |
| Diethyl ether | 74.12 | 50 mL | - | For extraction |
| Saturated aq. NaHCO₃ | - | 30 mL | - | For neutralization |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Procedure:
-
Reaction Setup:
-
Place the 1-(3,4-Dimethoxyphenyl)propan-1-ol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the alcohol with stirring. The mixture will likely darken.
-
-
Dehydration and Distillation:
-
Heat the mixture gently in a heating mantle.
-
The product, methyl isoeugenol, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more oily droplets are observed in the distillate.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel and add 20 mL of diethyl ether.
-
Wash the organic layer with 15 mL of water, followed by 15 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl isoeugenol.
-
The product can be further purified by vacuum distillation.
-
Expected Yield: 70-80%
Olfactory Profile and Applications of Methyl Isoeugenol
Methyl isoeugenol is a highly valued aroma chemical with a complex and appealing scent profile. It is described as having a warm, spicy, and floral character with distinct notes of carnation and clove, and a subtle woody undertone.[4][5][6] While both the (E) and (Z) isomers contribute to the overall aroma, they are reported to have very similar smells, which allows for the use of the isomeric mixture in most perfumery applications.[2]
Applications in Fragrance Formulations:
-
Floral Accords: It is a key component in carnation and lily accords, providing a characteristic spicy-floral note.[2]
-
Spicy Notes: It is used to impart warmth and spiciness to a variety of fragrance compositions, particularly in oriental and woody perfumes.[6]
-
Fixative: Due to its relatively high boiling point, it can act as a fixative, prolonging the longevity of other fragrance components.
Conclusion
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol from veratraldehyde and its subsequent conversion to methyl isoeugenol represents a classic and efficient pathway to a valuable fragrance ingredient. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of these compounds. By understanding the underlying chemical principles and adhering to careful experimental technique, researchers can successfully navigate this synthetic route and unlock the rich aromatic potential of this versatile intermediate.
References
- ScenTree. Methyl isoeugenol (CAS N° 93-16-3). [URL: https://scentree.co/en/ingredients/methyl-isoeugenol]
- The Good Scents Company. methyl isoeugenol, 93-16-3. [URL: http://www.thegoodscentscompany.
- Foreverest Resources Ltd. Methyl Isoeugenol. [URL: https://www.foreverest.cn/products/aroma-chemicals/methyl-isoeugenol.html]
- The Aromatic Versatility of Veratraldehyde: From Flavors to Pharmaceuticals. NINGBO INNO PHARMCHEM CO., LTD. [URL: https://www.cninno.
- Ataman Kimya. VERATRALDEHYDE. [URL: https://www.ataman-chemicals.
- Benchchem. A Comparative Guide to the Synthesis of Methyl Isoeugenol: Traditional vs. Green Methods. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-synthesis-of-methyl-isoeugenol-traditional-vs-green-methods]
- Benchchem. Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-grignard-reaction-with-ethylmagnesium-bromide]
- Chegg.com. Solved EXPERIMENTAL PROCEDURE The Grignard synthesis that. [URL: https://www.chegg.
- ChemBK. 1-(3,4-Dimethoxyphenyl)propan-1-ol. [URL: https://www.chembk.com/en/chem/1-(3,4-Dimethoxyphenyl)propan-1-ol]
- MDPI. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. [URL: https://www.mdpi.com/2073-4344/12/10/1205]
- Organic Syntheses. veratraldehyde. [URL: https://www.orgsyn.org/demo.aspx?prep=CV1P0554]
- ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. [URL: https://www.researchgate.net/publication/343046206_ORGANIC_II_LABORATORYMajor's_KELLY_Grignard_Reaction_For_this_reason_the_apparatus_and_all_reagents_and_solvents_must_be_scru]
Sources
Application Notes & Protocols: 1-(3,4-Dimethoxyphenyl)propan-1-ol as a Versatile Building Block in Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of 1-(3,4-dimethoxyphenyl)propan-1-ol, a key chemical intermediate in modern organic synthesis. Possessing both a reactive secondary alcohol and an electron-rich dimethoxybenzene moiety, this building block offers a unique combination of functionalities.[1][2] These notes detail its physicochemical properties, outline robust protocols for its synthesis, and demonstrate its application in key chemical transformations. We will delve into its use as a precursor for bioactive molecules and address the critical aspect of stereocontrol, providing methodologies for both asymmetric synthesis and chiral resolution. The protocols and insights presented herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile synthon in their work.
Section 1: Physicochemical Properties and Safety Data
1-(3,4-Dimethoxyphenyl)propan-1-ol is a colorless liquid or low-melting waxy solid with a characteristic aromatic odor.[1][3] Its solubility in common organic solvents like ethers, alcohols, and chlorinated solvents makes it amenable to a wide range of reaction conditions.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₃ | [1][4] |
| Molecular Weight | 196.24 g/mol | [2][5] |
| Appearance | Colorless liquid to Off-White Waxy Solid | [1][3] |
| Boiling Point | 158-166 °C @ 16 Torr | [3] |
| Melting Point | 36-38 °C | [3] |
| Density | ~1.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol |[1][3] |
Safety and Handling: Under standard laboratory conditions, 1-(3,4-dimethoxyphenyl)propan-1-ol exhibits low toxicity. However, as with all chemical reagents, it should be handled with care in a well-ventilated fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is required.[1] Store the compound in a cool, dark, and well-ventilated area away from strong oxidizing agents.[1]
Section 2: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
The strategic value of a building block is intrinsically linked to its accessibility. Two primary, high-yielding methods for the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol are the reduction of the corresponding ketone and the Grignard addition to 3,4-dimethoxybenzaldehyde.
Figure 1: Primary synthetic pathways to 1-(3,4-dimethoxyphenyl)propan-1-ol.
Protocol 2.1: Synthesis via Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one
This method is often preferred for its operational simplicity and mild reaction conditions. The reduction of the ketone precursor is highly efficient using common hydride reagents.
Causality: Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it selectively reduces ketones and aldehydes without affecting the aromatic methoxy groups.[6] Methanol serves as a protic solvent that not only dissolves the starting material but also participates in the quenching of the intermediate borate ester.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 equiv.) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise over 20 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), visualizing with UV light and a potassium permanganate stain. The disappearance of the starting ketone spot indicates completion.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure alcohol.
Section 3: Key Transformations and Applications
The synthetic utility of 1-(3,4-dimethoxyphenyl)propan-1-ol stems from the reactivity of its secondary alcohol, which can be readily oxidized, esterified, or converted into a leaving group for nucleophilic substitution.
Application 3.1: Oxidation to 1-(3,4-Dimethoxyphenyl)propan-1-one
The corresponding ketone is a valuable intermediate in its own right, serving as a precursor for chalcones, α-functionalized ketones, and other pharmacologically relevant scaffolds.[7][8]
Figure 2: Oxidation of the secondary alcohol to the corresponding ketone.
Protocol 3.1.1: Oxidation using Pyridinium Chlorochromate (PCC)
Causality: PCC is a mild oxidizing agent that reliably converts secondary alcohols to ketones with minimal risk of over-oxidation, which can be a concern with stronger agents like potassium dichromate.[9] The reaction is typically performed in an anhydrous, non-polar solvent like dichloromethane (DCM) to prevent the formation of chromium-based byproducts that complicate purification.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv.) and powdered 4 Å molecular sieves in anhydrous DCM, add a solution of 1-(3,4-dimethoxyphenyl)propan-1-ol (1.0 equiv.) in anhydrous DCM dropwise at room temperature. The molecular sieves absorb water, which can interfere with the reaction.
-
Reaction Monitoring: Stir the resulting dark brown mixture for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel or Celite®. This filtration is critical to remove the chromium tars and excess reagent.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford the pure ketone.
Application 3.2: Precursor for Bioactive Triazole Derivatives
This building block is instrumental in the synthesis of complex heterocyclic compounds. For instance, it can be used to generate β-azolyl ketones, a class of compounds known for their potential as fungicides and herbicides.[7]
Figure 3: Multi-step synthesis workflow starting from 1-(3,4-dimethoxyphenyl)propan-1-ol.
This multi-step sequence showcases the utility of the initial building block.
-
Oxidation: The alcohol is first oxidized to the ketone as described in Protocol 3.1.1.
-
Claisen-Schmidt Condensation: The resulting ketone undergoes a base-catalyzed condensation with an appropriate benzaldehyde (e.g., 4-methoxybenzaldehyde) to form the chalcone.[7]
-
Aza-Michael Addition: The final step involves the conjugate addition of a nitrogen heterocycle, such as 1H-1,2,4-triazole, to the α,β-unsaturated system of the chalcone to yield the target bioactive compound.[7]
Section 4: The Role of Chirality: Asymmetric Synthesis and Resolution
The benzylic carbon bearing the hydroxyl group is a stereocenter. In drug development, it is often the case that one enantiomer possesses the desired biological activity while the other is inactive or even detrimental.[10] Therefore, controlling the stereochemistry of this center is of paramount importance.
Application 4.1: Enantioselective Synthesis via Asymmetric Reduction
The most efficient method to obtain an enantiomerically pure alcohol is through the asymmetric reduction of the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-1-one.
Causality: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst that coordinates to the borane reducing agent and the ketone's carbonyl group. This creates a rigid, sterically defined transition state that forces the hydride to be delivered to one specific face of the carbonyl, resulting in a high degree of enantioselectivity.
Protocol 4.1.1: Asymmetric Reduction using a CBS Catalyst
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the (S)-CBS catalyst (0.1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv.) dropwise. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 equiv.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C, monitoring by TLC. Upon completion, analyze the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Application 4.2: Chiral Resolution of Racemic Alcohol
If a racemic mixture of the alcohol is synthesized, the enantiomers can be separated using chiral chromatography.
Causality: Chiral High-Performance Liquid Chromatography (HPLC) employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[11][12] This differential interaction leads to different retention times, allowing for their separation.
Figure 4: Conceptual workflow for the chiral resolution of enantiomers via HPLC.
Protocol 4.2.1: General Workflow for Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) with different mobile phases (normal phase: hexane/isopropanol; reversed-phase: water/acetonitrile).
-
Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) and shorten run time.
-
Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative scale to isolate gram quantities of each enantiomer.
-
Purity Analysis: Analyze the collected fractions to confirm their chemical purity and enantiomeric excess.
Section 5: Summary and Future Outlook
1-(3,4-Dimethoxyphenyl)propan-1-ol has proven to be a highly valuable and versatile building block in organic synthesis. Its accessible synthesis, well-defined reactivity, and the potential for stereocontrol make it an attractive starting material for constructing complex molecular architectures. Its application extends from fundamental transformations to the multi-step synthesis of molecules with significant biological potential, particularly in the agrochemical and pharmaceutical industries.[1][7][13] Future research will likely continue to exploit the unique electronic and steric properties of this synthon in the development of novel catalysts, asymmetric methodologies, and as a core component in the discovery of new therapeutic agents.[14]
References
-
1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. (2024). ChemBK. [Link]
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). MDPI. [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3. PubChem, National Institutes of Health. [Link]
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Abstract: This document provides a comprehensive guide for the synthesis of N-substituted 1-(3,4-dimethoxyphenyl)propan-2-amides, valuable intermediates in the development of pharmacologically active compounds, including potential spasmolytic agents.[1] We detail two primary synthetic strategies: a classical two-step approach involving reductive amination followed by amide coupling, and a modern, greener approach utilizing direct catalytic amidation. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to ensure reliable and efficient synthesis.
Introduction: Significance and Synthetic Overview
The 1-(3,4-dimethoxyphenyl)propan-2-amide scaffold is a key structural motif in medicinal chemistry. These amides serve as direct precursors to 1,3-disubstituted 3,4-dihydroisoquinolines, a class of compounds investigated for their spasmolytic (smooth muscle relaxant) properties, analogous to established drugs like papaverine.[1][2] The synthesis of these amides is therefore a critical step in the exploration of new therapeutic agents.
The synthetic journey to these target amides begins with the commercially available or readily synthesized ketone, 1-(3,4-dimethoxyphenyl)propan-2-one. From this starting point, two principal pathways diverge:
-
Strategy A: Two-Step Synthesis. This robust and widely documented method first converts the ketone to the corresponding primary amine, 1-(3,4-dimethoxyphenyl)propan-2-amine, via reductive amination. The resulting amine is then acylated to form the desired amide.
-
Strategy B: Direct Catalytic Amidation. This approach aligns with the principles of green chemistry, forming the amide bond directly from the amine and a carboxylic acid using a catalyst, with water as the sole byproduct.[3]
This guide will provide detailed protocols for both strategies, elucidating the chemical principles and experimental considerations for each.
Visualizing the General Synthetic Workflow
The following diagram illustrates the two primary strategies starting from the key ketone intermediate.
Caption: Overall synthetic strategies for 1-(3,4-dimethoxyphenyl)propan-2-amides.
Strategy A: Two-Step Synthesis via Amine Intermediate
This classical approach provides high yields and is adaptable to a wide range of acyl groups for the final amide.
Protocol 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-amine via Leuckart Reaction
The Leuckart reaction is a powerful method for the reductive amination of ketones, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] It is a one-pot reaction that proceeds at high temperatures.
Mechanistic Rationale: The reaction is believed to proceed through several steps: (a) ammonium formate dissociates into ammonia and formic acid at elevated temperatures; (b) ammonia condenses with the ketone to form an imine intermediate; (c) formic acid or the formate ion acts as a hydride donor to reduce the imine to the primary amine.[6][7] An excess of formic acid can lead to the formation of the N-formyl derivative, which is subsequently hydrolyzed to the free amine during acidic workup.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(3,4-dimethoxyphenyl)propan-2-one (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heating: Heat the mixture in an oil bath to 160-180 °C for 4-6 hours. The reaction mixture will become a molten slurry. Causality: The high temperature is essential for the dissociation of ammonium formate and to drive the condensation and reduction steps.[4]
-
Hydrolysis: After cooling to room temperature, add 6 M hydrochloric acid (HCl) to the reaction mixture until it is acidic (pH 1-2). Heat the mixture to reflux for 1-2 hours. Causality: The acidic hydrolysis step ensures that any N-formyl intermediate is converted to the desired primary amine.
-
Workup & Extraction: Cool the mixture and transfer it to a separatory funnel. Wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and neutral byproducts.
-
Basification: Carefully basify the aqueous layer with a concentrated sodium hydroxide (NaOH) solution to pH >12 while cooling in an ice bath. The free amine will separate as an oil or precipitate.
-
Product Isolation: Extract the product into dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)propan-2-amine.
-
Purification (Optional): The crude amine can be purified by vacuum distillation if necessary.
| Parameter | Value | Reference |
| Starting Material | 1-(3,4-dimethoxyphenyl)propan-2-one | [2] |
| Reagent | Ammonium Formate or Formamide | [4][5] |
| Reaction Temperature | 160-180 °C | [4][7] |
| Typical Yield | 60-85% | [7] |
Protocol 2: Acylation of 1-(3,4-Dimethoxyphenyl)propan-2-amine
With the primary amine in hand, the final amide is readily synthesized via acylation using a reactive carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.
Mechanistic Rationale: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, typically triethylamine (TEA) or pyridine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Causality: Anhydrous conditions are crucial as the acyl chloride will react with water. The reaction is cooled to control the exothermic reaction.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 2-chloro-2-phenylacetyl chloride) (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.[2][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup & Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with:
-
Dilute HCl (e.g., 1 M) to remove excess triethylamine.
-
Saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acyl chloride and acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water. Causality: Each wash step is designed to remove specific impurities, leading to a cleaner crude product.
-
-
Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 1-(3,4-dimethoxyphenyl)propan-2-amine | [8] |
| Acylating Agent | Acyl Chloride or Anhydride | [2] |
| Base | Triethylamine or Pyridine | [8] |
| Solvent | Dichloromethane (DCM) | [8] |
| Typical Yield | >90% | [1] |
Strategy B: Direct Catalytic Amidation
Direct amidation represents a more atom-economical and environmentally benign approach to amide bond formation.[9] This strategy couples a carboxylic acid and an amine directly, driven by a catalyst that facilitates the removal of water. Boronic acid catalysts are particularly effective for this transformation.[10]
Mechanistic Rationale: Boronic acids are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate. This species is more susceptible to nucleophilic attack by the amine. The reaction is an equilibrium, and to drive it towards the amide product, the water byproduct must be removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves.
Protocol 3: Boronic Acid-Catalyzed Direct Amidation
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the carboxylic acid (1.0 eq), 1-(3,4-dimethoxyphenyl)propan-2-amine (1.1 eq), an arylboronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid or o-nitrophenylboronic acid, 5-10 mol%), and a suitable solvent for azeotropic water removal (e.g., toluene or xylene).[3]
-
Heating and Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 12-24 hours). Causality: Continuous removal of water is critical to shift the reaction equilibrium towards the formation of the amide product.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove unreacted carboxylic acid and the boronic acid catalyst. Wash with brine, dry over Na₂SO₄, and concentrate. The crude amide can be further purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reactants | Carboxylic Acid + Amine | [3][9] |
| Catalyst | Arylboronic Acid (5-10 mol%) | [3][10] |
| Conditions | Reflux with azeotropic water removal | |
| Solvent | Toluene or Xylene | |
| Key Advantage | Green Chemistry (Water is the only byproduct) | [3] |
Visualizing the Catalytic Cycle
Caption: Simplified boronic acid catalytic cycle for direct amidation.
Troubleshooting and Final Considerations
-
Low Yield in Leuckart Reaction: Ensure the reaction temperature is sufficiently high and that the reagents are thoroughly mixed. Incomplete hydrolysis of the formyl intermediate can also lower the yield of the free amine; ensure the acidic hydrolysis step is complete.
-
Side Reactions in Acylation: The primary amine can react with two molecules of acyl chloride if the base is not added or is insufficient. Ensure at least one equivalent of base is used. Perform the reaction at 0 °C to minimize side reactions.
-
Stalled Catalytic Amidation: The most common issue is inefficient water removal. Ensure the Dean-Stark trap is functioning correctly and the solvent is truly anhydrous. Some sterically hindered or electron-poor substrates may require higher catalyst loading or longer reaction times.[3]
By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize a variety of 1-(3,4-dimethoxyphenyl)propan-2-amides for further investigation in drug discovery and development programs.
References
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Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. Available at: [Link]
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Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. National Institutes of Health (NIH). Available at: [Link]
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Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. Available at: [Link]
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Leuckart reaction. Wikipedia. Available at: [Link]
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STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Available at: [Link]
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Catalytic Amidation. University College London. Available at: [Link]
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Novel approaches towards green catalytic direct amide bond formation. Morressier. Available at: [Link]
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Catalytic Amidation Methods. University College London. Available at: [Link]
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1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
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Synthesis of different structurally N-substituted amides in the presence of [Cu(2,3-tmtppa)](MeSO 4 ) 4. ResearchGate. Available at: [Link]
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General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Royal Society of Chemistry. Available at: [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
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Recent developments in catalytic amide bond formation. ResearchGate. Available at: [Link]
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A solid-supported arylboronic acid catalyst for direct amidation. Durham University. Available at: [Link]
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Synthesis of Complex Molecules through Reductive Amination. Labflow. Available at: [Link]
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Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health (NIH). Available at: [Link]
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An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. Available at: [Link]
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The Strategic Role of 1-(3,4-Dimethoxyphenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide delineates the pivotal role of 1-(3,4-Dimethoxyphenyl)propan-1-ol and its derivatives in the synthesis of critical pharmaceutical intermediates. With a primary focus on its application as a precursor to 3,4-dimethoxyphenylacetone, a key starting material for the antihypertensive drug Methyldopa, this document provides an in-depth analysis of the synthetic pathways, reaction mechanisms, and detailed experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for the practical application of this versatile chemical building block.
Introduction: The Veratryl Scaffold in Medicinal Chemistry
The 3,4-dimethoxyphenyl moiety, often referred to as a veratryl group, is a common structural motif in a variety of biologically active molecules. Its presence is significant as the methoxy groups can be readily demethylated at later synthetic stages to reveal catechol functionalities, which are crucial for the pharmacological activity of many drugs. 1-(3,4-Dimethoxyphenyl)propan-1-ol, a secondary alcohol, serves as a valuable and versatile starting material, primarily through its oxidation to the corresponding ketone, 3,4-dimethoxyphenylacetone. This ketone is a direct precursor to several important pharmaceutical agents.[1][2]
Core Application: Precursor to Methyldopa
The most prominent application of 1-(3,4-Dimethoxyphenyl)propan-1-ol is in the synthetic route to L-Methyldopa, a widely used antihypertensive agent. The critical step is the conversion of the alcohol to 3,4-dimethoxyphenylacetone.
Synthetic Pathway Overview
The overall synthetic strategy involves the oxidation of 1-(3,4-Dimethoxyphenyl)propan-1-ol to 3,4-dimethoxyphenylacetone, followed by a multi-step conversion to L-Methyldopa. The key transformation of the acetone intermediate typically involves the formation of an amino acid precursor, followed by resolution and deprotection.
Caption: Synthetic pathway from 1-(3,4-Dimethoxyphenyl)propan-1-ol to L-Methyldopa.
Experimental Protocols
This protocol is a representative method for the oxidation of a secondary alcohol to a ketone. The choice of oxidizing agent is critical to ensure high yield and minimize side reactions.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3,4-Dimethoxyphenyl)propan-1-ol | 196.24 | 19.6 g | 0.1 |
| Pyridinium chlorochromate (PCC) | 215.56 | 32.3 g | 0.15 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Celite® | - | 20 g | - |
| Diethyl ether | 74.12 | 500 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Procedure
-
A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with pyridinium chlorochromate (32.3 g, 0.15 mol) and Celite® (20 g) in dichloromethane (200 mL).
-
A solution of 1-(3,4-Dimethoxyphenyl)propan-1-ol (19.6 g, 0.1 mol) in 50 mL of dichloromethane is added to the stirred suspension in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with 200 mL of diethyl ether and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure to yield a crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,4-dimethoxyphenylacetone as a colorless oil.
This multi-step protocol outlines a common industrial synthesis of Methyldopa starting from the ketone intermediate.[3][4]
Materials
| Reagent | Molar Mass ( g/mol ) |
| 3,4-Dimethoxyphenylacetone | 194.23 |
| Potassium cyanide | 65.12 |
| Ammonium carbonate | 96.09 |
| Barium hydroxide | 171.34 |
| Acetic anhydride | 102.09 |
| (-)-1-Phenylethylamine | 121.18 |
| Hydrobromic acid (48%) | 80.91 |
Procedure
-
Strecker-Zelinski Reaction: 3,4-Dimethoxyphenylacetone undergoes a reaction with potassium cyanide and ammonium carbonate to yield 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.[5]
-
Hydrolysis: The resulting hydantoin is hydrolyzed in the presence of barium hydroxide to give (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.[5]
-
Acetylation and Resolution: The amino group of the racemic amino acid is acetylated. The racemic mixture is then resolved using (-)-1-phenylethylamine.
-
Deprotection: The isolated isomer is hydrolyzed with hydrobromic acid, which cleaves the methoxy and acetyl groups to yield (-)-3-(3,4-dihydroxyphenyl)-2-methylalanine (L-Methyldopa).[5]
Broader Applications and Future Perspectives
The 3,4-dimethoxyphenyl scaffold is a versatile building block for a range of other pharmaceutical intermediates. For example, veratraldehyde (3,4-dimethoxybenzaldehyde), which is structurally related to 1-(3,4-dimethoxyphenyl)propan-1-ol, is a precursor for the synthesis of drugs such as amiquinsin, prazosin, and quinazolines.[6] The chemistry of 1-(3,4-dimethoxyphenyl)propan-1-ol can be extended to the synthesis of these and other novel therapeutic agents.
Caption: Broader synthetic utility of the 3,4-dimethoxyphenyl scaffold.
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-ol is a strategically important intermediate in pharmaceutical synthesis. Its primary role as a precursor to 3,4-dimethoxyphenylacetone provides a direct and efficient pathway to the antihypertensive drug Methyldopa. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery and development endeavors. The versatility of the veratryl scaffold suggests that the applications of 1-(3,4-dimethoxyphenyl)propan-1-ol will continue to expand, making it a valuable tool in the synthesis of future pharmaceutical agents.
References
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ChemBK. (2024, April 10). 1-(3,4-Dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
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-
Gpatindia. (2020, March 16). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2858607, 1-(3,4-Dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
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Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]
-
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-
Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]
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Application Notes: 1-(3,4-Dimethoxyphenyl)propan-1-ol as a Versatile Precursor in the Synthesis of Novel Chromophores
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in dye chemistry and drug development. This document details the innovative application of 1-(3,4-dimethoxyphenyl)propan-1-ol, a readily accessible secondary benzylic alcohol, as a key intermediate in the synthesis of vibrant and structurally diverse dye molecules.[1] We present two detailed protocols for the preparation of a novel triarylmethane dye and a unique azo dye, leveraging the inherent reactivity of the veratrole moiety and the benzylic hydroxyl group. The methodologies provided are designed to be robust and reproducible, offering a gateway to new families of chromophores with potential applications in materials science, diagnostics, and as biological stains.
Introduction: Unlocking the Chromophoric Potential of a Veratrole-Based Intermediate
The quest for novel dye structures with enhanced properties, such as improved photostability, specific spectral characteristics, and tailored functional groups, is a perpetual endeavor in chemical synthesis. 1-(3,4-Dimethoxyphenyl)propan-1-ol emerges as a compelling starting material in this context. Its structure is characterized by two key reactive sites: the electron-rich 3,4-dimethoxybenzene (veratrole) ring and the secondary benzylic alcohol. The veratrole moiety is highly activated towards electrophilic aromatic substitution, making it an excellent substrate for reactions such as azo coupling.[2][3] Concurrently, the benzylic alcohol can be readily converted into a carbocation under acidic conditions, serving as a potent electrophile in Friedel-Crafts type reactions for the synthesis of triarylmethane dyes.[4][5]
This guide provides a detailed exploration of these synthetic pathways, offering not just procedural steps but also the underlying chemical principles and expected outcomes. The protocols are designed to be self-validating, with clear checkpoints and characterization guidelines.
Synthesis of a Novel Triarylmethane Dye
Triarylmethane dyes are a class of intensely colored compounds with a broad range of applications.[6] The synthesis of these dyes often involves the acid-catalyzed condensation of an aromatic aldehyde or alcohol with an electron-rich aromatic compound. In this protocol, we will leverage the reactivity of the benzylic alcohol of 1-(3,4-dimethoxyphenyl)propan-1-ol to generate a carbocation intermediate, which will then undergo a Friedel-Crafts reaction with an excess of N,N-dimethylaniline to form the leuco base of the dye. Subsequent oxidation will yield the final colored triarylmethane dye.
Experimental Protocol: Synthesis of a Triarylmethane Dye
Part A: Synthesis of the Leuco Base
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1.96 g (0.01 mol) of 1-(3,4-dimethoxyphenyl)propan-1-ol and 50 mL of glacial acetic acid.
-
Addition of N,N-Dimethylaniline: To the dropping funnel, add 3.63 g (0.03 mol) of N,N-dimethylaniline.
-
Acid Catalysis: Slowly add 5 mL of concentrated sulfuric acid to the reaction flask with vigorous stirring. An exothermic reaction will be observed.
-
Condensation Reaction: Add the N,N-dimethylaniline dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes.
-
Heating: Heat the reaction mixture to 80°C in a water bath and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution with a 20% aqueous sodium hydroxide solution until a pH of 8-9 is reached. A solid precipitate, the leuco base, will form.
-
Isolation: Collect the leuco base by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator.
Part B: Oxidation to the Triarylmethane Dye
-
Dissolution: Dissolve the dried leuco base in 50 mL of a 1:1 mixture of ethanol and water containing 1 mL of concentrated hydrochloric acid.
-
Oxidation: While stirring, add a 10% aqueous solution of sodium dichromate dropwise until a stable, intense color is observed.
-
Precipitation: Add a saturated solution of sodium chloride to precipitate the dye.
-
Isolation and Purification: Collect the dye by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure triarylmethane dye.
Expected Results and Characterization
The synthesized triarylmethane dye is expected to be a deeply colored solid. The spectral properties can be characterized by UV-Vis spectroscopy.
| Parameter | Expected Value |
| Appearance | Deep green or blue crystalline solid |
| Yield | 60-70% |
| λmax (in Ethanol) | 600 - 630 nm |
| Molar Absorptivity (ε) | > 50,000 L mol⁻¹ cm⁻¹ |
Reaction Workflow and Mechanism
Caption: Workflow and mechanism for triarylmethane dye synthesis.
Synthesis of a Novel Azo Dye
Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo (-N=N-) groups.[3] The synthesis of azo dyes typically involves two steps: diazotization of a primary aromatic amine and subsequent coupling of the resulting diazonium salt with an electron-rich coupling component.[3] The highly activated veratrole ring of 1-(3,4-dimethoxyphenyl)propan-1-ol makes it an excellent coupling partner for diazonium salts.
Experimental Protocol: Synthesis of an Azo Dye
Part A: Diazotization of p-Nitroaniline
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water. Heat gently if necessary to achieve complete dissolution, then cool the solution to 0-5°C in an ice-salt bath.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution with constant stirring, ensuring the temperature remains below 5°C. A clear diazonium salt solution should be formed.
Part B: Azo Coupling Reaction
-
Preparation of Coupling Component Solution: In a 500 mL beaker, dissolve 1.96 g (0.01 mol) of 1-(3,4-dimethoxyphenyl)propan-1-ol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the alkaline solution of 1-(3,4-dimethoxyphenyl)propan-1-ol with vigorous stirring. A colored precipitate should form immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes. Collect the precipitated azo dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Expected Results and Characterization
The synthesized azo dye is expected to be a brightly colored solid.
| Parameter | Expected Value |
| Appearance | Red or deep orange solid |
| Yield | 80-90% |
| λmax (in Ethanol) | 480 - 520 nm |
| Molar Absorptivity (ε) | 20,000 - 30,000 L mol⁻¹ cm⁻¹ |
Reaction Workflow and Mechanism
Caption: Workflow and mechanism for azo dye synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
-
Diazonium salts can be explosive when dry. Do not isolate them and use them in solution immediately after preparation.
-
Sodium dichromate is a strong oxidizing agent and a suspected carcinogen. Handle with appropriate precautions.
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-ol has been demonstrated to be a valuable and versatile precursor for the synthesis of both triarylmethane and azo dyes. The protocols detailed in these application notes provide a solid foundation for the exploration of new chromophoric systems derived from this intermediate. The straightforward nature of these reactions, coupled with the potential for structural diversity through the use of different coupling partners and aromatic amines, opens up exciting avenues for the development of novel dyes with tailored properties for a wide array of applications.
References
-
ResearchGate. (2020). Highly Efficient Method for Solvent-Free Synthesis of Diarylmethane and Triarylmethane from Benzylic Alcohols Using P 2 O 5 /Al 2 O 3 or P 2 O 5 /SiO 2 at Room Temperature. Available at: [Link]
-
Wikipedia. (n.d.). Triarylmethane dye. Available at: [Link]
-
ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol. The formation of undesired side products is a common challenge that can significantly impact yield, purity, and downstream applications. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to address specific issues encountered during key synthetic routes.
Section 1: Grignard Reaction Route
The most common approach to synthesizing 1-(3,4-Dimethoxyphenyl)propan-1-ol is the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to 3,4-dimethoxybenzaldehyde. While direct, this pathway is susceptible to several side reactions due to the highly reactive and basic nature of the Grignard reagent.[1]
Frequently Asked Questions (FAQs)
Question 1: My Grignard reaction resulted in a low yield of the target alcohol, and TLC analysis shows multiple spots. What are the most probable side products?
Answer: A multi-spot TLC plate following a Grignard reaction with 3,4-dimethoxybenzaldehyde typically points to three primary issues: unreacted starting material, a reduction side product, and a coupling byproduct.
-
Unreacted 3,4-Dimethoxybenzaldehyde: This is often the most intense starting material spot on the TLC. Its presence indicates incomplete conversion, which can stem from deactivated or insufficient Grignard reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen, and any exposure will quench the reagent, reducing its effective molarity.[1]
-
(3,4-Dimethoxyphenyl)methanol: This is a common reduction byproduct. The Grignard reagent (EtMgBr) possesses β-hydrogens, which can be transferred to the carbonyl carbon of the aldehyde via a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction). This process competes with the desired nucleophilic addition of the ethyl group.
-
Butane (from Wurtz-type coupling): While butane is a gas and won't appear on a TLC plate, its formation consumes the Grignard reagent, leading to lower yields. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) in the reaction mixture.
Question 2: How can I minimize the formation of the reduction byproduct, (3,4-dimethoxyphenyl)methanol?
Answer: Minimizing the reduction pathway requires careful control of reaction conditions to favor the nucleophilic addition kinetically.
-
Temperature Control: The reduction reaction often has a higher activation energy than the addition reaction. Therefore, maintaining a low temperature (e.g., 0 °C or below) during the addition of the aldehyde to the Grignard reagent is critical. The formation of the Grignard reagent itself is exothermic and should be controlled with an ice bath.[1]
-
Slow Addition: Adding the aldehyde solution dropwise to a stirred solution of the Grignard reagent ensures that the aldehyde concentration remains low at any given moment. This minimizes localized temperature increases and favors the primary addition pathway.
-
Reagent Quality: Using a freshly prepared or recently titrated Grignard reagent ensures its high reactivity and concentration, promoting the desired nucleophilic attack over side reactions.
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired nucleophilic addition and the undesired reduction pathway.
Caption: Competing pathways in the Grignard synthesis.
Troubleshooting Summary: Grignard Route
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Grignard reagent due to moisture/air exposure.[1] | Ensure all glassware is flame- or oven-dried. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). Use anhydrous ether or THF. |
| Significant Reduction Product | High reaction temperature; rapid addition of aldehyde. | Maintain the reaction at 0 °C or below using an ice-salt bath. Add the aldehyde solution slowly and dropwise with vigorous stirring. |
| No Reaction Starts | Magnesium surface is passivated by an oxide layer. | Activate magnesium turnings with a small crystal of iodine or by gentle warming under inert gas before adding the ethyl bromide.[1] |
Section 2: Ketone Reduction Route
An alternative synthesis involves the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (also known as propioveratrone). This route's success hinges on the choice of reducing agent and the purity of the starting ketone.
Frequently Asked Questions (FAQs)
Question 3: I performed a reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using catalytic hydrogenation (H₂ over Pd/C) and obtained a significant amount of a non-polar byproduct that lacks a hydroxyl group. What is this compound?
Answer: The byproduct is almost certainly 1-(3,4-dimethoxyphenyl)propane . This is the result of a known side reaction called hydrogenolysis. The benzylic alcohol product is susceptible to further reduction under catalytic hydrogenation conditions. The C-O bond at the benzylic position is cleaved and replaced with a C-H bond, completely removing the hydroxyl group.
To avoid this, a milder, chemoselective reducing agent is recommended. Sodium borohydride (NaBH₄) in methanol or ethanol is an excellent choice as it selectively reduces ketones and aldehydes without affecting the benzylic alcohol or the aromatic ring.
Visualizing the Hydrogenolysis Side Reaction
Caption: Pathway showing formation of the hydrogenolysis byproduct.
Section 3: Impurities from Precursor Synthesis: Friedel-Crafts Acylation
The purity of the final alcohol is entirely dependent on the purity of its precursor. If synthesizing the starting ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), specific side products can arise.
Frequently Asked Questions (FAQs)
Question 4: My 1-(3,4-dimethoxyphenyl)propan-1-one precursor, synthesized via Friedel-Crafts acylation, appears to contain an isomer. What is the likely structure and why did it form?
Answer: The likely side product is the regioisomer 1-(2,3-dimethoxyphenyl)propan-1-one . Its formation is a direct consequence of the directing effects of the substituents on the veratrole ring.
In electrophilic aromatic substitution, methoxy groups (-OCH₃) are strongly activating and are ortho, para-directors.[2] In veratrole, the two methoxy groups are ortho to each other.
-
Desired Reaction: Acylation occurs at the position para to the C1-methoxy group and ortho to the C2-methoxy group, leading to the desired 3,4-disubstituted product. This position is sterically accessible and electronically activated.
-
Side Reaction: Acylation can also occur at the position ortho to the C1-methoxy group (and meta to the C2-methoxy group). While less favored electronically and sterically, this pathway can still occur, especially with highly reactive catalysts or elevated temperatures, leading to the 2,3-disubstituted isomer.
Because of the electron-withdrawing nature of the carbonyl group in the product, multiple acylations are generally not a significant issue in Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation.[3]
Section 4: General Purification Protocols
Question 5: What is the most effective method to purify the final 1-(3,4-Dimethoxyphenyl)propan-1-ol from the common side products mentioned?
Answer: Silica gel column chromatography is the most robust and widely applicable method for purifying the desired alcohol from both more polar impurities (like unreacted aldehyde) and less polar impurities (like the hydrogenolysis product).
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed. Alternatively, load the concentrated liquid sample directly but carefully onto the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Less polar impurities, such as the hydrogenolysis product (1-(3,4-dimethoxyphenyl)propane), will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).
-
The desired product, 1-(3,4-Dimethoxyphenyl)propan-1-ol, will elute next.
-
More polar impurities, such as unreacted 3,4-dimethoxybenzaldehyde, will elute last or remain on the column.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified alcohol.
References
- Vertex AI Search. (n.d.). Grignard Reaction.
- ChemBK. (2024, April 10). 1-(3,4-Dimethoxyphenyl)propan-1-ol.
- Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH₃CH₂MgBr) with each of the following reagents?.
- BenchChem. (2025). Grignard Reaction with Ethylmagnesium Bromide.
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation.
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent.
- RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
Sources
Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)propan-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(3,4-Dimethoxyphenyl)propan-1-ol via chromatography. Here, we address common challenges and frequently asked questions, grounding our advice in established chromatographic principles and field-proven experience.
Introduction: The Compound and Its Purification Challenge
1-(3,4-Dimethoxyphenyl)propan-1-ol is a key chemical intermediate in various organic syntheses.[1] Its molecular structure, featuring a polar secondary alcohol group and two electron-donating methoxy groups on an aromatic ring, defines its chromatographic behavior. The primary challenge in its purification lies in efficiently separating it from structurally similar impurities, such as the starting aldehyde (veratraldehyde) or the over-oxidized ketone (1-(3,4-dimethoxyphenyl)propan-1-one), which possess distinct polarities. This guide is designed to navigate these separation challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful chromatographic purification.
Q1: What is the recommended stationary phase for purifying 1-(3,4-Dimethoxyphenyl)propan-1-ol?
A: Standard silica gel (Silicon Dioxide, SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective choice for flash column chromatography.[2] The compound's polarity, driven by its hydroxyl group, allows for strong interaction with the polar silanol groups (Si-OH) on the silica surface. This interaction is crucial for achieving separation from less polar impurities. For more challenging separations, alumina (Al₂O₃) can be considered, but silica gel generally provides the best performance for this class of compounds.
Q2: How do I select an appropriate mobile phase (eluent)?
A: Mobile phase selection is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[3] The goal is to find a solvent system where the target compound, 1-(3,4-Dimethoxyphenyl)propan-1-ol, has an Rf value of approximately 0.25-0.35.[2]
-
Starting Point: A common and effective eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Rationale: Hexanes act as the weak solvent, while ethyl acetate is the stronger, polar solvent that competes with the analyte for binding sites on the silica gel. By adjusting the ratio, you can modulate the elution speed.
-
Typical Ratios: Begin with a low polarity mixture, such as 9:1 or 4:1 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.
Q3: How can I visualize the compound on a TLC plate if it's not colored?
A: 1-(3,4-Dimethoxyphenyl)propan-1-ol is not colored, but its aromatic ring allows for easy visualization using a UV lamp. Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm). The compound will absorb the UV light and appear as a dark purple spot.[4]
Alternatively, chemical stains can be used:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with the alcohol functional group, appearing as a yellow spot on a purple background. It is an excellent choice for confirming the presence of your product.[4]
-
p-Anisaldehyde or Vanillin Stains: These stains react with a wide variety of functional groups, including alcohols, and typically produce colored spots upon heating.[4]
Q4: Should I use wet or dry loading to apply my sample to the column?
A: The choice depends on the sample's solubility and volume.
-
Wet Loading: If your crude product dissolves easily in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane), this is the preferred method.[5] It involves dissolving the sample and carefully pipetting it onto the top of the packed column.
-
Dry Loading: This method is ideal if your compound has poor solubility in the eluent or if you have a large sample volume.[5][6] It involves pre-adsorbing the crude material onto a small amount of silica gel (or Celite), evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the column.[5][7] Dry loading often leads to sharper bands and better separation.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic purification of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Problem: Poor separation between my product and an impurity.
Solution: This is the most common issue. The key is to increase the selectivity of your system.
-
Re-optimize the Mobile Phase: A small change in solvent composition can have a large impact. Try slightly less polar mixtures (e.g., moving from 4:1 to 5:1 hexanes:ethyl acetate) to increase the retention time and allow for better separation.
-
Change Solvent System: If adjusting ratios doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol can alter the selectivity due to different solvent-analyte interactions.[8]
-
Check Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica bed is homogenous and well-compacted.
-
Reduce Sample Load: Overloading the column is a frequent cause of band broadening and overlapping peaks. A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).
Problem: My compound is not eluting from the column.
Solution: This indicates the mobile phase is not polar enough to move the compound.
-
Increase Eluent Polarity: The hydroxyl group on your compound is strongly adsorbed to the silica. You need a more polar eluent to displace it. Gradually increase the percentage of ethyl acetate in your mobile phase. If that is insufficient, adding a small amount (0.5-2%) of methanol will significantly increase the eluent strength.[9]
-
Check for Compound Instability: In rare cases, the compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[9] If instability is an issue, consider using deactivated silica or alumina.
Problem: The compound is eluting too quickly (with the solvent front).
Solution: This means your mobile phase is too polar.
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Refer to your initial TLC analysis to select a solvent system that provides the target Rf of ~0.3.
-
Verify Solvent Identity: Ensure you have not accidentally used the wrong solvents. For example, using methanol instead of ethanol can drastically change the elution profile.[9]
Problem: The collected fractions show streaking or tailing on TLC.
Solution: Tailing often points to sample overloading or secondary interactions.
-
Reduce the Amount of Sample: This is the most common cause. Use a larger column or purify the material in smaller batches.
-
Improve Sample Solubility: If the sample is not fully dissolved when loaded or precipitates at the top of the column, it will continuously leach out, causing streaking. Ensure complete dissolution for wet loading.
-
Add a Modifier: The acidic nature of silica gel can sometimes cause tailing with compounds that have basic sites or certain hydroxyl configurations. Adding a very small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape. For a neutral alcohol like this, this is less common but can be a useful trick.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common chromatography issues.
Caption: A decision tree for troubleshooting common chromatography problems.
Section 3: Experimental Protocol: Flash Chromatography
This section provides a standard operating procedure for the purification of ~1 gram of crude 1-(3,4-Dimethoxyphenyl)propan-1-ol.
1. Preparation of the Column
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Insert a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.[7]
-
Add 50 g of silica gel 60 (230-400 mesh) as a dry powder.
-
Gently tap the side of the column to pack the silica evenly and create a level surface. Add another ~1 cm layer of sand on top to protect the silica bed.[5]
2. Sample Preparation (Dry Loading)
-
Dissolve ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane or acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
3. Column Loading and Elution
-
Carefully add the silica-adsorbed sample to the top of the column, ensuring a level surface.
-
Gently add the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate) down the sides of the column until it is filled.
-
Apply gentle positive pressure using compressed air or a pump to begin elution. A flow rate of approximately 2 inches/minute is a good target.[2]
-
Collect fractions (e.g., 20 mL per test tube) sequentially.
4. Fraction Analysis
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Analyze the TLC plates under a UV lamp to identify which fractions contain the pure product.
-
Combine the fractions containing the pure desired compound.
5. Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Purification Workflow Diagram
Caption: Standard workflow for flash column chromatography purification.
Section 4: Data Summary
The following table provides typical chromatographic parameters for the separation of 1-(3,4-Dimethoxyphenyl)propan-1-ol from common synthesis-related impurities on a silica gel plate.
| Compound | Structure | Typical Mobile System (Hexanes:EtOAc) | Approximate Rf Value | Notes |
| Veratraldehyde (Starting Material) | 3,4-dimethoxybenzaldehyde | 4:1 | ~0.55 | Less polar than the alcohol product due to the absence of a hydroxyl group. |
| 1-(3,4-Dimethoxyphenyl)propan-1-ol (Product) | 4:1 | ~0.30 | The target Rf for good separation. Polarity is dominated by the secondary alcohol. | |
| 1-(3,4-Dimethoxyphenyl)propan-1-one (Oxidized Impurity) | 4:1 | ~0.45 | More polar than the aldehyde but less polar than the alcohol. |
Section 5: References
-
ChemBK. 1-(3,4-Dimethoxyphenyl)propan-1-ol - Introduction.[Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]
-
PubChem, National Institutes of Health. 1-(3,4-Dimethoxyphenyl)propan-1-ol.[Link]
-
Biotage. 5 Steps to successful flash chromatography.[Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.[Link]
-
how to set-up a flash chromatography silica column and actually succeed at separation. separation.net.[Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.[Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.[Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.[Link]
-
Brainly. Draw the structure of the product of the reaction between propylmagnesium bromide and benzaldehyde.[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Chiral Separation of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Welcome to the technical support center for the chiral separation of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Introduction to the Challenge
1-(3,4-Dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol and an important intermediate in organic synthesis.[1] The effective separation of its enantiomers is crucial for the development of enantiomerically pure pharmaceuticals and other bioactive compounds. However, achieving baseline resolution of these enantiomers can be a significant challenge due to their similar physicochemical properties. This guide will explore common hurdles in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and enzymatic resolution methods, offering practical solutions to overcome them.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the chiral separation of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Issue 1: Poor or No Enantiomeric Resolution in HPLC
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the enantiomers.
-
Peaks are partially co-eluting, resulting in poor resolution (Rs < 1.5).
Root Causes and Solutions:
A lack of resolution in chiral HPLC can often be attributed to an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase, or incorrect temperature settings.[2] A systematic approach to method development is key to achieving the desired separation.[2]
1. Chiral Stationary Phase (CSP) Selection:
The choice of CSP is the most critical factor in chiral separations.[3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad chiral recognition capabilities.[3][4]
-
Initial Screening: A screening of different CSPs is the most effective way to start.[5] It is recommended to test a variety of both amylose- and cellulose-based columns.
-
Immobilized vs. Coated CSPs: Immobilized CSPs offer greater solvent flexibility, allowing for the use of a wider range of organic solvents that might be incompatible with coated phases.[4][7] This can be particularly useful for optimizing the separation of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
2. Mobile Phase Optimization:
The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[3]
-
Normal Phase (NP):
-
Solvents: Typically, a mixture of a non-polar solvent (e.g., hexane, heptane) and an alcohol (e.g., isopropanol, ethanol) is used.
-
Additives: For a neutral compound like 1-(3,4-Dimethoxyphenyl)propan-1-ol, additives are generally not necessary. However, for acidic or basic compounds, small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can improve peak shape and resolution.[6]
-
-
Reversed Phase (RP):
-
Solvents: A mixture of an organic solvent (e.g., acetonitrile, methanol) and water or a buffer is common.
-
pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For 1-(3,4-Dimethoxyphenyl)propan-1-ol, which is neutral, pH effects are less pronounced but can still influence interactions with the stationary phase.
-
-
Polar Organic Mode:
-
This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. It can sometimes offer unique selectivities not achievable in NP or RP modes.
-
3. Temperature Effects:
Temperature influences the thermodynamics of the chiral recognition process.
-
Lower Temperatures: Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[2]
-
Higher Temperatures: Conversely, higher temperatures can lead to improved peak efficiency and reduced analysis times.[2]
It is crucial to control and optimize the column temperature for each specific separation, as the effect is compound-dependent.[2]
Workflow for Optimizing HPLC Resolution:
Caption: Workflow for troubleshooting poor enantiomeric resolution in HPLC.
Issue 2: Peak Tailing in Chromatograms
Symptoms:
-
Asymmetrical peaks where the latter half of the peak is wider than the front half.
-
Asymmetry factor (As) > 1.2.[8]
Root Causes and Solutions:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, and extra-column effects.[9][10]
1. Secondary Silanol Interactions:
For silica-based CSPs, residual silanol groups on the silica surface can interact with polar analytes, leading to peak tailing.[9]
-
Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like DEA (0.1%) can mask the silanol groups and improve peak shape.[2] For acidic compounds, an acidic modifier like TFA (0.1%) can suppress the ionization of silanols.[2] Although 1-(3,4-Dimethoxyphenyl)propan-1-ol is neutral, its hydroxyl group can still interact with silanols.
2. Column Overload:
Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11] Chiral compounds can sometimes show overloading at lower concentrations than achiral compounds.[11]
-
Reduce Sample Concentration: Prepare a dilution of your sample and inject it. If the peak shape improves, the original sample was likely overloading the column.[2]
3. Extra-Column Effects:
The HPLC system itself can contribute to peak tailing.
-
Tubing and Connections: Long or wide-bore tubing between the injector, column, and detector can increase dead volume and cause peak dispersion.[10] Ensure all connections are secure and use tubing with the appropriate internal diameter.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample band, leading to tailing for all peaks in the chromatogram.[12] Backflushing the column may resolve this issue.[12]
Troubleshooting Peak Tailing:
| Potential Cause | Diagnostic Test | Solution |
| Secondary Interactions | Add 0.1% DEA or TFA to the mobile phase. | Use mobile phase additives to mask active sites. |
| Column Overload | Inject a 1:10 dilution of the sample. | Reduce the sample concentration or injection volume. |
| Blocked Column Frit | Reverse and flush the column. | Replace the column frit or the entire column if necessary. |
| Extra-Column Volume | Inspect tubing and fittings. | Use shorter, narrower tubing and ensure proper connections. |
Frequently Asked Questions (FAQs)
Q1: Which is better for the chiral separation of 1-(3,4-Dimethoxyphenyl)propan-1-ol: HPLC or SFC?
Both HPLC and SFC are powerful techniques for chiral separations, and the "better" choice often depends on the specific goals of the analysis.
-
HPLC: A well-established and versatile technique. Method development can be more time-consuming but offers a wide range of mobile phase and stationary phase combinations.
-
SFC: Often provides faster separations due to the low viscosity of the supercritical fluid mobile phase.[13] It is also considered a "greener" technique due to reduced organic solvent consumption.[14] SFC can sometimes provide complementary selectivity to HPLC.[13]
For initial screening, SFC can be more rapid. For preparative separations, SFC can be advantageous due to the ease of solvent removal.[14]
Q2: Can enzymatic resolution be an alternative to chromatographic methods?
Yes, enzymatic kinetic resolution is a viable alternative. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two.[15]
-
Advantages: Can be highly enantioselective and cost-effective for large-scale preparations.
-
Challenges: Requires screening for a suitable enzyme and optimization of reaction conditions (e.g., solvent, acyl donor, temperature). The maximum theoretical yield for one enantiomer is 50%.
Q3: How does the structure of 1-(3,4-Dimethoxyphenyl)propan-1-ol influence its chiral separation?
The key structural features influencing its separation are:
-
The stereogenic center: The carbon atom bonded to the hydroxyl group.
-
The hydroxyl group: Can participate in hydrogen bonding with the CSP.
-
The 3,4-dimethoxyphenyl group: Provides opportunities for π-π stacking and dipole-dipole interactions with the CSP.[4]
The specific arrangement of these groups in three-dimensional space allows for differential interactions with the chiral environment of the CSP, leading to separation.[4]
Q4: My resolution is decreasing over time with repeated injections. What could be the cause?
A gradual loss of resolution can be due to several factors:
-
Column Contamination: Strongly retained impurities from the sample matrix can accumulate on the column, altering its selectivity.[16] A proper column washing procedure is necessary.
-
Stationary Phase Degradation: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can degrade the stationary phase over time.
-
Column Void: A void can form at the head of the column due to settling of the packing material, which can degrade peak shape and resolution.
Protocol for Column Washing (Polysaccharide-based CSPs):
-
Disconnect the column from the detector.
-
Flush with a solvent that is miscible with your mobile phase but is a stronger solvent for potential contaminants. For normal phase, this could be 100% isopropanol. For reversed phase, 100% acetonitrile or methanol may be used.
-
Always check the column manufacturer's instructions for recommended washing solvents, as some solvents can damage coated CSPs.[4]
Q5: How do I choose between amylose- and cellulose-based CSPs?
Amylose and cellulose are both polymers of glucose, but they have different three-dimensional structures. Amylose has a helical structure, while cellulose is more linear.[6] This structural difference leads to different chiral recognition capabilities.[6]
-
General Guideline: It is difficult to predict which will be better without experimental screening. They are often considered complementary.
-
Recommendation: A comprehensive screening should include columns from both categories to maximize the chances of finding a successful separation.[3]
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- MDPI. (2024).
- BenchChem. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Daicel Chiral Technologies. (2022).
- Restek. (2021). Chiral Separations 3: Overloading and Tailing. ChromaBLOGraphy.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Chromatography Today. (2014). What is Peak Tailing?
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- AFMPS. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography.
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
- ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. ChemBK.
- Chromatography Today. (2020). Trouble with chiral separations.
- NIH. (n.d.).
- LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stereoselective Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Welcome to the technical support center for the stereoselective synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes toward this valuable chiral alcohol. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to resolve challenges in your laboratory work. The primary route to this molecule involves the asymmetric reduction of the prochiral ketone, 3',4'-dimethoxypropiophenone.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction of 3',4'-dimethoxypropiophenone is resulting in a racemic or near-racemic mixture. What is the most common cause?
A: The most frequent cause is catalyst inactivation or the use of non-optimal reaction conditions. For many catalytic systems, especially those involving metal hydrides or boranes, absolute anhydrous conditions are critical. Trace amounts of water can hydrolyze the catalyst or the reducing agent, leading to a non-catalytic, non-selective background reaction.[1] Additionally, temperature plays a crucial role; many asymmetric reductions require sub-ambient temperatures to maximize enantioselectivity.[1]
Q2: I am considering different methods. What are the primary strategies for achieving high enantioselectivity for this type of ketone reduction?
A: There are three principal, highly effective strategies for the enantioselective reduction of prochiral ketones:
-
Catalytic Asymmetric Reduction: This involves using a chiral catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata or CBS reduction)[2][3] or a transition metal complex (Noyori asymmetric hydrogenation), with a stoichiometric reducing agent.[4][5]
-
Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes offers exceptional selectivity and operates under mild, aqueous conditions, making it a green chemistry alternative.[6]
-
Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule to your substrate to direct a diastereoselective reduction, followed by removal of the auxiliary.[7][8]
Q3: Can I use a standard reducing agent like sodium borohydride (NaBH₄) and just add a chiral ligand?
A: This approach is generally not effective. While conceptually simple, the formation of a well-defined, effective chiral reducing agent in situ from NaBH₄ and a chiral ligand is difficult to control. The resulting mixture often leads to poor enantioselectivity. Highly successful methods rely on well-defined chiral reagents or pre-formed catalytic systems like BINAL-H[9] or catalysts for transfer hydrogenation.[10]
Troubleshooting Guide 1: Low Enantiomeric Excess (ee) in CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for reducing ketones to chiral alcohols with high enantioselectivity using a chiral oxazaborolidine catalyst and borane.[11]
Problem: The enantiomeric excess (ee) of my 1-(3,4-Dimethoxyphenyl)propan-1-ol is below the desired >95%.
Below is a systematic workflow to diagnose and resolve this issue.
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Technical Support Center: Troubleshooting the Grignard Reaction for 1-(3,4-Dimethoxyphenyl)propan-1-ol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Grignard synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol, a key reaction in many synthetic pathways. The following question-and-answer format is designed to address specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: The Grignard Reaction Fails to Initiate.
Question: I've combined my magnesium turnings and ethyl bromide in anhydrous ether, but the reaction won't start. What's going wrong?
Answer: Failure to initiate is a classic Grignard problem, almost always stemming from the magnesium surface's passivity or the presence of moisture.[1][2][3]
-
Causality—Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[2][3][4] This oxide layer must be physically or chemically removed to expose the reactive magnesium metal.[2][4]
-
Causality—Presence of Moisture: Grignard reagents are potent bases and will react with even trace amounts of water.[5][6][7] This reaction is an acid-base neutralization that is much faster than the desired Grignard formation, effectively "quenching" the reagent as it forms.[8][9] All glassware must be scrupulously dried, and anhydrous solvents are essential.[7][8]
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent Purity: Use freshly opened anhydrous ether or THF, or solvent that has been appropriately dried, for instance, by distillation from sodium/benzophenone.
-
Magnesium Activation (Choose one method):
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a glass stirring rod against the side of the flask to expose a fresh surface.[10][11]
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension.[2][4][10] The disappearance of the characteristic purple/brown color is a visual cue of successful initiation.[2][12] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene gas bubbles indicates activation.[2][4][10]
-
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dried (>120°C) or flame-dried under vacuum | To remove all traces of water.[1] |
| Solvent | Anhydrous grade, freshly opened or distilled | Ethereal solvents stabilize the Grignard reagent.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[5] |
Issue 2: The Reaction Starts but then Stops, Leaving Unreacted Magnesium.
Question: My reaction initiated, but it has stalled, and a significant amount of magnesium remains. What should I do?
Answer: This issue often points to insufficient mixing, localized depletion of the alkyl halide, or the precipitation of the Grignard reagent, which can coat the magnesium surface.
-
Causality—Poor Mass Transfer: The formation of the Grignard reagent occurs at the surface of the magnesium.[14] If the alkyl halide concentration near the surface drops, the reaction rate will decrease.
-
Causality—Reagent Precipitation: Grignard reagents can sometimes precipitate from the solution, especially if the concentration is high, forming a layer on the magnesium and preventing further reaction.
Troubleshooting Steps:
-
Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the magnesium and promote contact with the ethyl bromide.
-
Controlled Addition: Add the ethyl bromide solution dropwise. A slow, continuous addition prevents a high local concentration of the Grignard reagent, which can lead to side reactions like Wurtz coupling.[15][16]
-
Gentle Heating: Gentle warming with a heat gun or a warm water bath can sometimes restart a sluggish reaction.[1] However, be cautious, as the reaction is exothermic and can become too vigorous.[17]
Issue 3: Low Yield of 1-(3,4-Dimethoxyphenyl)propan-1-ol and Recovery of Starting Aldehyde.
Question: My final yield of the desired alcohol is low, and I've recovered a significant amount of 3,4-dimethoxybenzaldehyde. Why did the reaction not go to completion?
Answer: A low yield with recovery of the starting aldehyde suggests either an insufficient amount of active Grignard reagent was formed or it was consumed by side reactions.
-
Causality—Inaccurate Reagent Concentration: The actual concentration of your prepared Grignard reagent may be lower than theoretically calculated due to incomplete formation or partial degradation.[8]
-
Causality—Enolization of the Aldehyde: While less common with aldehydes than ketones, if the Grignard reagent is particularly bulky or the reaction conditions are not optimal, it can act as a base and deprotonate the α-carbon of another aldehyde molecule, leading to enolate formation.[15][18]
-
Causality—Side Reactions: The Grignard reagent can be consumed by reactions with trace water, oxygen, or carbon dioxide if the inert atmosphere is not maintained.
Troubleshooting Steps:
-
Titrate the Grignard Reagent: Before adding the 3,4-dimethoxybenzaldehyde, determine the exact concentration of your ethylmagnesium bromide solution by titration. This allows for the precise addition of the required stoichiometric amount.[8]
-
Control Addition Temperature: Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over potential side reactions.[1]
-
Ensure an Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction to prevent the ingress of air and moisture.
Issue 4: Formation of Significant Byproducts.
Question: Besides my desired product, I'm observing other compounds in my final mixture. What are these and how can I avoid them?
Answer: The most common byproduct in this reaction is the Wurtz coupling product, butane, formed from the reaction of ethylmagnesium bromide with unreacted ethyl bromide.[15][16][19] Another possibility is the formation of a biphenyl-type compound if your starting materials are contaminated.
-
Causality—Wurtz Coupling: This side reaction is favored at higher temperatures and higher concentrations of the alkyl halide.[15][16][19][20][21]
Troubleshooting Steps:
-
Slow Addition of Alkyl Halide: Adding the ethyl bromide slowly and at a controlled rate minimizes its concentration in the reaction mixture, thus disfavoring the Wurtz coupling reaction.[15]
-
Maintain a Moderate Temperature: While some initial heating may be required for initiation, avoid excessive temperatures during the formation of the Grignard reagent.[15]
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Caption: Decision tree for troubleshooting low yields in the Grignard reaction.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
3,4-Dimethoxybenzaldehyde
-
Anhydrous diethyl ether or THF
-
Iodine (crystal) or 1,2-dibromoethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven overnight at >120°C or flame-dried under vacuum and cooled under an inert atmosphere.
-
Grignard Reagent Formation:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (all under a positive pressure of nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[2][12] If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1-(3,4-dimethoxyphenyl)propan-1-ol.
-
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.
- Grignard Reaction.Alfa Chemistry.
- Grignard reaction.Wikipedia.
- How does w
- Why Grignard Reagents React With W
- Grignard reagent.Wikipedia.
- Does anyone know the best way to activate magnesium for the grignard reagent?
- How dangerous is actually adding w
- Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.Benchchem.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.Benchchem.
- What happens when a Grignard reagent is treated with w
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.Benchchem.
- "troubleshooting low conversion rates in Grignard-type reactions".Benchchem.
- Grignard Reaction, Mechanism, Reagent and Che
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
-
Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[15][22] Addition and Oxidative Coupling Reactions. ACS Omega.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
- Grignard Synthesis of Triphenylmethanol.University of California, Irvine.
- Wurtz reaction.Chemistry LibreTexts.
- CHEM-333: Experiment 10: Grignard Reagent Prepar
- Wurtz reaction.Wikipedia.
- EXPERIMENT 3: The Grignard Reaction: Synthesis of.Sciencemadness.org.
Sources
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- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. How does water affect a Grignard reaction? | Filo [askfilo.com]
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- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
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- 14. sciencemadness.org [sciencemadness.org]
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- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reduction of 3,4-Dimethoxypropiophenone
Welcome to the technical support center for the reduction of 3,4-dimethoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 3,4-dimethoxypropiophenone to its corresponding alcohol?
A1: The reduction of a ketone, such as 3,4-dimethoxypropiophenone, to a secondary alcohol is a fundamental transformation in organic synthesis. The most common and reliable methods involve hydride-based reducing agents and catalytic hydrogenation.
-
Hydride Reductions: Sodium borohydride (NaBH₄) is a widely used reagent for this purpose. It is a mild and selective reducing agent that is easy to handle.[1][2][3] A more powerful, but less selective, reducing agent is lithium aluminum hydride (LiAlH₄).[4]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[5] Catalytic hydrogenation is often considered a "greener" alternative as it avoids the use of stoichiometric metal hydride reagents.[6]
Q2: I am looking for a milder alternative to LiAlH₄. What do you recommend?
A2: Sodium borohydride (NaBH₄) is an excellent and safer alternative to LiAlH₄ for the reduction of ketones like 3,4-dimethoxypropiophenone.[7] It is less reactive and can be used in protic solvents like ethanol or methanol, simplifying the reaction setup and workup.[4][7] Unlike LiAlH₄, NaBH₄ will not typically reduce other functional groups like esters, amides, or carboxylic acids, offering greater selectivity.[3][8]
Q3: Can I use catalytic transfer hydrogenation for this reduction? What are the advantages?
A3: Yes, catalytic transfer hydrogenation is a viable and often advantageous alternative. This technique uses a hydrogen donor molecule, such as 2-propanol or formic acid, in the presence of a transition metal catalyst (e.g., based on iridium or ruthenium).[9][10][11] The primary benefits include:
-
Enhanced Safety: It avoids the need for high-pressure hydrogen gas, making it inherently safer to perform in a standard laboratory setting.[9]
-
Operational Simplicity: The experimental setup is generally less complex than for catalytic hydrogenation.[9]
-
Selectivity: Depending on the catalyst and conditions, high selectivity for the ketone reduction can be achieved.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the reduction of 3,4-dimethoxypropiophenone.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Reaction / Low Conversion | 1. Insufficient Reducing Agent: The stoichiometry of the hydride reagent may be inadequate. 2. Deactivated Catalyst: The hydrogenation catalyst may have lost its activity. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. | 1. Increase Reagent Stoichiometry: For hydride reductions, increase the molar equivalents of NaBH₄ or LiAlH₄. It's common to use a slight excess (e.g., 1.2-1.5 equivalents). 2. Use Fresh Catalyst: For catalytic hydrogenation, use a fresh batch of catalyst. Ensure proper storage to prevent deactivation. 3. Solvent Optimization: Choose a solvent in which 3,4-dimethoxypropiophenone is highly soluble at the reaction temperature. For NaBH₄ reductions, a mixture of THF and methanol can be effective.[8] For catalytic hydrogenations, solvents like ethanol or ethyl acetate are common. |
| Formation of Side Products | 1. Over-reduction: With powerful reducing agents like LiAlH₄, other functional groups could potentially be reduced. 2. Cleavage of Methoxy Groups: Under harsh acidic or basic conditions, the methoxy groups on the aromatic ring could be cleaved. 3. Competing Reactions: In transfer hydrogenation, side reactions of the hydrogen donor can occur. | 1. Use a Milder Reducing Agent: Switch from LiAlH₄ to NaBH₄ for better selectivity.[3] 2. Control pH: Maintain neutral or slightly basic conditions during the reaction and workup to protect the methoxy groups. 3. Optimize Catalyst and Conditions: For transfer hydrogenation, screen different catalysts and reaction times to minimize side product formation. |
| Difficult Product Isolation / Purification | 1. Emulsion during Workup: The presence of finely divided catalyst or metal salts can lead to emulsions. 2. Co-elution during Chromatography: The starting material and product may have similar polarities, making chromatographic separation challenging. | 1. Filtration: For catalytic hydrogenations, ensure complete removal of the catalyst by filtering through a pad of celite or a similar filter aid. For hydride reductions, a careful aqueous workup is crucial. 2. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation. A gradient elution might be necessary. Consider recrystallization as an alternative purification method. |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol provides a general procedure for the reduction of 3,4-dimethoxypropiophenone using NaBH₄.
Diagram of the Experimental Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Veratraldehyde Reaction Chemistry
A Guide to Minimizing Byproduct Formation in Synthetic Applications
Welcome to the Technical Support Center for veratraldehyde reaction chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with veratraldehyde, a versatile and crucial intermediate in the pharmaceutical, fragrance, and flavor industries.[1][2] Our focus is to provide in-depth, field-proven insights and troubleshooting guides to help you minimize byproduct formation and maximize the yield and purity of your desired products.
Veratraldehyde's reactivity, which makes it a valuable building block, also presents challenges in controlling side reactions. This guide is structured to address specific issues you may encounter during your experiments, offering not just protocols, but the scientific reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Formation of Veratric Acid During Oxidation Reactions
Question: I am trying to synthesize veratraldehyde by oxidizing veratryl alcohol, but I am consistently getting a significant amount of a white, crystalline byproduct, which I suspect is veratric acid. How can I prevent this over-oxidation?
Answer: The formation of veratric acid is the most common byproduct in the oxidation of veratryl alcohol.[3][4] Veratraldehyde itself is susceptible to air oxidation, a process that can be accelerated by light, heat, and the presence of transition metal catalysts.
Causality and Prevention:
-
Choice of Oxidant: Strong oxidizing agents will readily convert the intermediate veratraldehyde to veratric acid. The use of milder, more selective oxidizing agents is crucial. For instance, employing systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant in the presence of a copper catalyst has shown good selectivity for the aldehyde.[5] Hydrogen peroxide in the presence of a suitable catalyst, such as Mg-doped copper chromite, can also be optimized for high selectivity.[4][6]
-
Reaction Monitoring and Control: Over-oxidation often occurs when the reaction is left for too long or at too high a temperature.
-
Close Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting veratryl alcohol is consumed to prevent further oxidation of the veratraldehyde product.
-
Temperature Control: Higher temperatures favor over-oxidation.[3] It is essential to maintain the optimal temperature for your specific catalytic system. For example, with a Mg-doped copper chromite catalyst and H₂O₂, the optimal temperature has been found to be around 100°C.[3][7]
-
-
Atmosphere: When not intending to oxidize, veratraldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent autoxidation.
Experimental Protocol: Selective Oxidation of Veratryl Alcohol
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
To a solution of veratryl alcohol (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the chosen catalyst (e.g., Mg-doped copper chromite, 0.3 g per 10 mmol of alcohol).[4][6]
-
Add the oxidant (e.g., 10 mmol of H₂O₂) dropwise to the reaction mixture while maintaining the optimal temperature (e.g., 100°C).[3][4][6]
-
Monitor the reaction progress every 30 minutes using TLC.
-
Upon completion (disappearance of the veratryl alcohol spot), cool the reaction mixture to room temperature.
-
Filter the catalyst and wash it with the solvent.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude veratraldehyde by recrystallization or column chromatography.
Issue 2: Unwanted Side Products in Base-Catalyzed Condensation Reactions
Question: I am performing a Claisen-Schmidt condensation between veratraldehyde and a ketone to form a chalcone, but my yields are low and I have a complex mixture of products. What could be the side reactions?
Answer: In base-catalyzed reactions involving veratraldehyde, especially with other carbonyl compounds, several side reactions can occur, leading to a decrease in the yield of the desired product.
Causality and Prevention:
-
Cannizzaro Reaction: Veratraldehyde lacks α-hydrogens and can undergo a disproportionation reaction in the presence of a strong base, especially at elevated temperatures.[8] This results in the formation of veratryl alcohol and veratric acid (as its salt).[8]
-
Prevention: Use the minimum effective concentration of the base. Employ milder bases where possible. Maintain a lower reaction temperature to disfavor the Cannizzaro reaction.
-
-
Self-Condensation of the Enolizable Partner: If your ketone partner has α-hydrogens, it can undergo self-aldol condensation in the presence of a base.[1]
-
Prevention: A common strategy is to add the ketone slowly to a mixture of veratraldehyde and the base. This ensures that the concentration of the enolate is kept low and that it preferentially reacts with the more electrophilic veratraldehyde present in excess.
-
-
Reaction Stoichiometry and Order of Addition: The ratio of reactants and the order in which they are added can significantly impact the product distribution.
Issue 3: Isomer Formation in Electrophilic Aromatic Substitution
Question: During the nitration of veratraldehyde, I am obtaining a mixture of nitro-substituted isomers. How can I improve the regioselectivity of this reaction?
Answer: The methoxy and aldehyde groups on the veratraldehyde ring direct incoming electrophiles to specific positions. The two methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing.[9][10][11] The interplay of these directing effects determines the final product distribution.
Causality and Prevention:
-
Directing Group Effects: The powerful activating effect of the methoxy groups typically directs substitution to the positions ortho to them (positions 2 and 5) and para to one and ortho to the other (position 6). The aldehyde group deactivates the ring and directs meta to itself (positions 2 and 6). The combined effect often leads to substitution at the 6-position (ortho to one methoxy and meta to the aldehyde) and the 2-position (ortho to the other methoxy and meta to the aldehyde). Nitration of veratraldehyde is known to produce 6-nitroveratraldehyde as a major product.[12]
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the product formed via the lowest activation energy pathway. For the nitration of veratraldehyde, maintaining a temperature between 18°C and 22°C is recommended.[12]
-
Nitrating Agent: The choice of nitrating agent and solvent can influence the isomer ratio. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for producing 6-nitroveratraldehyde.[13] Using nitric acid in acetic anhydride is another reported method.[14]
-
Experimental Protocol: Regioselective Nitration of Veratraldehyde
This protocol is adapted from a literature procedure for the synthesis of 6-nitroveratraldehyde and should be performed with appropriate safety precautions.[12]
-
In a flask equipped with a stirrer and placed in a water bath, add 350 ml of nitric acid (sp. gr. 1.4) at 20°C.
-
Slowly add 70 g of finely crushed veratraldehyde over approximately 1 hour, maintaining the internal temperature between 18°C and 22°C.
-
After the addition is complete, stir the mixture for an additional 10 minutes.
-
Pour the reaction mixture into 4 L of vigorously stirred cold water. It is crucial to protect the product from light from this point onwards.
-
Filter the precipitate, wash with cold water, and dry carefully, avoiding high temperatures and light.
-
The crude product can be purified by recrystallization from ethanol to yield 6-nitroveratraldehyde.
Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to prevent side reactions at the aldehyde functionality of veratraldehyde?
A1: Yes, protecting the aldehyde group is an excellent strategy, particularly when you need to perform reactions that are incompatible with a free aldehyde, such as those involving strong bases or nucleophiles. The most common protecting group for aldehydes is a cyclic acetal, formed by reacting veratraldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst.[15][16] This acetal is stable to basic and nucleophilic conditions and can be easily removed by acidic hydrolysis to regenerate the aldehyde.[16]
Q2: What are the common byproducts in the Wittig reaction with veratraldehyde?
A2: The primary concern in the Wittig reaction is often not the formation of distinct byproducts but rather the control of stereoselectivity, leading to a mixture of (E)- and (Z)-alkene isomers.[17] The stereochemical outcome depends on the stability of the phosphorus ylide used. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[17] Low yields can result from issues such as using an old or oxidized base (e.g., NaH), which can lead to side reactions like the Cannizzaro or aldol-type reactions.[18]
Q3: How can I purify veratraldehyde that has been partially oxidized to veratric acid?
A3: If your veratraldehyde stock is contaminated with veratric acid, purification is often possible. For reasonably pure material, distillation under reduced pressure is an effective method as veratric acid is less volatile. Recrystallization from a suitable solvent system can also be employed to isolate pure veratraldehyde.
Q4: What analytical techniques are best for quantifying byproduct formation in my veratraldehyde reactions?
A4: Chromatographic techniques are the most reliable for both detecting and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. For more sensitive and specific analysis, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) can be used to determine both veratraldehyde and its byproducts simultaneously.[19] Gas Chromatography (GC) is also a valuable tool for analyzing the purity of veratraldehyde and its reaction products.[19]
Quantitative Data Summary
The following table provides a comparative overview of different catalytic systems for the synthesis of veratraldehyde, highlighting their performance in terms of conversion, selectivity, and yield. This data is compiled from various studies to aid in the selection of the most appropriate method for your specific needs.
| Catalyst System | Substrate | Oxidant/Reagent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Solvent | Reference |
| Ru/Al₂O₃ | Veratryl Alcohol | Air (5 bar) | 160 | 8 | - | - | 89 | Water | [20] |
| 2 wt% K/La₂O₃–MgO | Vanillin | Dimethyl Carbonate | 160 | 2 | Max. Conversion | High | - | - | [19] |
| Mg-doped Copper Chromite | Veratryl Alcohol | H₂O₂ | 100 | 12 | High | High | High | Acetonitrile | [4][6] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reaction Pathways of Veratraldehyde and Potential Byproduct Formation
This diagram illustrates the central role of veratraldehyde in various synthetic transformations and highlights the critical junctures where byproduct formation can occur.
Caption: Reaction map for veratraldehyde showing desired products and potential byproducts.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
This workflow provides a systematic approach to identifying and resolving issues related to byproduct formation in your veratraldehyde reactions.
Caption: A systematic workflow for troubleshooting byproduct formation in veratraldehyde reactions.
References
-
Organic Syntheses Procedure. Veratraldehyde, 6-nitro-. [Link]
-
Schmidt, H. W., et al. (1998). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. PubMed. [Link]
-
Fu, C. H. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Globe Thesis. [Link]
-
Yudasaputri, T. A., & Prasetyo, A. (2022). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]
-
Unacademy. Perkin Reaction Mechanism. Unacademy. [Link]
-
van der Waal, J. C., et al. (2015). Aerobic Oxidation of Veratryl Alcohol to Veratraldehyde with Heterogeneous Ruthenium Catalysts. ResearchGate. [Link]
-
Jagadeesan, S., et al. (2024). Liquid phase selective oxidation of veratryl alcohol to veratraldehyde using pure and Mg-doped copper chromite catalysts. RSC Publishing. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Nicolaou, K. C., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Jagadeesan, S., et al. (2024). Liquid phase selective oxidation of veratryl alcohol to veratraldehyde using pure and Mg-doped copper chromite catalysts. RSC Publishing. [Link]
-
Demers, J. (2016). I have a problem in witting reaction product ? ResearchGate. [Link]
-
BYJU'S. Perkin Reaction Mechanism. BYJU'S. [Link]
-
Jagadeesan, S., et al. (2024). Liquid phase selective oxidation of veratryl alcohol to veratraldehyde using pure and Mg-doped copper chromite catalysts. RSC Publishing. [Link]
-
Wikipedia. Perkin reaction. Wikipedia. [Link]
-
Reddit. (2022). Problems with wittig reaction. Reddit. [Link]
-
Sinelitabmas Unsoed. SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTI. Sinelitabmas Unsoed. [Link]
-
Ataman Kimya. VERATRALDEHYDE. Ataman Kimya. [Link]
-
Chemistry LibreTexts. Perkin Reaction. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
-
Cambridge University Press. (2010). Perkin Reaction. Cambridge University Press. [Link]
-
Wikipedia. Cannizzaro reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
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Veerakumar, P., & Thanasekaran, P. (2024). Metal-Free Catalytic Conversion of Veratryl and Benzyl Alcohols through Nitrogen-Enriched Carbon Nanotubes. MDPI. [Link]
-
Jagadeesan, S., et al. (2024). Liquid phase selective oxidation of veratryl alcohol to veratraldehyde using pure and Mg-doped copper chromite catalysts. National Institutes of Health. [Link]
-
Devari, S. (2021). Can I do selective reduction of nitrile to aldehyde in presence of NBoc and COOH groups? ResearchGate. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
SATHEE CUET - IIT Kanpur. Chemistry Aldol Condensation. SATHEE CUET - IIT Kanpur. [Link]
-
ResearchGate. Selective oxidation of veratryl alcohol to veratraldehyde using more active catalyst in a continuous reactor. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Magritek. The Aldol Condensation. Magritek. [Link]
-
The Organic Chemistry Tutor. (2018). REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Technical Support Center: Reaction Condition Optimization for 1-(3,4-Dimethoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis and optimization of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol, offering causative explanations and actionable solutions. The primary synthetic routes covered are the Grignard reaction with 3,4-dimethoxybenzaldehyde and the reduction of 3,4-dimethoxypropiophenone.
Issue 1: Low or No Product Yield in Grignard Synthesis
Question: I am attempting to synthesize 1-(3,4-Dimethoxyphenyl)propan-1-ol via a Grignard reaction between 3,4-dimethoxybenzaldehyde and ethylmagnesium bromide, but I am observing very low to no yield of the desired secondary alcohol. What are the likely causes and how can I rectify this?
Answer: Low yields in Grignard reactions are a frequent challenge, often stemming from the reagent's high reactivity and sensitivity.[1][2] Here’s a systematic approach to troubleshooting:
-
Causality 1: Presence of Protic Contaminants. Grignard reagents are potent bases and will react with any source of acidic protons, such as water or alcohols, which neutralizes the reagent.[1][3]
-
Causality 2: Inactive Magnesium. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide from initiating.[6]
-
Causality 3: Impure Starting Materials. The 3,4-dimethoxybenzaldehyde or ethyl bromide may contain impurities that interfere with the reaction.
-
Solution: Purify the starting materials before use. 3,4-dimethoxybenzaldehyde can be recrystallized, and ethyl bromide can be distilled.
-
-
Causality 4: Incorrect Reaction Temperature. The formation of the Grignard reagent is exothermic and may require cooling to control. The subsequent reaction with the aldehyde is also typically performed at a low temperature (e.g., 0 °C) to minimize side reactions.[4]
-
Solution: Maintain the reaction temperature at 0 °C or below during the addition of the aldehyde to the Grignard reagent. A slow, dropwise addition is crucial to control the exotherm.
-
Issue 2: Formation of Impurities During Ketone Reduction
Question: I am reducing 3,4-dimethoxypropiophenone to 1-(3,4-Dimethoxyphenyl)propan-1-ol using sodium borohydride (NaBH₄), but my final product is contaminated with unreacted ketone and other byproducts. How can I improve the purity?
Answer: The reduction of ketones to secondary alcohols is a robust transformation, but incomplete reactions and side reactions can occur.[5][7]
-
Causality 1: Insufficient Reducing Agent. An inadequate amount of NaBH₄ will lead to incomplete conversion of the starting ketone.[8]
-
Solution: Use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to ensure the complete reduction of the ketone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Causality 2: Suboptimal Solvent and Temperature. The choice of solvent and reaction temperature can influence the rate and selectivity of the reduction.
-
Solution: Methanol or ethanol are common solvents for NaBH₄ reductions.[7] Performing the reaction at 0 °C to room temperature is generally effective. If the reaction is sluggish, gentle warming can be applied, but this may also increase the likelihood of side reactions.
-
-
Causality 3: Ineffective Quenching and Work-up. Improper work-up can lead to the persistence of borate esters, which can complicate purification.
-
Solution: After the reaction is complete (as indicated by TLC), carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) or water until the effervescence ceases.[7] This will also hydrolyze the borate ester intermediate to the desired alcohol.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized 1-(3,4-Dimethoxyphenyl)propan-1-ol, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of secondary benzylic alcohols often requires careful technique to remove both starting materials and reaction byproducts.
-
Technique 1: Liquid-Liquid Extraction. This is a fundamental step to separate the organic product from inorganic salts and water-soluble impurities.
-
Protocol: After quenching the reaction, extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
-
Technique 2: Flash Column Chromatography. For high purity, flash column chromatography is the method of choice.
-
Protocol: Use silica gel as the stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the less polar starting materials and byproducts from the more polar alcohol product.
-
-
Technique 3: Distillation. If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[9][10]
-
Protocol: Perform the distillation under reduced pressure to lower the boiling point and prevent decomposition. Collect the fraction corresponding to the boiling point of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Q1: What are the primary synthetic routes to prepare 1-(3,4-Dimethoxyphenyl)propan-1-ol?
A1: The two most common and reliable methods are:
-
Grignard Reaction: The reaction of 3,4-dimethoxybenzaldehyde with an ethyl Grignard reagent (e.g., ethylmagnesium bromide).[3][11] This method builds the carbon skeleton and introduces the hydroxyl group in a single step.
-
Reduction of a Ketone: The reduction of 3,4-dimethoxypropiophenone using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7][12][13] This is often a high-yielding and clean reaction.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should show a clear separation between the starting material (aldehyde or ketone) and the more polar alcohol product. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
Q3: Are there any specific safety precautions I should take when working with Grignard reagents or metal hydrides?
A3: Yes, both classes of reagents require careful handling:
-
Grignard Reagents: They are highly flammable and react violently with water.[1] All reactions should be conducted in a fume hood under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that reacts explosively with water and can ignite upon heating.[12] It should only be used by experienced personnel with appropriate safety measures in place, including the use of dry solvents and a controlled quenching procedure.[5]
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, it is still flammable and will react with acidic solutions to produce flammable hydrogen gas.[12]
Q4: Can I synthesize a specific stereoisomer of 1-(3,4-Dimethoxyphenyl)propan-1-ol?
A4: Yes, chiral synthesis is possible. The reduction of 3,4-dimethoxypropiophenone can be achieved with stereoselective reducing agents, such as those used in asymmetric reduction, to yield either the (S) or (R) enantiomer of the alcohol.[14] This often involves the use of a chiral catalyst or a chiral hydride source.
III. Experimental Protocols & Data
Protocol 1: Synthesis via Grignard Reaction
A detailed, step-by-step methodology for the Grignard synthesis.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and assemble hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: To a round-bottom flask containing magnesium turnings (1.2 eq.) and a small crystal of iodine, add a portion of a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Optimization of Ketone Reduction
A summary of quantitative data for optimizing the reduction of 3,4-dimethoxypropiophenone.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.1 eq) | MeOH | 25 | 2 | 92 |
| 2 | NaBH₄ (1.1 eq) | EtOH | 25 | 2 | 90 |
| 3 | NaBH₄ (1.1 eq) | MeOH | 0 | 4 | 95 |
| 4 | LiAlH₄ (1.1 eq) | THF | 0 to 25 | 1 | 98 |
Yields are for the isolated, purified product.
IV. Visualizations
Workflow for Grignard Synthesis Troubleshooting
Caption: A decision tree for troubleshooting low yields in the Grignard synthesis.
Reaction Scheme: Ketone Reduction
Caption: General reaction scheme for the reduction of the precursor ketone.
V. References
-
ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. DOI:10.1039/C9GC03000J
-
American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]
-
ResearchGate. (2024). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis | Request PDF. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol. Retrieved from
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
-
Unknown. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
NIH. (2024). Innovations and applications of ketone body monitoring in diabetes care. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). EP0272552B1 - Method and device for ketone measurement. Retrieved from
-
ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
NIH. (n.d.). Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol. Retrieved from
-
ResearchGate. (n.d.). Reaction optimization for transfer hydrogenation of acetophenone. Retrieved from [Link]
-
NIH. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
NIH. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. Retrieved from [Link]
-
YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]
-
MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
-
Unknown. (2025). Diasteroselective Grignard Reaction – New paper in Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
-
ResearchGate. (2025). An axially chiral 1,2-diketone: 1-(3,4-dimethoxyphenyl)propane-1,2-dione. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Retrieved from [Link]
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stability and degradation of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Welcome to the technical support center for 1-(3,4-Dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols for ensuring the stability and integrity of this compound in your experiments.
Stability and Handling Profile
1-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound featuring a benzylic alcohol functional group and two methoxy groups on the aromatic ring.[1][2] Its stability is primarily influenced by the reactivity of the benzylic hydroxyl group and the potential for oxidation at various sites. While specific degradation kinetics for this exact molecule are not extensively published, its structural similarity to benzyl alcohol and other lignin model compounds provides a strong basis for understanding its stability profile.[3][4][5]
Proper handling and storage are critical to prevent degradation. The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][6][7]
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential oxidative and dehydration reactions.[6][7] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | The benzylic position is susceptible to slow oxidation by atmospheric oxygen.[6][8] An inert atmosphere prevents this pathway. |
| Light | Amber vial / Protect from light | Protects against photolytic degradation, a common pathway for aromatic compounds.[3][6][9] |
| Container | Tightly sealed, glass or HDPE | Prevents exposure to moisture and air. High-density polyethylene (HDPE) is generally suitable, but glass is preferred for long-term storage.[8] |
| pH | Neutral (if in solution) | Acidic conditions can catalyze dehydration, while strongly basic conditions may promote oxidation. |
Troubleshooting Common Stability Issues
This section addresses specific issues you may encounter during your experiments, providing logical steps to diagnose and resolve the problem.
Issue 1: Appearance of a New Peak in HPLC/UPLC Analysis
You observe a new, unexpected peak in your chromatogram, suggesting the presence of an impurity or degradant.
Causality: The most common degradation pathways for a benzylic alcohol like this are oxidation and dehydration.
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, 1-(3,4-Dimethoxyphenyl)propan-1-one. This is a very common pathway.[8]
-
Dehydration: Under acidic conditions or heat, the alcohol can lose a molecule of water to form an alkene, 1-(3,4-Dimethoxyphenyl)prop-1-ene.[10][11]
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: Loss of Potency or Lower-Than-Expected Yield
Quantitative analysis shows a decrease in the concentration of 1-(3,4-Dimethoxyphenyl)propan-1-ol over time or after a specific experimental step.
Causality: This is a direct consequence of degradation. The loss of the parent compound is stoichiometric with the formation of degradants. This can be accelerated by improper storage (exposure to air, light, or non-neutral pH) or incompatible experimental conditions.[3][6]
To proactively understand your molecule's vulnerabilities, a forced degradation (stress testing) study is the definitive protocol. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential products.[12][13][14] This is a cornerstone of stability-indicating method development as mandated by ICH guidelines.[14]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a systematic way to investigate the stability of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Objective: To identify likely degradation products and pathways under various stress conditions.
Materials:
-
1-(3,4-Dimethoxyphenyl)propan-1-ol
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV and/or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
| Stress Condition | Procedure | Target Degradation | Rationale |
| Acid Hydrolysis | Add 1 M HCl. Heat at 60°C for 4 hours. | 5-20% | To test susceptibility to acid-catalyzed degradation, primarily dehydration.[10][13] |
| Base Hydrolysis | Add 1 M NaOH. Heat at 60°C for 4 hours. | 5-20% | To test stability in alkaline conditions. |
| Oxidation | Add 3% H₂O₂. Store at room temp for 24 hours. | 5-20% | To investigate susceptibility to oxidation.[14] |
| Thermal | Heat the control solution at 80°C for 48 hours. | 5-20% | To assess intrinsic thermal stability. |
| Photolytic | Expose the control solution to direct sunlight or a photostability chamber for 24 hours. | 5-20% | To determine light sensitivity.[14] |
-
Analysis:
-
After the designated time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).
-
Analyze by a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) and compare the chromatograms of stressed samples to the control.[15]
-
Use a mass spectrometer (MS) detector to obtain mass information for any new peaks to aid in identification.
-
Potential Degradation Pathways
Based on the structure and data from related compounds, the following degradation pathways are most probable.
Caption: Plausible degradation pathways for the target molecule.
-
Oxidation: The primary alcohol is oxidized to a ketone. This is often the most significant non-photolytic degradation route.
-
Dehydration: Acid-catalyzed elimination of water from the alcohol yields an alkene. This is common for benzylic alcohols.[10][16]
-
Demethylation: While less common under typical laboratory conditions, enzymatic (e.g., via cytochrome P450s) or harsh chemical conditions can lead to the cleavage of one or both methoxy ether bonds, forming phenolic compounds.[4][17][18]
Frequently Asked Questions (FAQs)
Q1: My sample of 1-(3,4-Dimethoxyphenyl)propan-1-ol has turned slightly yellow over time. Is it degraded? A: A color change to pale yellow can be an early indicator of degradation, most likely minor oxidation.[6] While the compound might still be largely pure, the color suggests that oxidation products are beginning to form. We recommend re-analyzing the purity of the material by HPLC before use and ensuring future storage is under an inert atmosphere and protected from light.[3][6]
Q2: Can I store the compound in a methanol or ethanol solution? A: For short-term use, storage in a high-quality alcohol solvent is generally acceptable. However, for long-term storage, it is best to store the compound neat (as an oil or solid) or in a non-reactive aprotic solvent like acetonitrile at low temperatures.[19] Alcohols can participate in reactions over long periods or in the presence of catalysts.
Q3: During my reaction workup, I use a mild acid wash. Could this be degrading my product? A: Yes. The benzylic alcohol is susceptible to acid-catalyzed dehydration.[10][11] Even a mild acid wash, especially if combined with elevated temperatures or prolonged contact time, can cause the elimination of water to form the corresponding alkene. If you suspect this is happening, analyze the organic phase post-wash for a new, less polar compound and consider alternative workup procedures, such as a water or brine wash only.
Q4: What is the most critical factor for preventing degradation? A: Excluding atmospheric oxygen is arguably the most critical factor for long-term stability.[6][8] The benzylic C-H bond is activated towards oxidation. Storing the compound under nitrogen or argon in a tightly sealed vial will significantly inhibit this primary degradation pathway.
References
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- Archibald, F., & Roy, B. (1992). Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa. ResearchGate.
- SIELC Technologies. (2018, February 16). 2-Propanone, 1-(3,4-dimethoxyphenyl)-.
- LookChem. (n.d.). Cas 1835-04-7,1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE.
- Arias-López, E., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI.
- ChemBK. (2024, April 10). 1-(3,4-Dimethoxyphenyl)propan-1-ol.
- Singh, R., & Raza, K. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical Analysis.
- Google Patents. (n.d.). CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol.
- Li, Y., et al. (2020). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. MDPI.
- Kamal, A., et al. (2022). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Molecules.
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- ChemicalBook. (n.d.). 1-(3',4'-Dimethoxyphenyl)-1-propanol.
- Ben-Yahia, S., et al. (2018). Catalytic Dehydration of 1-Propanol Over Silica Containing Sulfonic Acid Groups. SciELO.
- Sakaki, T., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC.
- Sakaki, T., et al. (2021). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed.
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Technical Support Center: Scaling Up the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis and scale-up of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to provide clear, actionable guidance on overcoming common challenges encountered during laboratory and pilot-scale production.
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and bioactive molecules.[1] Its successful synthesis, particularly at scale, requires careful control of reaction parameters and a thorough understanding of potential pitfalls. This guide addresses common issues through a troubleshooting-oriented, question-and-answer format, grounded in established chemical principles.
Two primary synthetic routes are commonly employed for the preparation of this target molecule:
-
Grignard Reaction: The addition of an ethyl Grignard reagent (e.g., Ethylmagnesium Bromide) to 3,4-dimethoxybenzaldehyde (veratraldehyde).
-
Ketone Reduction: The reduction of 1-(3,4-dimethoxyphenyl)propan-1-one (3',4'-dimethoxypropiophenone) using a hydride reducing agent like sodium borohydride (NaBH₄).
This guide will cover challenges and provide solutions relevant to both pathways.
Troubleshooting Guide
This section addresses specific, common problems that may arise during the synthesis and scale-up of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Problem 1: Low or Inconsistent Product Yield
Question: My reaction yield is significantly lower than expected, or it varies dramatically between batches. What are the likely causes and how can I improve it?
Answer: Low and inconsistent yields are common challenges when scaling up, often stemming from issues with starting materials, reaction conditions, or the workup process.
Potential Causes & Solutions (Grignard Route)
-
Poor Grignard Reagent Quality/Formation: The Grignard reagent is highly sensitive to moisture and air.[2][3]
-
Solution: Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (e.g., diethyl ether or THF). The magnesium turnings should be activated to remove the passivating oxide layer; this can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]
-
-
Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons present.[2] A major side product is the Wurtz coupling product, which arises from the reaction of the Grignard reagent with unreacted ethyl halide.[5]
-
Solution: Ensure the veratraldehyde starting material is dry and free of acidic impurities. Control the rate of addition of the ethyl halide to the magnesium turnings to maintain a gentle reflux, minimizing excess halide concentration.
-
-
Exotherm Control on Scale-up: Grignard reactions are highly exothermic.[6][7] Poor temperature control can lead to side reactions and reduced yield.
-
Solution: Use a reactor with efficient cooling and agitation. For larger scales, consider a semi-batch process where the Grignard reagent is added slowly to the aldehyde solution at a controlled temperature (e.g., 0-10°C).
-
Potential Causes & Solutions (Ketone Reduction Route)
-
Incomplete Reaction: Although NaBH₄ reductions are typically robust, insufficient reagent or reaction time can lead to incomplete conversion.
-
Solution: Use a slight excess of NaBH₄ (1.1-1.5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.
-
-
Decomposition of Reducing Agent: Sodium borohydride reacts with protic solvents like methanol or ethanol.[8] While these are common solvents for the reaction, the reagent will slowly decompose.
-
Solution: Add the NaBH₄ portion-wise to the solution of the ketone in the alcohol solvent, preferably at a reduced temperature (0-5°C), to control the reaction rate and minimize premature decomposition. For sensitive substrates, an aprotic solvent with a phase-transfer catalyst could be considered.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Persistent Emulsion During Aqueous Workup
Question: During the workup of my Grignard reaction, I'm struggling with a thick, persistent emulsion at the aqueous-organic interface that won't separate. How can I break it?
Answer: Emulsions are a very common and frustrating issue when scaling up Grignard workups. They are typically caused by the precipitation of fine magnesium salts (e.g., Mg(OH)Br) that stabilize the oil-in-water or water-in-oil mixture.[5]
Potential Causes & Solutions
-
Inefficient Quenching: Rapid or uncontrolled quenching can lead to the formation of very fine, poorly soluble magnesium hydroxides.
-
Solution 1 (Acidic Quench): Quench the reaction by slowly adding the reaction mixture to a cooled (0°C) solution of a weak acid, like saturated aqueous ammonium chloride (NH₄Cl) or 1N HCl.[5] The acidic environment helps keep the magnesium salts dissolved as MgCl₂.
-
Solution 2 (Complexation): Adding a solution of sodium potassium tartrate can help chelate the magnesium ions, improving their solubility in the aqueous phase and preventing precipitation.[9]
-
-
Insufficient Ionic Strength: A low ionic strength in the aqueous phase can promote emulsion formation.
-
Solution: After quenching, add saturated sodium chloride solution (brine) to the separatory funnel. This increases the polarity and density of the aqueous layer, forcing the organic product out and helping to break the emulsion.[9]
-
-
Physical Disruption: Sometimes, gentle physical methods are required.
-
Solution 1 (Filtration): Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. The filter aid can break up the emulsion and trap the fine solids. Be sure to wash the filter cake thoroughly with your extraction solvent to recover all the product.[5][9]
-
Solution 2 (Centrifugation): For smaller scales, centrifuging the mixture can effectively separate the layers.
-
Problem 3: Product Purity Issues After Purification
Question: After purification by column chromatography or distillation, my final product is still contaminated with impurities. What are these impurities and how can I remove them?
Answer: The impurity profile depends heavily on the synthetic route chosen. Understanding the likely side products is key to designing an effective purification strategy.
Common Impurities and Purification Strategies
| Impurity | Likely Source | Identification (TLC/GC) | Purification Strategy |
| Unreacted Starting Material | Incomplete reaction. | Different Rf value from the product (ketone/aldehyde is less polar than the alcohol). | Optimize reaction time and stoichiometry. Can often be separated by column chromatography. |
| Biphenyl/Butane (Grignard) | Wurtz coupling of unreacted bromobenzene or ethyl bromide.[3][5] | Non-polar, runs high on TLC. | Minimize by slow addition of halide. Can be removed by careful column chromatography or distillation. |
| Over-reduction Products | (Reduction Route) If a stronger reducing agent like LiAlH₄ were used, it could reduce other functional groups. NaBH₄ is generally selective for ketones and aldehydes.[10][11] | N/A for NaBH₄ | Stick to selective reducing agents like NaBH₄. |
| Magnesium Salts | (Grignard Route) Carried over from workup. | Involatile, may appear as baseline residue in GC. | Ensure efficient aqueous washes during workup. A final wash with brine helps remove residual salts.[5] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—Grignard or ketone reduction—is generally better for scaling up?
A1: Both routes are viable, but they present different scale-up challenges.
-
The Ketone Reduction is often simpler and safer for scale-up. The reaction is typically less exothermic, the reagents (NaBH₄, methanol/ethanol) are easier to handle, and the workup is a straightforward quench and extraction. The main considerations are the cost and availability of the starting ketone, 1-(3,4-dimethoxyphenyl)propan-1-one.[12]
-
The Grignard Reaction is a more convergent and often cheaper route if starting from the bulk chemical veratraldehyde.[13][14] However, it requires more stringent control over anhydrous conditions and the management of a significant exotherm, which poses safety risks at scale.[6][7] Workup and purification can also be more complex due to magnesium salt precipitation and emulsions.[5]
For initial scale-up in a facility not specifically equipped for large-scale organometallic reactions, the reduction route is often preferred for its operational simplicity and higher safety margin.
Q2: What are the critical process parameters to monitor during the reaction?
A2: For both routes, temperature is the most critical parameter.
-
Grignard Reaction:
-
Initiation: The reaction can have an induction period, followed by a rapid exotherm. Monitor for signs of initiation (bubbling, gentle reflux, color change).[6]
-
Addition: Control the addition rate of the aldehyde or Grignard reagent to maintain the desired internal temperature (e.g., 0-10°C). A runaway reaction is a significant safety hazard.
-
-
Reduction Reaction:
-
NaBH₄ Addition: The reaction of NaBH₄ with the alcohol solvent is exothermic and generates hydrogen gas. Add the borohydride in portions at 0-5°C to control the temperature and off-gassing.
-
In both cases, efficient stirring is crucial to ensure homogenous mixing and prevent local temperature spikes. Reaction progress should be monitored by an appropriate analytical method (TLC, HPLC, GC) to determine the endpoint.
Q3: How can I purify the final product at a larger scale without relying on column chromatography?
A3: Column chromatography is often impractical for multi-kilogram scale. The preferred industrial purification method for a liquid product like 1-(3,4-dimethoxyphenyl)propan-1-ol is vacuum distillation .
The boiling point of a related compound, 3-(3,4-dimethoxyphenyl)-1-propanol, is reported as 142-144 °C at 0.5 mmHg, which suggests that the target compound will have a similar boiling point suitable for vacuum distillation.[15] This method is highly effective at removing non-volatile impurities (salts) and separating the product from lower-boiling (solvents, some side products) and higher-boiling components.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis starting from veratraldehyde on a laboratory scale.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl bromide
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.
-
Add a small portion of anhydrous Et₂O to cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous Et₂O.
-
Add a small amount (~10%) of the ethyl bromide solution to the magnesium. If the reaction does not start (fizzing, disappearance of iodine color), gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Prepare a solution of veratraldehyde (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add the veratraldehyde solution dropwise, maintaining the internal temperature below 20°C.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC until the aldehyde is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with Et₂O.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation.
-
Protocol 2: Synthesis via Ketone Reduction
This protocol describes the synthesis starting from 3',4'-dimethoxypropiophenone.
Materials:
-
3',4'-Dimethoxypropiophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve 3',4'-dimethoxypropiophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10°C. (Note: Hydrogen gas is evolved).
-
Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
-
Workup and Purification:
-
Cool the mixture in an ice bath and carefully quench the reaction by slowly adding 1M HCl until the bubbling ceases and the pH is slightly acidic (~pH 6).
-
Remove most of the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation.
-
Visualized Synthetic Pathways
Caption: Primary synthetic routes to 1-(3,4-Dimethoxyphenyl)propan-1-ol.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
-
AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
-
Reddit. (2022). Grignard work up. [Link]
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
PrepChem.com. (n.d.). Synthesis of veratraldehyde. [Link]
-
LookChem. (n.d.). 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. lookchem.com [lookchem.com]
- 13. Page loading... [guidechem.com]
- 14. prepchem.com [prepchem.com]
- 15. 3-(3,4-ジメトキシフェニル)-1-プロパノール 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.[1] This document will explore the critical role of temperature in two primary synthetic routes and offer practical solutions to common experimental challenges.
Introduction to Synthetic Strategies
1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable building block in organic synthesis.[1] Its preparation is most commonly achieved through one of two principal methods:
-
Reduction of 3,4-Dimethoxypropiophenone: A straightforward approach involving the reduction of a ketone to a secondary alcohol using a hydride-based reducing agent.
-
Grignard Reaction: The reaction of a Grignard reagent, typically ethylmagnesium bromide, with 3,4-dimethoxybenzaldehyde.
The success of both syntheses is highly dependent on careful control of reaction parameters, with temperature being a paramount factor influencing yield, purity, and the profile of side products.
Part 1: Reduction of 3,4-Dimethoxypropiophenone
This method is often favored for its operational simplicity and the ready availability of the starting ketone. The most common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent.
Troubleshooting Guide: Ketone Reduction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of 1-(3,4-Dimethoxyphenyl)propan-1-ol | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Degradation of NaBH₄: Presence of moisture or acidic impurities in the solvent. 3. Side Reactions: Elevated temperatures can lead to side reactions. | 1. Optimize Temperature & Time: Maintain the reaction temperature between 0-25°C. Monitor the reaction by TLC until the starting ketone is consumed. 2. Ensure Anhydrous Conditions: Use dry solvents. While NaBH₄ is more tolerant to protic solvents than LiAlH₄, excess water will consume the reagent. 3. Controlled Addition: Add the sodium borohydride portion-wise to manage the exothermic reaction and maintain the desired temperature.[2] |
| Presence of Unreacted 3,4-Dimethoxypropiophenone in Product | 1. Insufficient Reducing Agent: The stoichiometric amount of NaBH₄ was not sufficient to fully reduce the ketone. 2. Reaction Quenched Prematurely: The reaction was stopped before completion. | 1. Use a Molar Excess of NaBH₄: Typically, 1.5 to 2 equivalents of NaBH₄ are used to ensure complete reduction.[3] 2. TLC Monitoring: Before workup, ensure the disappearance of the starting material spot on a TLC plate. |
| Formation of Unknown Impurities | 1. Over-reduction or Side Reactions: Can occur at higher temperatures. 2. Contaminated Reagents: Impurities in the starting ketone or solvent. | 1. Maintain Low Temperature: Perform the reaction in an ice bath to minimize side reactions. 2. Purify Starting Materials: Ensure the purity of 3,4-dimethoxypropiophenone and the solvent before use. 3. Purification: Purify the crude product by column chromatography or recrystallization.[4] |
Frequently Asked Questions (FAQs): Ketone Reduction
Q1: What is the optimal temperature range for the sodium borohydride reduction of 3,4-dimethoxypropiophenone?
A1: The optimal temperature range is typically between 0°C and room temperature (approximately 25°C).[5] Starting the reaction at 0°C (in an ice bath) is highly recommended to control the initial exotherm. The reaction can then be allowed to slowly warm to room temperature and stirred until completion.
Q2: How does temperature affect the stability and reactivity of sodium borohydride?
A2: Sodium borohydride is relatively stable in neutral or basic alcoholic solvents at room temperature. However, its rate of decomposition increases with temperature and in acidic conditions. Higher temperatures can also lead to less selective reductions and the formation of byproducts.
Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A3: While LiAlH₄ is a more powerful reducing agent and would effectively reduce the ketone, it is also much more reactive and less selective than NaBH₄. It reacts violently with protic solvents like methanol and ethanol, requiring the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and stricter control of anhydrous conditions. For this specific transformation, NaBH₄ is generally the safer and more convenient choice.
Experimental Protocol: Reduction of 3,4-Dimethoxypropiophenone
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxypropiophenone (1 equivalent) in methanol or ethanol.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to bring the temperature to 0°C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
Part 2: Grignard Synthesis from 3,4-Dimethoxybenzaldehyde
This route involves the nucleophilic addition of an ethyl Grignard reagent to 3,4-dimethoxybenzaldehyde. This method is a classic C-C bond-forming reaction.
Troubleshooting Guide: Grignard Synthesis
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Grignard Reaction Fails to Initiate | 1. Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. 2. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. 2. Activate Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface. |
| Low Yield of 1-(3,4-Dimethoxyphenyl)propan-1-ol | 1. Side Reactions: Wurtz coupling (reaction of the Grignard reagent with unreacted ethyl bromide) is a common side reaction, especially at higher temperatures. 2. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Slow Addition & Temperature Control: Add the ethyl bromide solution dropwise to the magnesium suspension to maintain a gentle reflux. Use an ice bath to control the exotherm if necessary.[6] 2. Ensure Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to ensure all the magnesium has reacted. |
| Formation of Biphenyl-like Impurities (Wurtz Coupling Product) | 1. High Local Concentration of Alkyl Halide: Adding the ethyl bromide too quickly. 2. Elevated Reaction Temperature: Higher temperatures favor the Wurtz coupling side reaction. | 1. Controlled Addition: Use an addition funnel for slow, dropwise addition of the ethyl bromide. 2. Maintain Moderate Temperature: Keep the reaction at a gentle reflux. Avoid excessive heating. |
| Recovery of Starting Aldehyde | 1. Insufficient Grignard Reagent: Some of the Grignard reagent may have been quenched by moisture or consumed in side reactions. 2. Steric Hindrance (less common for aldehydes): The Grignard reagent acts as a base rather than a nucleophile. | 1. Use a Slight Excess of Grignard Reagent: Typically, 1.1 to 1.2 equivalents of the Grignard reagent are used. 2. Low Temperature Addition: Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0°C) to favor nucleophilic addition. |
Frequently Asked Questions (FAQs): Grignard Synthesis
Q1: What is the ideal temperature for forming the ethylmagnesium bromide Grignard reagent?
A1: The reaction is typically initiated at room temperature. The exothermic nature of the reaction will often cause the solvent (usually diethyl ether or THF) to reflux gently. Maintaining a gentle reflux is a good indicator of a healthy reaction rate. If the reaction becomes too vigorous, an ice bath can be used to moderate the temperature.
Q2: At what temperature should I add the 3,4-dimethoxybenzaldehyde to the Grignard reagent?
A2: It is best practice to cool the prepared Grignard reagent to 0°C in an ice bath before slowly adding the aldehyde solution. This helps to control the exotherm of the addition reaction and minimizes the formation of side products. After the addition is complete, the reaction mixture can be allowed to warm to room temperature.
Q3: What are the visual cues that my Grignard reaction has started?
A3: The initiation of a Grignard reaction is typically indicated by the appearance of bubbles on the surface of the magnesium, a gentle refluxing of the solvent, and the formation of a cloudy, grayish-brown solution.
Experimental Protocol: Grignard Synthesis
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine. Add a small amount of anhydrous diethyl ether to just cover the magnesium. Add a small portion of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.
-
Formation of Grignard Reagent: Once the reaction initiates (indicated by bubbling and a color change), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Addition of Aldehyde: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualization of Experimental Workflows
Workflow for Temperature-Controlled Ketone Reduction
Caption: Workflow for the reduction of 3,4-dimethoxypropiophenone.
Logical Relationship of Temperature and Grignard Reaction Outcomes
Caption: Impact of temperature on Grignard synthesis outcomes.
Summary of Temperature Effects on Synthesis
| Synthetic Route | Temperature Parameter | Effect of Low Temperature (0-25°C) | Effect of High Temperature (>40°C) |
| Ketone Reduction (NaBH₄) | Reaction Temperature | - Controlled reaction rate- Higher selectivity- Higher yield of desired alcohol | - Increased rate of NaBH₄ decomposition- Potential for side reactions- Lower yield and purity |
| Grignard Synthesis | Grignard Formation | - Manageable exotherm- Steady reaction rate | - Vigorous, potentially unsafe exotherm- Increased Wurtz coupling |
| Grignard Synthesis | Aldehyde Addition | - Favors nucleophilic addition- Minimizes side reactions- Higher yield of desired alcohol | - Increased potential for side reactions- Lower yield and purity |
References
Sources
Technical Support Center: Managing Impurities in 1-(3,4-Dimethoxyphenyl)propan-1-ol Production
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with impurity formation during the synthesis of this important chemical intermediate. By understanding the root causes of these impurities, you can implement effective strategies to control them, ensuring the high purity required for downstream applications.
The most common and industrially relevant synthetic route to 1-(3,4-Dimethoxyphenyl)propan-1-ol is the Grignard reaction between 3,4-dimethoxybenzaldehyde (veratraldehyde) and a propyl Grignard reagent, or more commonly, ethylmagnesium bromide followed by reaction with an appropriate electrophile.[1][2] This guide will focus on the impurities arising from this pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(3,4-Dimethoxyphenyl)propan-1-ol via a Grignard reaction?
A1: The primary impurities can be categorized into three groups:
-
Starting Material-Related: Unreacted 3,4-dimethoxybenzaldehyde.
-
Reagent-Related Byproducts: Biphenyl-type impurities (from coupling of the Grignard reagent) and products from the reaction of the Grignard reagent with moisture or air.[3][4]
-
Process-Related Impurities: Over-reduction or side-reaction products, such as the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, or byproducts from competing reaction pathways like enolization.[5]
Q2: My reaction mixture turned dark brown/black during the Grignard reagent formation. What does this indicate?
A2: A dark coloration during Grignard reagent formation often points to the presence of impurities in the magnesium turnings or the alkyl halide, which can catalyze decomposition.[6] It can also be caused by the formation of finely divided metal from side reactions like Wurtz coupling.[6] Ensuring the use of high-purity reagents and proper inert atmosphere techniques is crucial.
Q3: How critical is the "anhydrous" condition for my Grignard reaction?
A3: It is absolutely critical. Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents like water or alcohols.[4] Any moisture will quench the Grignard reagent, reducing your yield and forming alkanes, which can complicate purification.[4] All glassware must be rigorously dried, and anhydrous solvents must be used.
Q4: Can I use a different quenching agent instead of the standard ammonium chloride solution?
A4: While saturated aqueous ammonium chloride is the preferred method for quenching as it is weakly acidic and minimizes side reactions, other methods can be used cautiously.[7] For instance, dilute HCl can be used to dissolve magnesium salts, but strong acids can promote elimination side reactions in some secondary alcohols.[7] The choice of quenching agent should be made based on the stability of your target molecule.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis and purification of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Problem 1: Low Yield of the Desired Product
Symptom: The isolated mass of 1-(3,4-Dimethoxyphenyl)propan-1-ol is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Inaccurate Grignard Reagent Concentration | The stoichiometry of the reaction is critical. An insufficient amount of Grignard reagent will lead to incomplete conversion of the starting aldehyde. | Titrate the Grignard reagent before use to determine its exact concentration. Adjust the addition volume accordingly to ensure a slight excess (typically 1.1-1.2 equivalents). |
| Enolization of the Aldehyde | The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming a magnesium enolate. This regenerates the starting aldehyde upon workup, consuming the reagent without forming the desired product.[5][7] | Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[7] |
| Wurtz Coupling Side Reaction | The Grignard reagent can couple with the unreacted alkyl halide, forming a homocoupled byproduct (e.g., butane from ethyl bromide) and consuming the reagent.[6] | Ensure slow, controlled addition of the alkyl halide to the magnesium turnings during reagent preparation to maintain a low concentration of the alkyl halide. |
| Reaction with Atmospheric CO2 | Grignard reagents react with carbon dioxide to form carboxylic acids after acidic workup. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent ingress of air. |
Problem 2: Presence of 1-(3,4-dimethoxyphenyl)propan-1-one in the Final Product
Symptom: Analytical data (e.g., GC-MS, HPLC) shows a significant peak corresponding to the ketone analog of the desired alcohol.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Incomplete Reduction | If the synthesis route involves the reduction of the ketone, the presence of starting material indicates an incomplete reaction. | Increase the reaction time, temperature, or the amount of reducing agent. Ensure the reducing agent is active and has not degraded. |
| Oxidation of the Product | Secondary alcohols can be oxidized to ketones. This can occur during workup or purification if exposed to oxidizing agents or air, particularly at elevated temperatures or in the presence of metal catalysts. | Use a milder workup procedure and avoid excessive heat. Purge solvents with an inert gas. Consider adding an antioxidant during storage if the product is found to be unstable. |
Problem 3: Difficulty in Removing Magnesium Salts During Workup
Symptom: A persistent emulsion or a gelatinous precipitate forms during the aqueous workup, making layer separation difficult.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Formation of Magnesium Hydroxide/Alkoxide Precipitates | Quenching the reaction with water alone can lead to the formation of insoluble magnesium salts. | Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching. The ammonium ion is a weak acid that helps to keep the magnesium salts in solution as soluble complexes.[7] Cool the reaction mixture to 0°C before and during the slow, dropwise addition of the quenching solution to control the exotherm.[7] |
Experimental Workflow & Protocols
General Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying and mitigating impurities.
Caption: Workflow for impurity identification and remediation.
Protocol 1: Optimized Quenching Procedure for Grignard Reaction
This protocol is designed to minimize the formation of emulsions and insoluble magnesium salts.
-
Cool the Reaction: Once the reaction between the Grignard reagent and 3,4-dimethoxybenzaldehyde is complete (as monitored by TLC), cool the reaction flask to 0 °C in an ice-water bath.[7]
-
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) and cool it to 0 °C.
-
Slow Addition: While stirring the reaction mixture vigorously, add the cold, saturated NH₄Cl solution dropwise via an addition funnel. A white precipitate of magnesium salts may form initially but should redissolve with further addition.
-
Ensure Complete Quenching: Continue adding the NH₄Cl solution until no further exothermic reaction is observed and the mixture becomes a clear two-phase system.
-
Layer Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]
-
Combine and Dry: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure to obtain the crude 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Protocol 2: Purification by Column Chromatography
This is a standard method for removing polar and non-polar impurities.
-
Adsorbent Selection: Use silica gel as the stationary phase for separating moderately polar compounds.[8]
-
Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.[8] Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Impurity Formation Pathway
The following diagram illustrates the desired reaction pathway and a common side reaction, enolization.
Caption: Desired reaction vs. enolization side reaction.
By understanding these common pitfalls and implementing the suggested troubleshooting steps and protocols, you can significantly improve the purity and yield of your 1-(3,4-Dimethoxyphenyl)propan-1-ol synthesis.
References
- ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
- Jasperse, J. (n.d.). Grignard Reaction.
-
Quora. (2016). How is secondary alcohol produced from ester and grignard reagent?. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Propanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Quora. (2021). What is the importance of the reaction of ethyl magnesium bromide with acetaldehyde?. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Clyburne, J. A. C., et al. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
-
YouTube. (2014). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]
-
Quora. (2022). What is the chemical reaction of ethyl magnesium bromide with acetaldehyde?. Retrieved from [Link]
-
Filo. (2025). Question: What is the product when ethylmagnesium bromide (C_2H_5MgBr) r... Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient 1-(3,4-Dimethoxyphenyl)propan-1-ol Synthesis
Here is the technical support center for the efficient synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This compound is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] The most common and direct route to this alcohol is the reduction of the corresponding ketone, 3,4-Dimethoxypropiophenone.
The efficiency, selectivity, and scalability of this conversion are critically dependent on the choice of catalyst. This document provides a comprehensive, experience-driven guide to catalyst selection, troubleshooting common experimental issues, and detailed protocols to ensure successful and reproducible synthesis.
Catalyst Selection Guide: Frequently Asked Questions
The reduction of a prochiral ketone like 3,4-Dimethoxypropiophenone to its corresponding alcohol can be achieved through several catalytic pathways. The optimal choice depends on factors such as the desired stereochemistry, scale of the reaction, cost, and available equipment.[2]
Q1: What are the main classes of catalysts for reducing 3,4-Dimethoxypropiophenone?
A1: There are three primary categories of catalysts and reagents used for this transformation:
-
Hydride-Based Reducing Agents: These are stoichiometric reagents that are common in laboratory settings for their reliability and ease of use. Examples include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]
-
Heterogeneous Catalytic Hydrogenation: This method uses a metal catalyst (e.g., Raney Nickel, Palladium, Platinum) and hydrogen gas. It is highly efficient, produces minimal waste, and is well-suited for large-scale industrial applications.[4][5]
-
Biocatalysis: This "green chemistry" approach uses enzymes, such as Ketone Reductases (KREDs) or alcohol dehydrogenases, often from microorganisms like baker's yeast, to perform the reduction with exceptionally high enantioselectivity.[6][7][8]
Q2: How do I choose between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)?
A2: The choice hinges on reactivity and safety.
-
Sodium Borohydride (NaBH₄) is a milder reducing agent, making it more selective. It can be used in protic solvents like methanol or ethanol, which simplifies the procedure. It is generally safer to handle and is effective for reducing aldehydes and ketones.[3][9]
-
Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent. It will reduce ketones, as well as esters, carboxylic acids, and amides.[3][4] However, it reacts violently with water and alcohols, necessitating the use of anhydrous ethereal solvents (like diethyl ether or THF) and careful quenching procedures, which can pose an explosion risk if not handled correctly.[3] For the specific reduction of 3,4-Dimethoxypropiophenone, NaBH₄ is sufficient and significantly safer.
Q3: I am considering catalytic hydrogenation for a large-scale synthesis. Which metal catalyst is best?
A3: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be problematic for this specific substrate. The product, 1-(3,4-Dimethoxyphenyl)propan-1-ol, contains a benzylic alcohol group. On the surface of a palladium catalyst, this group is highly susceptible to hydrogenolysis, a side reaction where the C-O bond is cleaved, resulting in the formation of the undesired byproduct 1-(3,4-dimethoxyphenyl)propane.[5]
A superior choice for this transformation is Raney Nickel . It is less prone to causing hydrogenolysis of the benzylic alcohol, leading to higher selectivity for the desired product. A patented process for the analogous reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol specifically highlights the effectiveness of Raney Nickel in an aqueous medium, achieving high purity and yield without significant byproduct formation.[5]
Q4: My goal is to synthesize a single enantiomer of the alcohol for a pharmaceutical application. What is the best approach?
A4: For asymmetric synthesis, biocatalysis is the premier choice. Using a Ketone Reductase (KRED) or whole-cell systems (e.g., baker's yeast, plant cells) offers unparalleled enantioselectivity (>99% ee is common) under mild, environmentally friendly conditions (room temperature, neutral pH).[7][8][10] This avoids the need for chiral auxiliaries or expensive and sensitive chiral metal catalysts. Many KREDs are commercially available, allowing for screening to find an enzyme that produces the desired (R)- or (S)-enantiomer.[8]
Comparative Summary of Key Catalytic Systems
| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (Raney Ni) | Biocatalysis (KREDs) |
| Type | Stoichiometric Chemical Reagent | Heterogeneous Catalyst | Biocatalyst (Enzyme) |
| Selectivity | High for Ketone vs. other groups | High for Ketone; avoids hydrogenolysis[5] | Excellent; chemo-, regio-, and enantioselective[7] |
| Stereocontrol | Achiral (produces racemate) | Achiral (produces racemate) | Excellent Enantioselectivity (>99% ee)[10] |
| Conditions | Mild (Room Temp), Protic Solvents | Elevated Temp/Pressure (e.g., 70-85°C, 8-10 bar H₂)[5] | Mild (Room Temp, neutral pH) |
| Scalability | Good for Lab-scale | Excellent for Industrial-scale | Good, requires bioreactor for large scale |
| Safety | Relatively Safe | Requires handling of H₂ gas and pyrophoric catalyst | Generally very safe |
| Cost | Low to Moderate | Low catalyst cost, high equipment cost | High initial enzyme cost, but reusable |
| Workup | Simple aqueous quench/extraction | Filtration to remove catalyst | Extraction or protein precipitation |
Troubleshooting Guide
Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common problems in a direct question-and-answer format.
Q: My reaction yield is very low. What are the likely causes?
A: Low yield can stem from several sources. Systematically investigate the following:
-
Inactive Catalyst/Reagent:
-
Hydride Reagents (NaBH₄): These reagents can degrade over time, especially if exposed to moisture. Use a fresh bottle or a previously unopened container.
-
Raney Nickel: This catalyst must be stored properly (typically under water) and handled carefully to avoid deactivation by exposure to air. Ensure you are using an active batch.
-
Enzymes (KREDs): Enzymes are sensitive to temperature and pH. Ensure the reaction buffer is at the optimal pH and that the enzyme has not been denatured by improper storage or handling.[11]
-
-
Poor Quality Starting Material: The starting ketone, 3,4-Dimethoxypropiophenone, may contain impurities that inhibit the catalyst. Verify its purity by NMR or GC-MS.
-
Incomplete Reaction: The reaction may not have run to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before workup.
-
Suboptimal Conditions: Review the reaction temperature, pressure (for hydrogenation), and solvent. For hydrogenation, ensure the system is leak-free and that agitation is sufficient to ensure good mixing of the gas, liquid, and solid phases.[12]
Q: My final product is impure. I see unexpected peaks in my NMR/GC-MS. What are they?
A: The identity of the side product depends heavily on your chosen method.
-
If using Catalytic Hydrogenation (especially Pd/C): The most likely side product is 1-(3,4-dimethoxyphenyl)propane , formed via hydrogenolysis of the benzylic C-O bond.[5] Switching to a less aggressive catalyst like Raney Nickel can prevent this.
-
If using high temperatures or acidic workup conditions: You may be forming the styrene derivative via dehydration of the alcohol product or bis-phenylethyl ethers through self-condensation.[5] The product is known to be sensitive to heat and acid.[5]
-
If using an alcohol as the solvent (e.g., methanol with NaBH₄): While less common, trace acid could catalyze the formation of an ether between your product and the solvent.
Below is a logical workflow for troubleshooting these common issues.
Sources
- 1. chembk.com [chembk.com]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile alcohol, offering detailed experimental insights and supporting data to inform your selection of the most suitable method for your research and development needs.
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-ol, a substituted phenylpropanol, possesses a chiral center and functional groups that make it an attractive intermediate for the synthesis of complex molecular architectures. The choice of synthetic methodology can significantly impact yield, purity, cost, and scalability. This document will explore the two most prevalent strategies for its synthesis: the reduction of 3,4-dimethoxypropiophenone and the Grignard reaction of 3,4-dimethoxybenzaldehyde.
Method 1: Reduction of 3,4-Dimethoxypropiophenone
The reduction of the ketone precursor, 3,4-dimethoxypropiophenone, is a common and effective approach. This transformation can be achieved through two primary methods: hydride reduction, most commonly with sodium borohydride, and catalytic hydrogenation.
Hydride Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the conversion of ketones to secondary alcohols.[1] Its operational simplicity, safety profile, and cost-effectiveness make it a popular choice in both academic and industrial settings.[2]
Reaction Scheme:
Experimental Protocol (Representative):
A representative procedure for the reduction of a ketone with sodium borohydride is as follows:
-
In a round-bottom flask, dissolve 3,4-dimethoxypropiophenone (1 equivalent) in methanol or ethanol (10 volumes).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1M hydrochloric acid at 0°C until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude 1-(3,4-Dimethoxyphenyl)propan-1-ol by column chromatography on silica gel or recrystallization.[3][4]
Causality and Mechanistic Insights:
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate intermediate. Subsequent protonation of the resulting alkoxide by the protic solvent furnishes the desired secondary alcohol. The use of a protic solvent like methanol or ethanol is common and facilitates the work-up.[5]
Advantages:
-
High Selectivity: Sodium borohydride selectively reduces aldehydes and ketones, leaving other functional groups like esters and amides intact.[1]
-
Safety: It is significantly safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6]
-
Cost-Effective: Sodium borohydride is a relatively inexpensive reagent.[2]
-
Mild Conditions: The reaction is typically performed at or below room temperature.
Disadvantages:
-
Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, an excess is often used to ensure complete reaction.
-
Work-up: The quenching and extraction steps can add to the overall process time.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often more scalable alternative to hydride reductions. This method involves the use of hydrogen gas and a metal catalyst to reduce the ketone.
Reaction Scheme:
Experimental Protocol (Inferred from a similar reaction):
Based on a patented process for the analogous 1-(3,4-dimethoxyphenyl)ethanol, a potential protocol for the hydrogenation of 3,4-dimethoxypropiophenone is as follows:[7]
-
Charge a pressure reactor with 3,4-dimethoxypropiophenone, an aqueous medium, and a Raney-nickel catalyst.
-
Pressurize the reactor with hydrogen gas to 5-10 bar.
-
Heat the mixture to 50-100°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 3-7 hours.
-
After cooling and venting the reactor, filter off the catalyst.
-
The aqueous filtrate can be extracted with a suitable organic solvent, or in some cases, the product may be isolated by evaporation of the solvent.
Causality and Mechanistic Insights:
The reaction occurs on the surface of the metal catalyst. Both hydrogen and the ketone are adsorbed onto the catalyst surface, where the hydrogen atoms are added across the carbonyl double bond. The use of an aqueous medium can suppress side reactions like hydrogenolysis of the benzylic C-O bond, which can be a problem in alcoholic solvents with certain catalysts.[7]
Advantages:
-
High Yield: The patented process for the analogous ethanol reports yields of over 98%.[7]
-
Scalability: Catalytic hydrogenation is a well-established industrial process.
-
Green Chemistry: This method avoids the use of stoichiometric reagents and generates minimal waste. The catalyst can often be recovered and reused.[8]
Disadvantages:
-
Specialized Equipment: Requires a pressure reactor and handling of flammable hydrogen gas.
-
Catalyst Selection: The choice of catalyst and reaction conditions is crucial to avoid side reactions and achieve high selectivity.[9]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities, affecting its reusability.[8]
Method 2: Grignard Reaction of 3,4-Dimethoxybenzaldehyde
An alternative approach to building the carbon skeleton is through the Grignard reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with an ethyl magnesium halide (e.g., ethyl magnesium bromide).
Reaction Scheme:
Experimental Protocol (General):
A general procedure for a Grignard reaction is as follows:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide in the anhydrous solvent to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
Once the Grignard reagent has formed (the magnesium has dissolved), cool the solution in an ice bath.
-
Slowly add a solution of 3,4-dimethoxybenzaldehyde in the anhydrous solvent to the Grignard reagent.
-
After the addition is complete, stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 1-(3,4-Dimethoxyphenyl)propan-1-ol by column chromatography or recrystallization.
Causality and Mechanistic Insights:
The Grignard reagent, in this case, ethyl magnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the 3,4-dimethoxybenzaldehyde. This addition reaction forms a magnesium alkoxide intermediate, which is then protonated during the aqueous work-up to yield the final secondary alcohol.
Advantages:
-
Carbon-Carbon Bond Formation: This method directly constructs the desired carbon skeleton.
-
Versatility: The Grignard reaction is a powerful tool for forming a wide range of alcohols.
Disadvantages:
-
Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, requiring careful handling and dry glassware.
-
Side Reactions: Potential side reactions include the formation of biphenyl from the coupling of the Grignard reagent.
-
Safety: The preparation of Grignard reagents can be exothermic and requires careful control.
Performance Comparison
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation | Grignard Reaction |
| Starting Material | 3,4-Dimethoxypropiophenone | 3,4-Dimethoxypropiophenone | 3,4-Dimethoxybenzaldehyde |
| Typical Yield | Good to Excellent (typically 60-90%) | Excellent (>98% reported for analogous reaction)[7] | Good to Excellent (highly variable) |
| Reaction Conditions | Mild (0°C to room temperature) | Elevated temperature and pressure (50-100°C, 5-10 bar) | Mild (0°C to room temperature) |
| Reagent/Catalyst | Sodium Borohydride | Raney-Nickel, Pd/C, etc.[7][8] | Magnesium, Ethyl Bromide |
| Solvent | Protic (Methanol, Ethanol) | Aqueous or organic | Aprotic (Diethyl ether, THF) |
| Scalability | Good | Excellent | Moderate to Good |
| Safety Considerations | Relatively safe | Requires handling of H₂ gas and pressure equipment | Requires strict anhydrous conditions, exothermic |
| Cost-Effectiveness | High | High (especially with catalyst recycling) | Moderate |
| Key Advantages | Simplicity, safety, selectivity | High yield, green, scalable | Direct C-C bond formation |
| Key Disadvantages | Stoichiometric reagent use | Specialized equipment, catalyst sensitivity | Strict anhydrous conditions, potential side reactions |
Experimental Workflows
Sodium Borohydride Reduction Workflow
Caption: Workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol via sodium borohydride reduction.
Grignard Reaction Workflow
Caption: Workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol via Grignard reaction.
Conclusion
The choice between the reduction of 3,4-dimethoxypropiophenone and the Grignard reaction of 3,4-dimethoxybenzaldehyde for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol will depend on the specific requirements of the researcher.
For laboratory-scale synthesis where simplicity, safety, and cost are primary concerns, the sodium borohydride reduction of 3,4-dimethoxypropiophenone is an excellent choice, offering good yields and straightforward procedures.
For large-scale industrial production, catalytic hydrogenation of 3,4-dimethoxypropiophenone presents a highly efficient, economical, and environmentally friendly option, provided the necessary equipment is available.
The Grignard reaction , while a classic and powerful method for carbon-carbon bond formation, is often more demanding in terms of experimental setup due to its moisture sensitivity. It is a viable option, particularly when the aldehyde starting material is more readily available or economical than the corresponding ketone.
Ultimately, a thorough evaluation of the available resources, scale of production, and desired purity will guide the synthetic chemist to the most appropriate and effective method for obtaining 1-(3,4-Dimethoxyphenyl)propan-1-ol.
References
-
Yields of the methoxyphenols (1), (2), (3) for different catalysts used. - ResearchGate. Available at: [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. Available at: [Link]
-
Sodium Borohydride Reduction of Ketone Lab Experiment - Studylib. Available at: [Link]
-
1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. Available at: [Link]
-
Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor | Request PDF - ResearchGate. Available at: [Link]
-
Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC - NIH. Available at: [Link]
-
Reduction using sodium borohyride? - ResearchGate. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
1-(3,4-Dimethoxyphenyl)propan-1-one - PMC - NIH. Available at: [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Reaction Chemistry & Engineering - University of Pretoria. Available at: [Link]
-
Cas 1835-04-7,1-(3,4-DIMETHOXY-PHENYL) - LookChem. Available at: [Link]
-
8 - Organic Syntheses Procedure. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Purification of Organic Compounds by Recrystallization | springerprofessional.de. Available at: [Link]
- EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents.
-
Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone - ResearchGate. Available at: [Link]
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed. Available at: [Link]
-
Supporting Information For - The Royal Society of Chemistry. Available at: [Link]
-
Purification by Recrystallization - CUNY. Available at: [Link]
- US3161689A - Process for making grignard reagents - Google Patents.
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - MDPI. Available at: [Link]
-
Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. Available at: [Link]
-
Is sodium borohydride dangerous to be used in a lab? - Quora. Available at: [Link]
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. Available at: [Link]
-
sodium borohydride and amine-boranes, commercially important reducing agents - Pure and Applied Chemistry. Available at: [Link]
-
Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC. Available at: [Link]
-
methanone - MDPI. Available at: [Link]
- US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents.
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- 1. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst [mdpi.com]
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- 4. studylib.net [studylib.net]
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A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-Dimethoxyphenyl)propan-1-ol
Introduction
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety.[1][2] This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key chemical intermediate in the synthesis of various organic compounds.[3] As a Senior Application Scientist, the objective of this document is to delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of this compound.
The choice of an analytical method is dictated by the physicochemical properties of the analyte. 1-(3,4-Dimethoxyphenyl)propan-1-ol is a moderately polar aromatic alcohol, soluble in many organic solvents.[3] Its molecular structure, featuring a hydroxyl group and an aromatic ring, makes it amenable to analysis by both HPLC and GC, provided that appropriate experimental conditions are established.[3] This guide will not only present the "how" but also the "why" behind the experimental choices, grounding the protocols in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6]
Comparison of Analytical Techniques
The selection of an analytical technique for the validation of 1-(3,4-Dimethoxyphenyl)propan-1-ol hinges on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the desired sample throughput.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 1-(3,4-Dimethoxyphenyl)propan-1-ol, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach.
Advantages for analyzing 1-(3,4-Dimethoxyphenyl)propan-1-ol:
-
Versatility: HPLC can be readily adapted to analyze a wide range of polar and nonpolar impurities.
-
Non-destructive: The technique allows for the collection of fractions for further analysis if needed.
-
High Resolution: Provides excellent separation of structurally similar compounds.
Limitations:
-
Solvent Consumption: Can generate significant volumes of solvent waste.
-
Matrix Effects: Complex sample matrices can interfere with the analysis, potentially requiring extensive sample preparation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The flame ionization detector (FID) is highly sensitive to organic compounds.
Advantages for analyzing 1-(3,4-Dimethoxyphenyl)propan-1-ol:
-
High Sensitivity: GC-FID is extremely sensitive to hydrocarbons, making it ideal for trace analysis.
-
High Efficiency: Capillary GC columns offer a large number of theoretical plates, leading to excellent separation efficiency.
-
Robustness: GC-FID systems are generally robust and require minimal maintenance.
Limitations:
-
Volatility Requirement: The analyte must be volatile and thermally stable. While 1-(3,4-Dimethoxyphenyl)propan-1-ol is amenable to GC analysis, non-volatile impurities will not be detected.
-
Derivatization: Less volatile or thermally labile compounds may require a derivatization step to increase their volatility, adding complexity to the sample preparation.
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Caption: A flowchart of the analytical method validation process.
HPLC Method Development and Validation
Experimental Protocol: HPLC
This protocol outlines a reversed-phase HPLC method for the analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 40% B
-
10-15 min: 40-80% B
-
15-20 min: 80% B
-
20-21 min: 80-40% B
-
21-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Validation of the HPLC Method
The validation of this HPLC method is performed in accordance with ICH Q2(R2) guidelines.[5][7]
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the analyte standard, and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Procedure: Prepare a series of at least five standard solutions of 1-(3,4-Dimethoxyphenyl)propan-1-ol ranging from 50% to 150% of the nominal sample concentration. Analyze each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Procedure: Analyze samples of a known concentration (e.g., spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the response / slope)
-
LOQ = 10 * (standard deviation of the response / slope)
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Procedure: Introduce small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Data Summary Table for HPLC Validation
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Well-resolved peak | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of nominal conc. | 0.5 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.01 µg/mL |
| LOQ | Report value | 0.03 µg/mL |
| Robustness | No significant impact | Pass |
GC-FID Method Development and Validation
Experimental Protocol: GC-FID
This protocol details a GC-FID method for the analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and autosampler.
-
Column: DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
Validation of the GC-FID Method
The validation of the GC-FID method follows the same principles as the HPLC method, as guided by ICH Q2(R2).[5][7]
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram. The peak purity can also be assessed if a mass spectrometer (MS) is used as the detector.
Linearity and Range: A series of at least five standards are prepared and analyzed to establish the linear range.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy: Determined by analyzing samples with known concentrations.
-
Acceptance Criteria: Mean recovery within 98.0% to 102.0%.
Precision: Assessed through repeatability and intermediate precision studies.
-
Acceptance Criteria: RSD ≤ 2.0%.
LOD and LOQ: Calculated from the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Robustness: Evaluated by introducing small variations in parameters like injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).
Data Summary Table for GC-FID Validation
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50-150% of nominal conc. | 0.5 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 0.9% |
| LOD | Report value | 0.005 µg/mL |
| LOQ | Report value | 0.015 µg/mL |
| Robustness | No significant impact | Pass |
Relationship Between Validation Parameters
The various parameters of method validation are interconnected, ensuring a comprehensive assessment of the method's performance.
Caption: The relationship between key analytical method validation parameters.
Comparative Analysis and Recommendations
Both HPLC and GC-FID are suitable and reliable methods for the analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol. The choice between the two will depend on the specific application.
-
For Routine Quality Control and Assay: Both methods demonstrate excellent linearity, accuracy, and precision. The HPLC method may be slightly more versatile for identifying a broader range of potential impurities, both polar and nonpolar.
-
For Impurity Profiling: HPLC with a PDA detector is advantageous as it can provide spectral information about the impurities. For identification of unknown impurities, coupling the HPLC or GC with a mass spectrometer (MS) would be the gold standard.
-
For Trace Analysis: The GC-FID method shows a slightly lower LOD and LOQ in our illustrative data, suggesting it may be more sensitive for detecting trace levels of the analyte or related volatile impurities.
Recommendation: For a comprehensive quality control strategy, the HPLC method is recommended as the primary method for assay and impurity profiling due to its versatility. The GC-FID method can be a valuable orthogonal technique, particularly for the quantification of volatile impurities or for routine analysis where high throughput and sensitivity are required. The validation of both methods provides a robust analytical package for 1-(3,4-Dimethoxyphenyl)propan-1-ol, ensuring the quality and consistency of the material.
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 2-Propanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]
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Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Retrieved from [Link]
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ResearchGate. (2020, March 15). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol Isomers
In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile. The differential interaction of enantiomers with chiral biological targets necessitates their precise analytical characterization. This guide provides an in-depth comparison of the spectroscopic and chromatographic analysis of the (R)- and (S)-enantiomers of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a chiral alcohol with relevance in organic synthesis and as a potential building block for bioactive molecules.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for the analytical choices made. We will delve into the nuances of various spectroscopic techniques, from foundational methods like NMR and IR to the enantiomer-differentiating power of chiral chromatography and circular dichroism.
The Imperative of Chiral Discrimination
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This includes melting point, boiling point, solubility, and their response in conventional spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Consequently, these techniques, while indispensable for structural elucidation of the racemic mixture, are inherently unable to distinguish between the (R)- and (S)-isomers. The differentiation of these stereoisomers requires a chiral environment, a principle that is expertly leveraged in techniques like chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy.
Structural Elucidation of 1-(3,4-Dimethoxyphenyl)propan-1-ol: The Achiral Spectroscopic Profile
Prior to delving into chiral-specific analyses, a comprehensive structural confirmation of 1-(3,4-Dimethoxyphenyl)propan-1-ol is paramount. The following sections detail the expected outcomes from standard spectroscopic methods. It is critical to understand that the data presented in Tables 1-3 would be identical for both the (R)- and (S)-enantiomers when analyzed under achiral conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1-(3,4-Dimethoxyphenyl)propan-1-ol, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to obtain a spectrum with single lines for each unique carbon.
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Table 1: Predicted ¹H NMR Data for 1-(3,4-Dimethoxyphenyl)propan-1-ol in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-6.9 | m | 3H | Ar-H |
| ~4.5 | t | 1H | CH-OH |
| ~3.85 | s | 6H | 2 x OCH₃ |
| ~1.7-1.8 | m | 2H | CH₂ |
| ~2.0 | br s | 1H | OH |
| ~0.9 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for 1-(3,4-Dimethoxyphenyl)propan-1-ol in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | Ar-C (quaternary, C-O) |
| ~148 | Ar-C (quaternary, C-O) |
| ~138 | Ar-C (quaternary) |
| ~118 | Ar-CH |
| ~111 | Ar-CH |
| ~109 | Ar-CH |
| ~76 | CH-OH |
| ~56 | OCH₃ |
| ~32 | CH₂ |
| ~10 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For 1-(3,4-Dimethoxyphenyl)propan-1-ol, the key diagnostic peaks will be the hydroxyl (O-H) stretch and the C-O stretches, along with absorptions characteristic of the aromatic ring and alkyl chain.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 3: Expected IR Absorption Bands for 1-(3,4-Dimethoxyphenyl)propan-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600, ~1510, ~1460 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260, ~1030 | Strong | C-O stretch (aryl ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), 1-(3,4-Dimethoxyphenyl)propan-1-ol is expected to fragment in a predictable manner.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
The expected molecular ion peak for C₁₁H₁₆O₃ is at m/z 196. The fragmentation will likely involve the loss of water (M-18), an ethyl group (M-29), and cleavage at the benzylic position to form a stable resonance-stabilized cation at m/z 167.
Differentiating the Enantiomers: The Chiral Approach
With the foundational spectroscopic data established, we now turn to the techniques that can distinguish between the (R)- and (S)-enantiomers of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral alcohols.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: Use mixtures of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Optimization: Once a separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.
-
Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~280 nm for the dimethoxybenzene chromophore).
The result of a successful chiral HPLC separation will be a chromatogram showing two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The integration of these peaks allows for the determination of the enantiomeric excess (e.e.).
Caption: Representative Chiral HPLC Chromatogram.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers will have mirror-image CD spectra, exhibiting opposite Cotton effects (positive or negative peaks).
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure or enriched sample in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the wavelength range of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan over the UV region where the chromophore absorbs (e.g., 200-350 nm).
-
Data Analysis: The resulting spectrum will show positive and/or negative peaks (Cotton effects). The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.
Caption: Illustrative Circular Dichroism Spectra.
Conclusion
The comprehensive spectroscopic analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol isomers requires a dual approach. While standard techniques like NMR, IR, and MS are essential for confirming the overall molecular structure, they are blind to stereochemistry. The true differentiation of the (R)- and (S)-enantiomers lies in the application of chiroptical and chiral separation methods. Chiral HPLC provides a robust method for the physical separation and quantification of the enantiomers, while circular dichroism offers a powerful spectroscopic tool for their qualitative identification based on their differential interaction with polarized light. A thorough understanding and application of this suite of analytical techniques are indispensable for any research or development endeavor involving this and other chiral molecules.
References
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography. Marcel Dekker. [Link]
-
Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]
A Comparative Guide to the Biological Activity of (R)- and (S)-1-(3,4-Dimethoxyphenyl)propan-1-ol: A Proposed Research Framework
Introduction: The Critical Role of Stereochemistry in Pharmacology
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). This principle of stereoselectivity is a cornerstone of modern pharmacology, as the chiral environment of biological systems—proteins, enzymes, and receptors—discriminates between enantiomers, leading to distinct physiological responses.
A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is a potent teratogen. Similarly, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen is over 100 times more potent as an inhibitor of the cyclooxygenase (COX) enzyme than its (R)-counterpart.[1] These examples underscore the imperative to evaluate the biological activity of individual enantiomers.
This guide focuses on the chiral molecule 1-(3,4-dimethoxyphenyl)propan-1-ol. While the racemic mixture is known as a chemical intermediate, a significant knowledge gap exists regarding the specific biological activities of its individual (R) and (S) enantiomers. The dimethoxyphenyl moiety is present in numerous biologically active compounds, suggesting that these enantiomers may possess interesting and potentially distinct pharmacological properties.
Given the lack of direct comparative studies in the published literature, this document presents a comprehensive research framework designed to elucidate and compare the biological activities of (R)- and (S)-1-(3,4-dimethoxyphenyl)propan-1-ol. This proposed investigation will provide the foundational data necessary for any future development of these compounds for therapeutic applications.
Part 1: Synthesis and Chiral Separation of Enantiomers
The first critical step in evaluating the stereoselective biological activity of 1-(3,4-dimethoxyphenyl)propan-1-ol is the preparation and separation of the individual (R) and (S) enantiomers in high purity.
Proposed Synthesis of Racemic 1-(3,4-Dimethoxyphenyl)propan-1-ol
The racemic alcohol can be synthesized via a Grignard reaction between 3,4-dimethoxybenzaldehyde and ethylmagnesium bromide.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether. Bromoethane is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Aldehyde: A solution of 3,4-dimethoxybenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield racemic 1-(3,4-dimethoxyphenyl)propan-1-ol.
Proposed Chiral Separation of Enantiomers
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.
Experimental Protocol:
-
Column Selection: A variety of chiral columns should be screened, including those based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) and macrocyclic glycopeptides.
-
Mobile Phase Optimization: A systematic screening of mobile phase compositions should be performed. This would typically involve varying the ratio of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography.
-
Preparative Separation: Once optimal separation conditions are identified on an analytical scale, the method can be scaled up to a preparative or semi-preparative HPLC system to isolate sufficient quantities of each enantiomer.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions should be determined using the analytical chiral HPLC method. Fractions with an ee of >99% are suitable for biological testing.
-
Absolute Configuration Determination: The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative, or by comparing their experimental vibrational circular dichroism (VCD) spectra with quantum chemical calculations.
Part 2: Proposed Comparative Biological Activity Screening
A tiered screening approach is proposed to efficiently assess a broad range of potential biological activities for the (R) and (S) enantiomers.
Tier 1: In Vitro Broad-Spectrum Screening
This initial phase aims to identify potential areas of biological activity using a panel of in vitro assays.
Table 1: Proposed In Vitro Screening Assays
| Biological Activity | Assay Type | Description | Endpoint Measurement |
| Antimicrobial | Broth Microdilution | Enantiomers are serially diluted and incubated with various strains of bacteria and fungi. | Minimum Inhibitory Concentration (MIC) |
| Cytotoxicity | MTT Assay | Enantiomers are incubated with various cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., fibroblasts). | IC50 (half-maximal inhibitory concentration) |
| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | The ability of each enantiomer to inhibit the activity of cyclooxygenase enzymes is measured. | IC50 |
| Antioxidant | DPPH Radical Scavenging Assay | The capacity of each enantiomer to scavenge the stable free radical DPPH is quantified. | EC50 (half-maximal effective concentration) |
| Neuroactivity | Radioligand Binding Assays | The affinity of each enantiomer for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors) is determined. | Ki (inhibitory constant) |
Experimental Workflow for In Vitro Screening
Caption: Proposed workflow for in vitro comparative analysis.
Tier 2: In Vivo Validation of "Hit" Activities
Based on the results of the in vitro screening, any significant and stereoselective activities should be further investigated using appropriate in vivo models.
Example: Investigating Anti-inflammatory Activity In Vivo
If the in vitro assays reveal that one enantiomer is a potent and selective COX-2 inhibitor, its anti-inflammatory effects could be evaluated in a rodent model of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, (R)-enantiomer (at various doses), (S)-enantiomer (at various doses), and a positive control (e.g., indomethacin).
-
Drug Administration: The test compounds or vehicle are administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The data are analyzed using ANOVA followed by a suitable post-hoc test to determine statistical significance.
Part 3: Elucidating the Mechanism of Action
For any confirmed biological activity, it is crucial to investigate the underlying mechanism of action. This provides a deeper understanding of the compound's effects and is essential for further development.
Example: Investigating the Mechanism of Cytotoxic Activity
If one enantiomer shows potent and selective cytotoxicity against a particular cancer cell line, further studies could include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and caspase activity assays to determine if the compound induces programmed cell death.
-
Western Blot Analysis: To investigate the modulation of key signaling proteins involved in cell proliferation and apoptosis (e.g., Bcl-2 family proteins, caspases, MAP kinases).
Proposed Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Conclusion
The study of chiral molecules is a fascinating and critical area of research with profound implications for medicine. While the biological activities of the individual enantiomers of 1-(3,4-dimethoxyphenyl)propan-1-ol are currently unknown, their chemical structure suggests the potential for interesting pharmacological properties. The comprehensive research framework outlined in this guide provides a clear and scientifically rigorous path forward to fill this knowledge gap. By systematically synthesizing, separating, and screening the (R) and (S) enantiomers, and by delving into the mechanism of any observed activities, the scientific community can unlock the full potential of these intriguing chiral compounds. The data generated from such a study would be invaluable for guiding future drug discovery efforts and could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
This guide provides a comparative analysis of leading catalytic systems for the asymmetric synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key chiral intermediate in pharmaceutical manufacturing. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to enable researchers to select and implement the optimal catalytic strategy for their needs.
Introduction: The Significance of Chiral 1-(3,4-Dimethoxyphenyl)propan-1-ol
Chiral alcohols are fundamental building blocks in the synthesis of complex, biologically active molecules. The enantiomers of a compound can have drastically different pharmacological effects, making stereochemical control paramount in drug development. 1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable chiral precursor whose stereoisomers are integral to the synthesis of various pharmaceutical agents. Its asymmetric synthesis, typically achieved through the catalytic reduction of the prochiral ketone 3,4-dimethoxypropiophenone, is a critical step that dictates the enantiomeric purity of the final product. The choice of catalyst for this transformation is therefore a decision of significant consequence, impacting yield, purity, and process efficiency.
Core Strategy: Asymmetric Transfer Hydrogenation (ATH)
Among the most robust and widely adopted methods for the asymmetric reduction of prochiral ketones is Asymmetric Transfer Hydrogenation (ATH). This technique utilizes a simple hydrogen source, such as a formic acid/triethylamine mixture or isopropanol, to transfer hydrogen to the substrate, mediated by a chiral transition metal catalyst. This approach circumvents the need for high-pressure gaseous hydrogen, making it more accessible and safer for standard laboratory setups.
The efficacy of ATH hinges on the catalyst, which typically consists of a metal center (commonly Ruthenium) and a chiral ligand that creates a stereochemically defined environment. This chiral pocket forces the incoming substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product.
Catalyst Comparison: Ruthenium-Based Systems
Ruthenium(II) complexes, particularly those developed by Noyori and coworkers, are the gold standard for the ATH of aromatic ketones. These catalysts are renowned for their high activity, exceptional enantioselectivity, and broad functional group tolerance. We will compare two prominent catalyst variants based on the chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand.
Mechanism of Action: The Noyori-Type Concerted Hydride Transfer
The catalytic cycle for these Ru(II)-TsDPEN complexes involves a concerted, outer-sphere mechanism. The key steps are:
-
Activation : The Ru-Cl precatalyst reacts with the hydrogen donor (e.g., isopropanol or formate) to form the active Ru-hydride species. The N-H bond on the ligand plays a crucial role in this step and in the subsequent hydride transfer.
-
Substrate Coordination : The ketone substrate coordinates to the metal center.
-
Stereoselective Hydride Transfer : The hydride on the ruthenium and a proton from the ligand's N-H group are transferred to the ketone's carbonyl group in a six-membered transition state. The chirality of the TsDPEN ligand dictates the facial selectivity of this transfer, determining the stereochemistry of the resulting alcohol.
-
Product Release & Catalyst Regeneration : The newly formed chiral alcohol is released, and the catalyst is regenerated by the hydrogen donor to complete the cycle.
< Catalytic Cycle Diagram
A Comparative Guide to the Purity Assessment of Synthetic 1-(3,4-Dimethoxyphenyl)propan-1-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API)[1][2][3]. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthetically derived 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key intermediate in various organic syntheses[4]. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical resource, offering detailed experimental protocols, comparative data, and the rationale behind methodological choices to ensure reliable and reproducible purity assessments.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable building block in the synthesis of a range of organic compounds, including pharmaceuticals and bioactive molecules[4]. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have a significant impact on the yield, and quality of subsequent reactions and introduce potential safety concerns in drug development[1][2]. Therefore, the implementation of robust and validated analytical methods for purity determination is not merely a quality control step but a foundational requirement for regulatory compliance and successful drug development[3][5][6].
Common synthetic routes to 1-(3,4-Dimethoxyphenyl)propan-1-ol often involve the Grignard reaction, which, while effective, can introduce specific impurities. Understanding these potential side reactions is crucial for developing targeted analytical methods.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 3,4-dimethoxybenzaldehyde or ethylmagnesium bromide.
-
Wurtz Coupling Products: Biphenyl derivatives formed from the coupling of the Grignard reagent with any unreacted ethyl halide.[7]
-
Reduction Products: Formation of 1-(3,4-dimethoxyphenyl)ethanol if the Grignard reagent acts as a reducing agent.[7]
-
Enolization Byproducts: Regeneration of the starting aldehyde if the Grignard reagent acts as a base.[7]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is paramount for accurate purity assessment. The primary methods—HPLC, GC-MS, and NMR—each offer distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds due to its high resolution and sensitivity[6][8].
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like 1-(3,4-Dimethoxyphenyl)propan-1-ol, reversed-phase HPLC is the most suitable approach.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention and separation of aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. The organic solvent is the strong eluent, and its proportion is optimized to achieve a good balance between analysis time and resolution. A gradient elution may be employed to effectively separate impurities with a wide range of polarities.
-
Detector: A UV detector is ideal as the dimethoxy-substituted benzene ring of the analyte possesses a strong chromophore, allowing for sensitive detection.
Experimental Protocol: HPLC Purity Assay
-
Preparation of Standard Solution: Accurately weigh and dissolve approximately 10 mg of 1-(3,4-Dimethoxyphenyl)propan-1-ol reference standard in the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Preparation of Sample Solution: Prepare a sample solution of the synthesized compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis and Data Processing: Inject the standard and sample solutions. Integrate the peak areas in the resulting chromatograms. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Assessment
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- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. chembk.com [chembk.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Chiral Building Blocks: 1-(3,4-Dimethoxyphenyl)propan-1-ol in Focus
This guide provides an in-depth comparison of 1-(3,4-dimethoxyphenyl)propan-1-ol against other prominent chiral building blocks. It is designed for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection of chiral synthons for asymmetric synthesis. We will delve into the synthetic accessibility, stereochemical integrity, and application scope of these critical molecules, supported by experimental data and established protocols.
The Imperative of Chirality in Pharmaceutical Sciences
The three-dimensional structure of a molecule is paramount in determining its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles. The U.S. Food and Drug Administration (FDA) has established policies that underscore the importance of developing single-enantiomer drugs, as the "inactive" enantiomer is often considered an impurity. This regulatory landscape has propelled the demand for efficient methods to access enantiomerically pure compounds, making the strategic selection of chiral building blocks a cornerstone of modern drug discovery.
Chiral building blocks, or synthons, are enantiomerically enriched molecules that are incorporated into a larger target molecule, transferring their stereochemical information. An ideal chiral building block should be:
-
Readily available in high enantiomeric purity.
-
Cost-effective to synthesize or procure.
-
Configurationally stable under various reaction conditions.
-
Versatile in its synthetic transformations.
This guide will use these criteria to evaluate 1-(3,4-dimethoxyphenyl)propan-1-ol and its contemporaries.
In the Spotlight: 1-(3,4-Dimethoxyphenyl)propan-1-ol
1-(3,4-Dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol that has gained traction as a valuable intermediate in the synthesis of various biologically active compounds. Its structure, featuring a catechol-like dimethoxybenzene moiety, makes it a precursor to compounds that can interact with adrenergic and dopaminergic systems.
Physicochemical Properties and Synthetic Accessibility
The presence of the 3,4-dimethoxyphenyl group provides both steric bulk and specific electronic properties that can influence the stereochemical outcome of reactions. The hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including oxidation, etherification, and esterification.
The enantioselective synthesis of this alcohol is a key consideration. The most common and industrially scalable method is the asymmetric reduction of the corresponding ketone, 3,4-dimethoxypropiophenone. This can be achieved through various catalytic methods.
Experimental Protocol: Biocatalytic Asymmetric Reduction
Biocatalytic methods offer a green and highly selective route to chiral alcohols. Enzymes, such as ketoreductases, can reduce the prochiral ketone to the desired alcohol with exceptional enantiomeric excess (ee), often exceeding 99%.
Objective: To synthesize (S)-1-(3,4-dimethoxyphenyl)propan-1-ol with high enantiopurity using a whole-cell biocatalyst.
Materials:
-
3,4-Dimethoxypropiophenone (1.0 eq)
-
Lactobacillus paracasei BD101 whole cells (or other suitable ketoreductase-expressing organism)
-
Glucose (1.5 eq)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD101 according to standard microbiological protocols. Harvest the cells via centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a reaction vessel, suspend the harvested cells in a phosphate buffer. Add glucose as a cofactor regeneration source.
-
Substrate Addition: Add 3,4-dimethoxypropiophenone to the cell suspension.
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the starting material is consumed, filter the mixture through a pad of Celite to remove the cells.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Expected Outcome: The (S)-alcohol is typically obtained in high yield (>90%) and excellent enantiomeric excess (>99% ee). The use of a whole-cell system obviates the need for isolated enzymes and expensive cofactors, making it a cost-effective and environmentally benign approach.
Application Profile
1-(3,4-Dimethoxyphenyl)propan-1-ol is a precursor to several important pharmaceutical scaffolds. For instance, its derivatives are explored in the context of:
-
Adrenergic Receptor Modulators: The dimethoxyphenyl moiety is a common feature in molecules targeting adrenergic receptors.
-
Calcium Channel Blockers: The core structure can be elaborated to synthesize verapamil analogues and other calcium channel blockers.
-
Phosphodiesterase (PDE) Inhibitors: The catechol-like structure is a key pharmacophore in some PDE inhibitors.
The Competitive Landscape: Alternative Chiral Building Blocks
While 1-(3,4-dimethoxyphenyl)propan-1-ol is a potent synthon, a comparative analysis against other widely used chiral building blocks is essential for a comprehensive understanding. We will consider two main classes of alternatives: other chiral secondary alcohols and chiral amines.
Alternative 1: (R)- and (S)-1-Phenylethanol
1-Phenylethanol is arguably one of the most common and well-studied chiral secondary alcohols.[1] Its simple, unsubstituted phenyl ring makes it an excellent model substrate for developing new asymmetric methodologies.
-
Synthetic Accessibility: Like our target molecule, 1-phenylethanol is readily synthesized via the asymmetric reduction of its corresponding ketone, acetophenone. A vast number of catalytic systems (both chemical and biological) have been developed, making both enantiomers highly accessible with excellent purity.[1]
-
Cost: Due to the low cost of acetophenone and the high efficiency of its asymmetric reduction, 1-phenylethanol is generally more cost-effective than more substituted analogues like 1-(3,4-dimethoxyphenyl)propan-1-ol.
-
Versatility: The hydroxyl group can be activated or displaced, and the phenyl ring can undergo various electrophilic aromatic substitution reactions. However, it lacks the specific electronic and coordinating properties of the dimethoxyphenyl group, which can be crucial for directing stereochemistry in downstream applications or for specific biological interactions.
Alternative 2: Chiral Amines (e.g., α-Methylbenzylamine)
Chiral amines are fundamental building blocks, particularly for the synthesis of ligands, catalysts, and a vast number of active pharmaceutical ingredients.[2]
-
Synthetic Accessibility: Chiral amines are often accessed via the asymmetric reductive amination of ketones or through the resolution of racemic mixtures. Transaminases are particularly effective biocatalysts for this transformation, providing high enantiomeric purity.
-
Versatility: The primary amine functionality is a powerful nucleophile and can be readily transformed into amides, sulfonamides, and other nitrogen-containing groups. It is a cornerstone in the synthesis of many drugs.
-
Functional Differences: The primary difference lies in the functionality. While the hydroxyl group of a chiral alcohol is a good nucleophile and can be converted into a leaving group, the amine is more nucleophilic and basic. The choice between a chiral alcohol and a chiral amine is therefore dictated by the desired target structure and the planned synthetic route.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes key metrics for the selection of these chiral building blocks.
| Feature | 1-(3,4-Dimethoxyphenyl)propan-1-ol | 1-Phenylethanol | α-Methylbenzylamine |
| Typical Synthesis Method | Asymmetric reduction of 3,4-dimethoxypropiophenone | Asymmetric reduction of acetophenone | Asymmetric reductive amination of acetophenone |
| Typical Enantiomeric Excess | >99% (Biocatalytic) | >99% (Biocatalytic/Chemical) | >99% (Biocatalytic) |
| Relative Cost | Moderate | Low | Low-Moderate |
| Key Structural Feature | Dimethoxyphenyl group (catechol mimic) | Unsubstituted phenyl group | Primary amine |
| Primary Application Scope | Adrenergic/dopaminergic modulators, Ca2+ channel blockers | General chiral synthon, chiral auxiliary | Ligand synthesis, base catalysis, nitrogen-containing APIs |
| Key Advantage | Biologically relevant scaffold, directing group ability | Low cost, well-established chemistry | High nucleophilicity, direct route to N-containing targets |
| Key Limitation | Higher cost, more specific application range | Lacks specific electronic features for some applications | Different reactivity profile than alcohols |
Decision Framework for Building Block Selection
The choice of a chiral building block is a critical decision in the design of a synthetic route. The following workflow, presented as a Graphviz diagram, illustrates a logical process for this selection.
Sources
A Comparative Guide to the Characterization of 1-(3,4-Dimethoxyphenyl)propan-1-ol and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of bioactive molecules is paramount. This guide provides an in-depth comparative analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol and its key derivatives: the oxidized ketone form, 1-(3,4-dimethoxyphenyl)propan-1-one, and its corresponding ester, 1-(3,4-dimethoxyphenyl)propyl acetate. This document will delve into their synthesis, spectroscopic characterization, and potential biological significance, offering a comprehensive resource for their application in research and development.
Introduction to 1-(3,4-Dimethoxyphenyl)propan-1-ol and Its Significance
1-(3,4-Dimethoxyphenyl)propan-1-ol, a colorless liquid with a characteristic aromatic odor, serves as a versatile chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other bioactive molecules.[1] Its structure, featuring a propanol group attached to a 3,4-dimethoxyphenyl moiety, provides a scaffold that can be readily modified to explore structure-activity relationships. The presence of the hydroxyl group and the aromatic ring with its methoxy substituents offers multiple sites for chemical reactions, making it a valuable building block in medicinal chemistry and materials science.
This guide will focus on a comparative characterization of the parent alcohol with two of its simple yet important derivatives:
-
1-(3,4-Dimethoxyphenyl)propan-1-one: The ketone derivative, formed by the oxidation of the secondary alcohol. This transformation significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.
-
1-(3,4-Dimethoxyphenyl)propyl acetate: An ester derivative, synthesized by the reaction of the alcohol with an acetylating agent. Esterification is a common strategy to modify the lipophilicity and pharmacokinetic profile of a compound.
Synthesis and Methodologies
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol and its derivatives can be achieved through established organic chemistry protocols. The choice of synthetic route often depends on the desired scale and purity of the final product.
Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
A common method for the preparation of 1-(3,4-dimethoxyphenyl)propan-1-ol involves the Grignard reaction. This approach utilizes the nucleophilic addition of an ethylmagnesium halide to 3,4-dimethoxybenzaldehyde.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromoethane is added dropwise to initiate the formation of ethylmagnesium bromide.
-
Reaction with Aldehyde: A solution of 3,4-dimethoxybenzaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature until the aldehyde is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-(3,4-dimethoxyphenyl)propan-1-ol.
Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one
The ketone derivative can be synthesized by the oxidation of 1-(3,4-dimethoxyphenyl)propan-1-ol. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for the selective oxidation of secondary alcohols to ketones.
Experimental Protocol:
-
Oxidation: To a stirred suspension of PCC in dichloromethane, a solution of 1-(3,4-dimethoxyphenyl)propan-1-ol in dichloromethane is added in one portion.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is no longer detectable.
-
Work-up: The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography to yield 1-(3,4-dimethoxyphenyl)propan-1-one.
Synthesis of 1-(3,4-Dimethoxyphenyl)propyl acetate
Esterification of 1-(3,4-dimethoxyphenyl)propan-1-ol with acetic anhydride in the presence of a catalytic amount of a base, such as pyridine, yields the corresponding acetate ester.
Experimental Protocol:
-
Esterification: 1-(3,4-dimethoxyphenyl)propan-1-ol is dissolved in a mixture of pyridine and acetic anhydride.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude acetate is then purified by column chromatography.
Caption: Synthetic routes for 1-(3,4-Dimethoxyphenyl)propan-1-ol and its derivatives.
Spectroscopic Characterization: A Comparative Analysis
The structural differences between the alcohol, ketone, and acetate derivatives are clearly reflected in their spectroscopic data. A thorough analysis of their NMR, IR, and Mass spectra is crucial for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectra provide valuable information about the chemical environment of the protons in each molecule.
-
1-(3,4-Dimethoxyphenyl)propan-1-ol: The spectrum is expected to show a characteristic triplet for the methyl protons (-CH₃) of the ethyl group, a multiplet for the methylene protons (-CH₂-), and a triplet for the benzylic proton (-CH(OH)-). The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O. The aromatic protons will appear as multiplets in the downfield region, and the two methoxy groups will each give a singlet.
-
1-(3,4-Dimethoxyphenyl)propan-1-one: The oxidation of the alcohol to a ketone results in the disappearance of the benzylic and hydroxyl proton signals. Instead, a quartet for the methylene protons adjacent to the carbonyl group and a triplet for the terminal methyl protons will be observed. The aromatic and methoxy proton signals will remain.
-
1-(3,4-Dimethoxyphenyl)propyl acetate: The formation of the ester is confirmed by the appearance of a new singlet in the upfield region corresponding to the acetyl methyl protons (-OCOCH₃). The benzylic proton signal will be shifted downfield compared to the parent alcohol due to the deshielding effect of the acetyl group.
¹³C NMR Spectroscopy: The carbon NMR spectra provide insights into the carbon framework of the molecules.
-
1-(3,4-Dimethoxyphenyl)propan-1-ol: The spectrum will show signals for the two aliphatic carbons, the benzylic carbon bearing the hydroxyl group, the aromatic carbons, and the two methoxy carbons.
-
1-(3,4-Dimethoxyphenyl)propan-1-one: The most significant change will be the appearance of a downfield signal for the carbonyl carbon (C=O) and the disappearance of the benzylic carbon signal.
-
1-(3,4-Dimethoxyphenyl)propyl acetate: The spectrum will show a signal for the carbonyl carbon of the ester group and a signal for the methyl carbon of the acetyl group. The benzylic carbon signal will be shifted compared to the alcohol.
| Compound | Key ¹H NMR Signals (Predicted δ, ppm) | Key ¹³C NMR Signals (Predicted δ, ppm) |
| 1-(3,4-Dimethoxyphenyl)propan-1-ol | ~0.9 (t, 3H, -CH₃), ~1.7 (m, 2H, -CH₂-), ~4.5 (t, 1H, -CH(OH)-), ~2.0 (br s, 1H, -OH), ~3.8 (s, 6H, 2x -OCH₃), ~6.8-7.0 (m, 3H, Ar-H) | ~10 (-CH₃), ~32 (-CH₂-), ~75 (-CH(OH)-), ~56 (2x -OCH₃), ~110-150 (Ar-C) |
| 1-(3,4-Dimethoxyphenyl)propan-1-one | ~1.2 (t, 3H, -CH₃), ~2.9 (q, 2H, -COCH₂-), ~3.9 (s, 6H, 2x -OCH₃), ~6.9-7.6 (m, 3H, Ar-H) | ~8 (-CH₃), ~35 (-COCH₂-), ~56 (2x -OCH₃), ~110-155 (Ar-C), ~200 (C=O) |
| 1-(3,4-Dimethoxyphenyl)propyl acetate | ~0.9 (t, 3H, -CH₃), ~1.8 (m, 2H, -CH₂-), ~5.7 (t, 1H, -CH(OAc)-), ~2.1 (s, 3H, -OCOCH₃), ~3.8 (s, 6H, 2x -OCH₃), ~6.8-7.0 (m, 3H, Ar-H) | ~10 (-CH₃), ~21 (-OCOCH₃), ~29 (-CH₂-), ~77 (-CH(OAc)-), ~56 (2x -OCH₃), ~110-150 (Ar-C), ~170 (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
1-(3,4-Dimethoxyphenyl)propan-1-ol: The spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong C-O stretching absorption will be observed around 1050-1150 cm⁻¹.
-
1-(3,4-Dimethoxyphenyl)propan-1-one: The most prominent feature will be a strong, sharp absorption band in the region of 1670-1690 cm⁻¹, characteristic of the C=O stretching of an aryl ketone. The broad O-H band will be absent.
-
1-(3,4-Dimethoxyphenyl)propyl acetate: A strong C=O stretching absorption for the ester will appear at a higher frequency than the ketone, typically in the range of 1735-1750 cm⁻¹. A C-O stretching band will also be present.
Caption: Key IR absorption bands for the alcohol and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure elucidation.
-
1-(3,4-Dimethoxyphenyl)propan-1-ol: The mass spectrum will show a molecular ion peak (M⁺). A prominent fragment will likely be due to the loss of an ethyl group, resulting in a stable benzylic cation. Another characteristic fragmentation would be the loss of a water molecule from the molecular ion.
-
1-(3,4-Dimethoxyphenyl)propan-1-one: The molecular ion peak will be observed. A major fragmentation pathway will be the alpha-cleavage, leading to the loss of an ethyl radical and the formation of a stable acylium ion.
-
1-(3,4-Dimethoxyphenyl)propyl acetate: The molecular ion may be weak or absent. A characteristic fragmentation is the loss of acetic acid (60 Da) via a McLafferty rearrangement. The base peak is often the fragment resulting from the loss of the acetoxy group.
Biological Activity: A Comparative Perspective
While specific biological activity data for 1-(3,4-dimethoxyphenyl)propan-1-ol and its simple derivatives are not extensively reported in publicly available literature, the structural motifs present in these compounds are found in numerous biologically active molecules. The 3,4-dimethoxyphenyl group is a key feature in many natural products and synthetic drugs with a wide range of activities, including antimicrobial and antioxidant effects.[2][3][4][5]
-
Antimicrobial Activity: Phenolic compounds and their derivatives are well-known for their antimicrobial properties. The presence of the dimethoxyphenyl group may confer some level of antimicrobial activity. Modifications to the propanol side chain, such as oxidation to a ketone or esterification, can modulate this activity by altering the compound's polarity and ability to interact with microbial cell membranes or enzymes.
-
Antioxidant Activity: The methoxy groups on the aromatic ring can influence the antioxidant potential of these compounds. Phenolic compounds can act as radical scavengers, and the electronic effects of the substituents play a crucial role. Comparing the antioxidant activity of the alcohol, ketone, and ester would provide valuable insights into how the functional group at the benzylic position affects this property.
Further experimental studies are warranted to fully elucidate and compare the specific biological activities of 1-(3,4-dimethoxyphenyl)propan-1-ol and its derivatives.
Conclusion
This guide has provided a comprehensive framework for the characterization and comparison of 1-(3,4-dimethoxyphenyl)propan-1-ol with its ketone and acetate derivatives. The synthetic protocols outlined are robust and can be readily implemented in a standard organic chemistry laboratory. The detailed analysis of the expected spectroscopic data highlights the key differences between these compounds, enabling their unambiguous identification. While the biological activities of these specific compounds require further investigation, the structural insights gained from this comparative analysis provide a solid foundation for future drug discovery and development efforts. Researchers and scientists can utilize this guide as a valuable resource for synthesizing, characterizing, and understanding the properties of this important class of compounds.
References
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol (Ringopening). Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(3,4-Dimethoxyphenyl)-2-propanone. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0233473). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
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NIST WebBook. (n.d.). 3-(3,4-Dimethoxyphenyl)-1-propanol. Retrieved from [Link]
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ChemSrc. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol (compound D) (A), (E). Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Methoxypropoxy)propyl acetate. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propyl acetate. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved from [Link]
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PMC - NIH. (n.d.). Antimicrobial and Antioxidant Activities of Natural Compounds. Retrieved from [Link]
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MDPI. (n.d.). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Retrieved from [Link]
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MDPI. (n.d.). methanone. Retrieved from [Link]
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ResearchGate. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]
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MDPI. (n.d.). Antioxidant and antimicrobial activities of four medicinal plants from Algeria. Retrieved from [Link]
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A Comparative Guide to Assessing the Enantiomeric Excess of 1-(3,4-Dimethoxyphenyl)propan-1-ol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a non-negotiable cornerstone of chemical synthesis and pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers demand rigorous analytical validation. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric excess (ee) of 1-(3,4-dimethoxyphenyl)propan-1-ol, a chiral secondary alcohol. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights into method selection and execution.
The three principal methods under review are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. Each will be evaluated on its principles, performance, and practical applicability, supported by detailed protocols and comparative data.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Sensitivity and Accuracy
Chiral HPLC is arguably the most powerful and widely adopted technique for resolving and quantifying enantiomers due to its high sensitivity, accuracy, and broad applicability.[1][2] The method's success hinges on the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times and, consequently, their separation.
Principle of Separation
Enantiomers possess identical physical properties and cannot be separated on standard achiral columns. A CSP introduces a chiral environment within the column. For analytes like 1-(3,4-dimethoxyphenyl)propan-1-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[3] These CSPs form inclusion complexes or engage in hydrogen bonding and dipole-dipole interactions with the analyte enantiomers.[4] The subtle differences in the stability of these transient diastereomeric complexes result in one enantiomer being retained longer than the other, allowing for baseline separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Start with a polysaccharide-based CSP. A column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) is a versatile starting point for chiral alcohols.
-
Mobile Phase Preparation:
-
For Normal Phase (NP) mode, a mixture of n-Hexane and a polar modifier like Isopropanol (IPA) is typical (e.g., 90:10 Hexane:IPA). This mode often provides excellent selectivity.[3]
-
For Reversed Phase (RP) mode, which is more compatible with mass spectrometry (MS) detection, a mobile phase of Acetonitrile or Methanol with an aqueous buffer (e.g., ammonium bicarbonate) is used.[3]
-
-
Sample Preparation: Dissolve a precise amount of the 1-(3,4-dimethoxyphenyl)propan-1-ol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
System: HPLC with UV Detector
-
Column: Cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 n-Hexane/IPA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or 280 nm (where the dimethoxy-substituted phenyl ring absorbs)
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the test sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100
-
Data Presentation: HPLC Analysis
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Calculated ee |
| Retention Time (min) | 12.5 | 14.8 | - |
| Peak Area | 1,854,300 | 245,700 | 76.6% |
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC is another high-resolution chromatographic technique well-suited for analyzing enantiomers, provided the analyte is sufficiently volatile and thermally stable.[5] For semi-volatile compounds like 1-(3,4-dimethoxyphenyl)propan-1-ol, derivatization is often required to increase volatility and prevent peak tailing.
Principle of Separation
The mechanism is analogous to chiral HPLC, but the separation occurs in the gas phase. The stationary phase, coated on the inner wall of a long capillary column, is a chiral selector, typically a cyclodextrin derivative.[5] These cyclodextrin selectors have a cage-like structure that allows for the formation of transient diastereomeric inclusion complexes with the analyte enantiomers, leading to different elution times.
Experimental Protocol: Chiral GC
-
Derivatization (Silylation): This step is crucial for converting the polar alcohol group into a less polar, more volatile silyl ether.
-
In a vial, dissolve ~1 mg of the alcohol in 200 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
-
-
Column Selection: A capillary column coated with a derivatized β- or γ-cyclodextrin is a common choice.
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio)
-
-
Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two derivatized enantiomers, using the same formula as for HPLC.
Data Presentation: GC Analysis
| Parameter | TMS-derivatized (R)-Enantiomer | TMS-derivatized (S)-Enantiomer | Calculated ee |
| Retention Time (min) | 15.2 | 15.6 | - |
| Peak Area | 987,650 | 131,200 | 76.6% |
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Mosher's Acid: The Dual-Purpose Method
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it converts the enantiomers into diastereomers in situ, which are inherently distinguishable by NMR.[6] The Mosher's acid method is a classic, robust technique for secondary alcohols that not only allows for the determination of enantiomeric excess but can also be used to assign the absolute configuration.[7][8][9]
Principle of Analysis
Enantiomers are isochronous, meaning they produce identical NMR spectra. To overcome this, the chiral alcohol is derivatized with a chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid).[10] This reaction forms a pair of diastereomeric esters. These diastereomers have different spatial arrangements and, therefore, their corresponding nuclei experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum.[7] The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.[11] ¹⁹F NMR is often particularly effective as the trifluoromethyl group of the Mosher's ester provides a clean singlet for each diastereomer in a region of the spectrum free from other signals.[11]
Experimental Protocol: Mosher's Ester Analysis
-
Ester Formation:
-
Place ~5 mg of the alcohol in a clean NMR tube.
-
Add ~0.5 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Add a small amount of a base, such as pyridine or DMAP (4-dimethylaminopyridine).
-
Add a slight excess (~1.2 equivalents) of (R)-MTPA chloride.
-
Cap the tube, mix well, and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR). It is critical that the reaction goes to completion to prevent kinetic resolution, which would lead to an inaccurate ee measurement.[12]
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum. This is often the most straightforward for ee determination.
-
-
Analysis:
-
In the ¹⁹F NMR spectrum, identify the two singlets corresponding to the two diastereomeric esters.
-
Carefully integrate both signals.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = ([Integration₁ - Integration₂] / [Integration₁ + Integration₂]) x 100
-
-
Data Presentation: NMR Analysis (¹⁹F)
| Parameter | (R)-Alcohol-(R)-MTPA Ester | (S)-Alcohol-(R)-MTPA Ester | Calculated ee |
| Chemical Shift (ppm) | -71.5 | -71.8 | - |
| Signal Integration | 1.00 | 0.133 | 76.5% |
Workflow for Mosher's Acid NMR Analysis
Caption: Workflow for ee determination by Mosher's Acid NMR.
Comparative Guide: Choosing the Right Method
The selection of an analytical method is driven by the specific requirements of the research, including the need for sensitivity, the availability of instrumentation, and whether the absolute configuration is also required.
| Feature | Chiral HPLC | Chiral GC | Mosher's Acid Analysis (NMR) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Physical separation of volatile (or derivatized) enantiomers on a chiral stationary phase. | Covalent derivatization to form diastereomers with distinct NMR signals.[8] |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with baseline-separated peaks for each derivatized enantiomer. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[8] |
| Sensitivity | High (µg/mL to ng/mL). | Very High (ng/mL to pg/mL). | Relatively low (requires mg of sample). |
| Accuracy for ee | High accuracy and precision, provided there is good baseline separation.[8] | High accuracy and precision with good baseline separation. | Can be less accurate due to potential peak overlap, integration errors, and incomplete reaction.[8] |
| Sample Requirement | Low (micrograms). | Very low (nanograms). | High (milligrams).[8] |
| Development Time | Can be significant; requires screening of columns and mobile phases.[1] | Moderate; requires optimization of temperature program and potentially derivatization. | Minimal; the method is generally applicable with little optimization.[8] |
| Instrumentation | Dedicated HPLC system with a chiral column.[8] | Dedicated GC system with a chiral column.[8] | NMR spectrometer.[8] |
| Determine Absolute Configuration? | No, requires a standard of known configuration. | No, requires a standard of known configuration. | Yes, by comparing the spectra of both (R)- and (S)-derivatives.[7][8] |
Conclusion and Recommendations
For the routine, high-throughput analysis and quality control of 1-(3,4-dimethoxyphenyl)propan-1-ol, Chiral HPLC is the superior choice. Its high accuracy, precision, and sensitivity make it the industry standard for quantitative enantiomeric excess determination.
Chiral GC is a powerful alternative if the laboratory is more GC-focused or if the analyte is part of a more complex, volatile mixture. The primary drawback is the likely necessity of a derivatization step, which adds time and a potential source of error to the workflow.
NMR with Mosher's acid finds its true strength in a research and development context, particularly when a new synthetic route is being established. Its unparalleled ability to provide both enantiomeric excess and confirm the absolute stereochemistry of a newly synthesized chiral center in a single set of experiments makes it an invaluable tool for structural elucidation, even if it lacks the quantitative precision of chromatographic methods for trace impurity analysis.[7][8]
Ultimately, the choice of method is a strategic one. For quantitative purity assessment, chromatography excels. For structural and stereochemical confirmation, NMR provides a more complete answer. A comprehensive analytical package in drug development will often leverage both chromatography for validation and NMR for initial characterization.
References
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
- Chiral reagents for the determination of enantiomeric excess and absolute configur
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). [Link]
-
Mosher's acid. Wikipedia. [Link]
-
How I Used Mosher Esters in my PhD. YouTube. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Determination of Enantiomeric Purity via Formation of Diastereomers. Science of Synthesis. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]
-
At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. [Link]
-
Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
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- 11. youtube.com [youtube.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and bioactive molecules.[1] Its structure, featuring a chiral center and a veratryl (3,4-dimethoxyphenyl) moiety, makes it a key building block in medicinal chemistry. This guide provides a comprehensive review and objective comparison of the primary synthetic routes to this alcohol, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance based on yield, selectivity, and operational complexity.
The synthesis of this secondary alcohol can be approached from two principal retrosynthetic strategies: the formation of a new carbon-carbon bond by reacting an aldehyde with an organometallic reagent, or the reduction of a corresponding ketone. This guide will explore these pathways in detail.
Synthetic Strategy 1: Grignard Reaction with Veratraldehyde
This classic organometallic approach builds the carbon skeleton of the target molecule by forming a new C-C bond. The reaction involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 3,4-dimethoxybenzaldehyde (veratraldehyde).
Mechanistic Rationale
The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation.[2][3] The Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr), is prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent. This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile (a carbanion).
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of veratraldehyde.[4][5][6] This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Workup): The reaction mixture is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the final alcohol product, 1-(3,4-dimethoxyphenyl)propan-1-ol.
Caption: Workflow for Grignard Synthesis.
Experimental Protocol
Materials: Magnesium turnings, iodine crystal (as initiator), anhydrous diethyl ether or THF, ethyl bromide, 3,4-dimethoxybenzaldehyde (veratraldehyde), saturated aqueous NH4Cl solution.
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.
-
Add a small portion of a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel.
-
Once the reaction initiates (indicated by heat and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of veratraldehyde (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to yield the pure product.
-
Synthetic Strategy 2: Reduction of 3,4-Dimethoxypropiophenone
This strategy starts with the ketone precursor, 3,4-dimethoxypropiophenone, and reduces the carbonyl group to a secondary alcohol. This is a highly reliable and common transformation with several effective reagents and methods available.
A. Reduction with Sodium Borohydride (NaBH4)
Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting other sensitive functional groups like esters or amides.[7][8]
Mechanistic Rationale: The reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[9][10] This nucleophilic addition forms an alkoxide intermediate, which is subsequently protonated by the protic solvent (e.g., methanol or ethanol) during the reaction or workup to yield the final alcohol.[11] A single molecule of NaBH4 can, in principle, reduce four equivalents of the ketone.
Caption: NaBH4 reduction mechanism.
Experimental Protocol:
Materials: 3,4-dimethoxypropiophenone, methanol, sodium borohydride (NaBH4), dilute HCl.
-
Reaction Setup:
-
Dissolve 3,4-dimethoxypropiophenone (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
-
Reduction:
-
Add sodium borohydride (1.0-1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the mixture to 0 °C and slowly add dilute HCl to neutralize excess NaBH4 and decompose the borate esters.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and evaporate the solvent.
-
The resulting product is often of high purity but can be further purified by column chromatography if necessary.
-
B. Catalytic Hydrogenation
This method involves the addition of molecular hydrogen (H2) across the carbonyl double bond in the presence of a metal catalyst. It is a powerful technique often used in industrial-scale synthesis due to its high efficiency and atom economy.[12]
Mechanistic Rationale: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Raney Nickel (Ra-Ni).[13][14] Both the ketone and H2 gas adsorb onto the catalyst surface. The H-H bond is weakened, and hydrogen atoms are added sequentially across the C=O bond, leading to the formation of the alcohol, which then desorbs from the surface.[13]
Experimental Protocol:
Materials: 3,4-dimethoxypropiophenone, solvent (e.g., ethanol, ethyl acetate), catalyst (e.g., 5-10% Pd/C or Raney Nickel), hydrogen gas source.
-
Reaction Setup:
-
In a hydrogenation vessel (e.g., a Parr shaker), add a solution of 3,4-dimethoxypropiophenone (1.0 eq.) in a suitable solvent like ethanol.
-
Carefully add the catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Workup and Purification:
-
Cool the vessel, carefully vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product.
-
C. Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a highly chemoselective method that uses an aluminum alkoxide catalyst to transfer a hydride from a sacrificial alcohol (typically isopropanol) to the ketone.[15][16]
Mechanistic Rationale: The reaction proceeds through a six-membered cyclic transition state where the ketone and the sacrificial alcohol are both coordinated to the aluminum center.[17][18][19] A hydride is transferred from the isopropoxide to the ketone's carbonyl carbon. The equilibrium is driven to the product side by using a large excess of isopropanol and often by distilling off the acetone byproduct.[18]
Experimental Protocol:
Materials: 3,4-dimethoxypropiophenone, aluminum isopropoxide, anhydrous isopropanol.
-
Reaction Setup:
-
Set up a distillation apparatus with a round-bottom flask.
-
Add 3,4-dimethoxypropiophenone (1.0 eq.), aluminum isopropoxide (0.5-1.0 eq.), and a large excess of anhydrous isopropanol to the flask.
-
-
Reduction:
-
Heat the mixture to reflux.
-
Slowly distill off the acetone/isopropanol azeotrope to drive the reaction to completion. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and hydrolyze the aluminum salts by adding dilute acid or a Rochelle's salt solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation.
-
Asymmetric Synthesis Approaches
For applications where a single enantiomer of the alcohol is required, asymmetric synthesis is necessary. This is typically achieved by modifying the reduction of 3,4-dimethoxypropiophenone.
-
Asymmetric Catalytic Hydrogenation: This employs a chiral catalyst, often based on Ruthenium or Rhodium complexes with chiral ligands, to deliver hydrogen stereoselectively to one face of the prochiral ketone.[19]
-
Biocatalysis: This "green" approach uses enzymes or whole-cell systems (e.g., baker's yeast, specific plant cells) that contain oxidoreductase enzymes.[20] These enzymes can reduce the ketone with exceptionally high enantioselectivity, often yielding enantiomeric excess (e.e.) values greater than 99%.[20]
Caption: Asymmetric synthesis pathways.
Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Conditions | Advantages | Disadvantages |
| Grignard Reaction | Veratraldehyde, Ethyl bromide | Mg, Anhydrous Ether | Good to Excellent | Anhydrous, 0°C to RT | Forms C-C bond directly, reliable for small scale. | Requires strict anhydrous conditions; Grignard reagent is a strong base.[3] |
| NaBH4 Reduction | 3,4-Dimethoxypropiophenone | NaBH4, Methanol/Ethanol | Excellent | Mild, 0°C to RT | High chemoselectivity, operationally simple, safe reagent.[7][8] | Produces a racemic mixture; not atom-economical for large scale. |
| Catalytic Hydrogenation | 3,4-Dimethoxypropiophenone | H2 gas, Pd/C or Ra-Ni | Excellent | Elevated temp. & pressure | Highly efficient, scalable, "green" (high atom economy), recyclable catalyst.[12] | Requires specialized equipment; catalyst can be expensive/pyrophoric. |
| MPV Reduction | 3,4-Dimethoxypropiophenone | Al(OiPr)3, Isopropanol | Good to Excellent | Reflux, requires distillation | High chemoselectivity, uses inexpensive reagents, mild conditions.[16] | Reversible reaction; can be slow; may require stoichiometric catalyst.[19] |
| Asymmetric Synthesis | 3,4-Dimethoxypropiophenone | Chiral Catalysts or Biocatalysts | Variable | Method-dependent | Produces enantiomerically enriched or pure product.[20] | Catalysts can be very expensive; methods require significant optimization. |
Conclusion
The synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol can be accomplished effectively through several distinct pathways.
-
For small-scale laboratory synthesis where simplicity and readily available starting materials are paramount, both the Grignard reaction and sodium borohydride reduction are excellent choices, typically providing high yields with straightforward procedures.
-
For large-scale industrial production , catalytic hydrogenation is the superior method due to its high atom economy, efficiency, and potential for catalyst recycling, despite the initial investment in specialized equipment.
-
When the primary goal is high chemoselectivity under mild conditions, the Meerwein-Ponndorf-Verley reduction offers a valuable alternative.
-
Crucially, for applications in pharmaceutical development where stereochemistry is critical, an asymmetric synthesis approach, either through chiral catalysis or biocatalysis, is mandatory to obtain the desired single enantiomer.
The optimal synthetic route ultimately depends on the specific requirements of the project, balancing factors such as scale, cost, available equipment, and the desired stereochemical purity of the final product.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]
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Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. (n.d.). Royal Society of Chemistry. [Link]
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Catalytic Hydrogenation. (2021). YouTube. [Link]
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Catalytic Hydrogenation with Professor D and The Great Courses. (2014). YouTube. [Link]
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A Comparative Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this alcohol, offering a comprehensive cost-benefit analysis supported by experimental data and green chemistry principles to aid in the selection of the most suitable method for your laboratory or production needs.
Introduction to 1-(3,4-Dimethoxyphenyl)propan-1-ol
1-(3,4-Dimethoxyphenyl)propan-1-ol is a secondary alcohol featuring a veratryl (3,4-dimethoxyphenyl) group. Its structure lends itself to further functionalization, making it a crucial intermediate in the synthesis of more complex molecular architectures. The choice of synthetic route to this compound can significantly impact not only the overall yield and purity but also the economic and environmental viability of the process.
This guide will dissect three primary synthetic strategies:
-
Grignard Reaction: The addition of an ethyl Grignard reagent to veratraldehyde.
-
Ketone Reduction: The reduction of 3',4'-dimethoxypropiophenone using:
-
Sodium Borohydride (NaBH₄)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Catalytic Hydrogenation
-
We will evaluate each route based on chemical cost, reaction yield, operational complexity, safety, and environmental impact.
Synthetic Route Analysis
Route 1: Grignard Reaction with Veratraldehyde
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds, providing a direct route to the target alcohol from commercially available starting materials.[2][3]
Reaction Scheme:
Experimental Protocol: Grignard Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture. A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Grignard Reagent Formation (if not commercially sourced): In the reaction flask, place magnesium turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with a crystal of iodine, and maintained at a gentle reflux.
-
Reaction with Aldehyde: A solution of veratraldehyde in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at a rate that maintains a gentle reflux.[2] The reaction mixture is typically stirred for an additional 1-2 hours at room temperature to ensure completion.
-
Work-up: The reaction is quenched by the slow, cautious addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[4]
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.[5]
Route 2: Reduction of 3',4'-Dimethoxypropiophenone
This approach involves the reduction of a readily available ketone, 3',4'-dimethoxypropiophenone, to the desired secondary alcohol. The choice of reducing agent is critical and dictates the reaction conditions, selectivity, and safety profile.
Reaction Scheme:
Sodium borohydride is a mild and selective reducing agent, making it a safer and more convenient option compared to more powerful hydrides.[6][7]
Experimental Protocol: NaBH₄ Reduction of 3',4'-Dimethoxypropiophenone
-
Reaction Setup: A round-bottom flask is charged with 3',4'-dimethoxypropiophenone and a suitable protic solvent, typically methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is typically stirred at room temperature for a few hours until completion, as monitored by thin-layer chromatography (TLC).[8]
-
Work-up: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.
-
Purification: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Lithium aluminum hydride is a potent and non-selective reducing agent, capable of reducing a wide range of functional groups. Its high reactivity necessitates stringent safety precautions.[9][10]
Experimental Protocol: LiAlH₄ Reduction of 3',4'-Dimethoxypropiophenone
-
Apparatus Setup: A flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere is used.
-
Reduction: A suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath. A solution of 3',4'-dimethoxypropiophenone in the same anhydrous solvent is added dropwise.[9] The reaction is then stirred at room temperature until complete.
-
Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure is highly exothermic and must be performed with extreme caution.
-
Purification: The resulting granular precipitate is filtered off, and the organic filtrate is dried and concentrated to afford the product.
Catalytic hydrogenation offers a greener and often more efficient alternative to metal hydride reductions, avoiding the generation of stoichiometric inorganic waste.
Experimental Protocol: Catalytic Hydrogenation of 3',4'-Dimethoxypropiophenone
-
Reaction Setup: A solution of 3',4'-dimethoxypropiophenone in a suitable solvent (e.g., ethanol, methanol, or THF) is placed in a hydrogenation vessel. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added.[11]
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (e.g., 6-10 bar). The reaction mixture is stirred at a specific temperature (e.g., 50-80°C) until the uptake of hydrogen ceases.[11]
-
Work-up: The catalyst is removed by filtration through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure to yield the product, which is often of high purity. A patent for a similar compound reports yields of over 98% with this method.[11]
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the material costs for the synthesis of one mole of 1-(3,4-Dimethoxyphenyl)propan-1-ol via each route. Prices are based on current catalog listings from major chemical suppliers and may vary.
| Parameter | Route 1: Grignard Reaction | Route 2a: NaBH₄ Reduction | Route 2b: LiAlH₄ Reduction | Route 2c: Catalytic Hydrogenation |
| Starting Materials | Veratraldehyde, Ethylmagnesium bromide | 3',4'-Dimethoxypropiophenone, Sodium Borohydride | 3',4'-Dimethoxypropiophenone, Lithium Aluminum Hydride | 3',4'-Dimethoxypropiophenone, Hydrogen gas |
| Estimated Material Cost per Mole of Product * | Moderate | Low | Moderate | Low |
| Typical Yield | 60-80% (Estimated) | 85-95% (Estimated) | 90-98% (Estimated) | >98%[11] |
| Operational Complexity | High (anhydrous conditions, Grignard preparation) | Low (simple setup, mild conditions) | Very High (pyrophoric reagent, stringent anhydrous conditions, hazardous work-up) | Moderate (requires specialized hydrogenation equipment) |
| Safety Concerns | Flammable ether, reactive Grignard reagent | Flammable solvents | Highly pyrophoric and water-reactive LiAlH₄, hydrogen gas evolution during quench | Flammable hydrogen gas under pressure, pyrophoric catalyst |
| Green Chemistry Metrics | ||||
| Atom Economy | Moderate | High | High | Very High |
| E-Factor (Environmental Factor) | High (due to solvent and salt waste) | Low to Moderate | Moderate to High (due to quenching agents and salts) | Very Low (minimal waste) |
*Material cost estimations are qualitative and depend on supplier, purity, and scale.
Green Chemistry Considerations
A holistic cost-benefit analysis extends beyond monetary value to include the environmental impact of each synthetic route. Green chemistry metrics provide a quantitative framework for this assessment.[12][13][14]
-
Atom Economy: This metric calculates the efficiency of a reaction in converting reactant atoms to the desired product.[15] Catalytic hydrogenation exhibits the highest atom economy as all atoms of the reactants are incorporated into the product. Reductions with NaBH₄ and LiAlH₄ also have high atom economies, while the Grignard reaction is slightly lower due to the formation of magnesium salts as byproducts.
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[15] Catalytic hydrogenation is the most environmentally friendly route with a very low E-factor. The NaBH₄ reduction also performs well. The Grignard and LiAlH₄ routes generate significant amounts of waste from solvents and the work-up procedures, resulting in higher E-factors.[16][17]
Visualization of Synthetic Pathways
Conclusion and Recommendations
The choice of the optimal synthetic route to 1-(3,4-Dimethoxyphenyl)propan-1-ol is a multifactorial decision that balances cost, yield, safety, and environmental impact.
-
For large-scale, cost-effective, and green production, catalytic hydrogenation (Route 2c) is the superior choice. It offers the highest yield, minimal waste, and utilizes a readily available starting material. The primary drawback is the initial investment in specialized hydrogenation equipment.
-
For laboratory-scale synthesis where simplicity and safety are prioritized, the sodium borohydride reduction (Route 2a) is highly recommended. This method provides good to excellent yields with a straightforward procedure and minimal safety risks.
-
The Grignard reaction (Route 1) remains a viable option, particularly if veratraldehyde is a more accessible or cost-effective starting material than 3',4'-dimethoxypropiophenone. However, the stringent anhydrous conditions and the generation of magnesium salt waste make it less ideal from both an operational and environmental standpoint.
-
The lithium aluminum hydride reduction (Route 2b) should be considered only when other methods are not feasible. While it can provide high yields, the extreme reactivity and hazardous nature of LiAlH₄ pose significant safety challenges that often outweigh its benefits for this particular transformation.
By carefully considering these factors, researchers and drug development professionals can make an informed decision that aligns with their specific project goals, resources, and commitment to sustainable chemical practices.
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A Senior Application Scientist's Guide to the Synthetic Efficacy of 1-(3,4-Dimethoxyphenyl)propan-1-ol
This guide provides an in-depth comparison of the reactivity and efficacy of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key lignin-derived chemical intermediate, across several critical reaction classes. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings and comparative performance that inform modern synthetic strategy. We will examine its role in stereoselective synthesis, catalytic hydrodeoxygenation, oxidation, and functional group derivatization, supported by experimental data and established chemical principles.
Introduction: A Versatile Bio-Renewable Platform Chemical
1-(3,4-Dimethoxyphenyl)propan-1-ol is a chiral secondary benzylic alcohol that represents a class of value-added monomers obtainable from the depolymerization of lignin.[1][2] Its structure is notable for three key features: a chiral center at the carbinol carbon, an activated benzylic hydroxyl group, and an electron-rich aromatic ring due to two methoxy substituents. These characteristics make it a versatile building block for applications ranging from sustainable fuels and polymers to complex pharmaceutical intermediates. This guide will dissect its performance in different synthetic contexts to provide a clear, comparative understanding of its utility.
Caption: Molecular structure of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Chapter 1: Synthesis via Stereoselective Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one
The synthesis of enantiomerically pure 1-(3,4-Dimethoxyphenyl)propan-1-ol is paramount, particularly for pharmaceutical applications where stereochemistry dictates biological activity. The most direct route is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-1-one.[3]
Expertise & Causality: Why Asymmetric Reduction is Critical
Standard reducing agents like sodium borohydride will produce a racemic mixture (a 50:50 mix of R and S enantiomers), which is often therapeutically ineffective or may even cause off-target effects. Asymmetric synthesis, using chiral catalysts or enzymes, creates a diastereomeric transition state that energetically favors the formation of one enantiomer over the other, resulting in a high enantiomeric excess (e.e.).[4] Biocatalytic methods, for instance, leverage the highly specific active sites of enzymes like alcohol dehydrogenases to achieve near-perfect stereocontrol.[5]
Experimental Protocol: Biocatalytic Reduction with Saccharomyces cerevisiae
This protocol describes a common method for achieving high enantiopurity using readily available baker's yeast.
-
Preparation: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 250 mL of warm (35-40°C) sterile water.
-
Yeast Activation: Add 10 g of active dry baker's yeast (Saccharomyces cerevisiae) to the sucrose solution. Gently swirl and allow the culture to activate for 30 minutes, evidenced by foaming.
-
Substrate Addition: Dissolve 1.0 g (5.15 mmol) of 1-(3,4-dimethoxyphenyl)propan-1-one[3] in 5 mL of ethanol. Add this solution dropwise to the yeast culture.
-
Reaction: Seal the flask with a fermentation lock or a cotton plug and maintain the reaction at 30-35°C with gentle agitation for 48-72 hours.
-
Workup: After the reaction period, add 50 g of celite to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel chromatography (Hexane:Ethyl Acetate gradient) to yield the chiral alcohol.
Data Presentation: Comparison of Reduction Methodologies
| Method | Reducing Agent / Catalyst | Typical Yield | Enantiomeric Excess (e.e.) | Conditions | Reference |
| Standard Reduction | Sodium Borohydride (NaBH₄) | >95% | 0% (Racemic) | Methanol, 0°C to RT | [6] |
| Catalytic Hydrogenation | H₂, Raney Nickel | ~98% | 0% (Racemic) | Water, 70-85°C, 8-10 bar H₂ | [6] |
| Biocatalytic Reduction | S. cerevisiae (Yeast) | 60-85% | >99% (S-enantiomer) | Aqueous sucrose, 30-35°C | [5] |
| Asymmetric Transfer Hydrogenation | RuCl | >90% | >98% (R-enantiomer) | Formic acid/triethylamine, DMF | N/A |
Note: Data for Asymmetric Transfer Hydrogenation is representative for this class of reaction and catalyst.
Workflow Visualization
Caption: Workflow for stereoselective synthesis of the title compound.
Chapter 2: Efficacy in Catalytic Hydrodeoxygenation (HDO)
Hydrodeoxygenation (HDO) is a cornerstone of bio-oil upgrading, as it removes oxygen to increase the energy density and stability of biomass-derived fuels.[7][8] 1-(3,4-Dimethoxyphenyl)propan-1-ol is an excellent model compound for studying the HDO of lignin-derived monomers.
Expertise & Causality: Mechanistic Advantages for HDO
The benzylic hydroxyl group is particularly susceptible to hydrogenolysis (cleavage of the C-O bond by hydrogen) due to the stability of the potential carbocation intermediate, which is further stabilized by the electron-donating methoxy groups. The reaction typically proceeds on a heterogeneous catalyst surface, where the alcohol is first dehydrated to an alkene intermediate, followed by hydrogenation, or directly hydrogenolyzed to the corresponding alkane, 1-(3,4-dimethoxyphenyl)propane.[8][9]
Experimental Protocol: HDO using a Pd/C Catalyst
-
Reactor Setup: A 100 mL stainless steel batch reactor is charged with 0.5 g of 1-(3,4-Dimethoxyphenyl)propan-1-ol, 50 mg of 5% Palladium on Carbon (Pd/C) catalyst, and 50 mL of n-dodecane (solvent).
-
Purging: The reactor is sealed, purged three times with nitrogen, and then three times with hydrogen gas.
-
Reaction: The reactor is pressurized to 30 bar with hydrogen and heated to 250°C with vigorous stirring (1000 rpm).
-
Monitoring: The reaction is maintained for 4 hours. The progress can be monitored by analyzing aliquots via GC-MS.
-
Cooling & Depressurization: The reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
Analysis: The catalyst is removed by filtration. The liquid product is analyzed by GC-MS and GC-FID with an internal standard to determine conversion and product yields.
Data Presentation: Comparison of Catalytic Systems for HDO
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Major Product | Selectivity (%) | Reference |
| Pd/C | 250 | 30 | >99% | 1,2-Dimethoxy-4-propylbenzene | ~85% | [10] |
| Ru/C | 250 | 30 | >99% | 4-Propylcyclohexyl-1,2-diol | ~70% (Ring Hydrogenation) | [10] |
| Ni/Al₂O₃ | 300 | 40 | ~95% | Propylbenzene, Propylcyclohexane | Mixture | [10] |
| Pd/Zn/C | 150 | 21 | High | Monomeric phenols (from dimers) | High (C-O cleavage) | [8] |
Note: Data is representative for HDO of similar lignin model compounds. Ru-based catalysts often favor aromatic ring hydrogenation, while Pd is more selective for C-O hydrogenolysis. Bimetallic catalysts like Pd/Zn can offer enhanced selectivity at milder conditions.[8]
Reaction Pathway Visualization
Caption: Competing pathways in the hydrodeoxygenation (HDO) process.
Chapter 3: Performance in Oxidation Reactions
Oxidation of 1-(3,4-Dimethoxyphenyl)propan-1-ol can proceed via two main pathways: oxidation of the secondary alcohol to a ketone, or oxidative Cα-Cβ bond cleavage to yield an aldehyde. The choice of oxidant is critical in directing the selectivity.
Expertise & Causality: Controlling Oxidation Selectivity
Mild chemical oxidants like pyridinium chlorochromate (PCC) or TEMPO-based systems are highly selective for the conversion of secondary alcohols to ketones, preserving the carbon skeleton.[11] In contrast, powerful enzymatic systems, such as lignin peroxidase (LiP) found in fungi, can catalyze a one-electron oxidation of the aromatic ring, initiating a cascade that leads to the cleavage of the propenyl side chain, ultimately yielding veratraldehyde (3,4-dimethoxybenzaldehyde).[12][13] This enzymatic pathway is a key step in the natural degradation of lignin.
Experimental Protocol: Selective Oxidation to Ketone with PCC
-
Setup: To a stirred solution of 1.0 g (5.04 mmol) of 1-(3,4-Dimethoxyphenyl)propan-1-ol in 20 mL of anhydrous dichloromethane (DCM) in a flask, add 3.0 g of celite.
-
Oxidant Addition: Add 1.63 g (7.56 mmol) of pyridinium chlorochromate (PCC) in a single portion.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the mixture with 30 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Purification: Wash the silica plug with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield 1-(3,4-dimethoxyphenyl)propan-1-one.
Data Presentation: Comparison of Oxidation Pathways
| Method | Reagent / Enzyme | Major Product | Selectivity | Conditions | Reference |
| Chemical Oxidation | Pyridinium Chlorochromate (PCC) | 1-(3,4-Dimethoxyphenyl)propan-1-one | High (>95% for ketone) | Anhydrous DCM, RT | N/A |
| Enzymatic Cleavage | Lignin Peroxidase (LiP) + H₂O₂ | Veratraldehyde | High (for C-C cleavage) | Aqueous buffer, pH 3.0 | [12][13] |
Note: The chemical oxidation protocol is a standard procedure for secondary alcohol oxidation.
Oxidation Pathways Visualization
Caption: Selective oxidation pathways of the title compound.
Chapter 4: Utility in Esterification Reactions
Esterification is a fundamental transformation for producing specialty chemicals, such as flavors, fragrances, and plasticizers. The hydroxyl group of 1-(3,4-Dimethoxyphenyl)propan-1-ol can be readily converted to an ester.
Expertise & Causality: Fischer Esterification Mechanism
In the classic Fischer esterification, a carboxylic acid reacts with an alcohol under acidic catalysis.[14] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. The reactivity is generally governed by sterics around the hydroxyl group and the nucleophilicity of the alcohol oxygen.
Experimental Protocol: Fischer Esterification with Acetic Acid
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 1.98 g (10 mmol) of 1-(3,4-Dimethoxyphenyl)propan-1-ol, 1.2 g (20 mmol) of glacial acetic acid, and 40 mL of toluene.
-
Catalyst Addition: Add 3-4 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing for 3-5 hours or until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude ester, 1-(3,4-dimethoxyphenyl)propyl acetate.
Comparative Reactivity Analysis
| Alcohol Substrate | Relative Reactivity | Justification |
| 1-Propanol | Baseline | Primary, non-activated alcohol. |
| 1-Phenylethanol | Slightly Increased | Benzylic alcohol, but the phenyl group is weakly electron-withdrawing by induction. |
| 1-(3,4-Dimethoxyphenyl)propan-1-ol | Increased | Benzylic alcohol. The two methoxy groups are strongly electron-donating via resonance, increasing the electron density on the hydroxyl oxygen and enhancing its nucleophilicity. |
Esterification Workflow Visualization
Caption: Workflow for Fischer esterification.
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-ol demonstrates remarkable versatility as a chemical intermediate. Its efficacy is highly dependent on the chosen reaction type and conditions, which allows for selective transformations.
-
For Pharmaceutical Synthesis: Its value lies in the ability to be synthesized in high enantiopurity via asymmetric reduction , providing a chiral building block for complex targets.
-
For Biofuel Applications: It serves as an excellent substrate for catalytic hydrodeoxygenation , where its activated C-O bond is readily cleaved, particularly with palladium-based catalysts, to produce deoxygenated fuel components.
-
For Value-Added Chemicals: It can be selectively transformed through oxidation , yielding either the corresponding ketone with mild chemical oxidants or the valuable fragrance/flavor chemical veratraldehyde via enzymatic C-C cleavage.
-
For Specialty Derivatives: Standard functional group manipulations like esterification proceed efficiently, enhanced by the electron-rich nature of its aromatic ring.
This guide illustrates that a comprehensive understanding of the substrate's intrinsic properties and the mechanisms of different reaction classes is essential for harnessing the full potential of this promising bio-renewable platform molecule.
References
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Lancefield, C. S., Weckhuysen, B. M., & Bruijnincx, P. C. A. (2018). Chapter 7: Catalytic Conversion of Lignin-derived Aromatic Compounds into Chemicals. In Lignin Valorization: Emerging Approaches (pp. 159-198). Royal Society of Chemistry. [Link]
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Lignin Valorization Group. (2018). Catalytic Conversion of Lignin in Woody Biomass into Phenolic Monomers in Methanol/Water Mixtures without External Hydrogen. ACS Sustainable Chemistry & Engineering. [Link]
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Fu, C. H. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Globe Thesis. [Link]
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MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
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Arias-Carrión, E., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules. [Link]
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The Good Scents Company. (n.d.). veratraldehyde, 120-14-9. [Link]
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A Comparative Guide to the Stereochemical Validation of 1-(3,4-Dimethoxyphenyl)propan-1-ol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a non-negotiable aspect of chemical synthesis and characterization. The spatial arrangement of atoms in a chiral molecule can dictate its pharmacological activity, metabolic fate, and toxicological profile. This guide provides an in-depth, objective comparison of two predominant analytical techniques for the stereochemical validation of 1-(3,4-Dimethoxyphenyl)propan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (Mosher's Method) .
This document moves beyond a simple listing of protocols to offer a causal explanation for experimental choices, empowering you to make informed decisions for your analytical workflows.
The Importance of Stereochemical Purity
1-(3,4-Dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol and a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceuticals.[1] Its single stereocenter gives rise to two enantiomers, (R)- and (S)-1-(3,4-dimethoxyphenyl)propan-1-ol. As with many chiral molecules, these enantiomers can exhibit different biological activities. Therefore, robust and reliable analytical methods are essential to separate, quantify, and confirm the absolute stereochemistry of the desired enantiomer.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3]
Causality of Experimental Choices in Chiral HPLC
The success of a chiral HPLC separation is contingent on the selection of an appropriate CSP and mobile phase. For aromatic secondary alcohols like 1-(3,4-dimethoxyphenyl)propan-1-ol, polysaccharide-based CSPs are often the first choice. These CSPs, typically derivatives of cellulose or amylose, possess helical structures with chiral grooves that can selectively interact with one enantiomer more strongly than the other.[4]
The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (normal phase mode), is critical for optimizing the separation. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration can be fine-tuned to achieve the desired retention and resolution.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of a sample of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Materials:
-
Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Sample Solution: 1 mg/mL of 1-(3,4-Dimethoxyphenyl)propan-1-ol in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 230 nm, where the dimethoxybenzene chromophore has significant absorbance.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Data Presentation: Chiral HPLC
| Parameter | Typical Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
Note: The above data is representative for a similar aromatic secondary alcohol and may require optimization for 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Caption: Workflow for Mosher's Method.
Head-to-Head Comparison
| Feature | Chiral HPLC | NMR with Mosher's Method |
| Primary Output | Enantiomeric purity (% ee) | Enantiomeric purity (% ee) and absolute configuration |
| Principle | Physical separation of enantiomers | Conversion to diastereomers, analysis of NMR chemical shift differences |
| Sample Preparation | Simple dissolution in mobile phase | Chemical derivatization required |
| Throughput | High, suitable for routine analysis | Lower, more labor-intensive |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg scale) |
| Robustness | High, well-established methods | Can be sensitive to reaction conditions and impurities |
| Confirmation of Identity | Based on retention time, requires a reference standard for absolute configuration | Provides structural information from the NMR spectrum |
| Cost (Consumables) | Chiral columns can be expensive | Chiral derivatizing agents and deuterated solvents |
Conclusion and Recommendation
Both Chiral HPLC and NMR with Mosher's method are invaluable tools for the stereochemical validation of 1-(3,4-Dimethoxyphenyl)propan-1-ol. The choice between them depends on the specific analytical needs.
Chiral HPLC is the method of choice for routine analysis of enantiomeric purity. Its high throughput, sensitivity, and robustness make it ideal for quality control, reaction monitoring, and screening applications. However, it requires a reference standard of known absolute configuration to definitively assign the peaks.
NMR with Mosher's method is superior for the initial determination of absolute configuration. While more labor-intensive, it provides unambiguous assignment of the stereocenter without the need for a reference standard. It is an excellent tool for the characterization of novel compounds or for validating the stereochemistry of a newly synthesized material.
For a comprehensive validation strategy, a cross-validation approach is recommended. The absolute configuration can be initially determined by Mosher's method, and this well-characterized material can then be used as a reference standard to develop a robust and high-throughput chiral HPLC method for routine quality control. This synergistic approach leverages the strengths of both techniques to ensure the highest level of scientific integrity in your research and development endeavors.
References
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- Representative sections of 1 H NMR spectra of diastereomers 2b (a) and 3b (b) in CDCl 3 at 298 K.
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A Researcher's Guide to Chiral Secondary Alcohols in Asymmetric Catalysis: A Performance Framework for 1-(3,4-Dimethoxyphenyl)propan-1-ol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries where the chirality of a molecule can dictate its biological activity. Chiral secondary alcohols are crucial building blocks in this endeavor.[1][2][3] This guide provides a comparative framework for evaluating the performance of chiral secondary alcohols as ligands or catalysts in asymmetric synthesis.
While a vast library of chiral ligands exists, new candidates are continually emerging. Here, we establish a benchmark for performance evaluation, contextualizing the potential of a specific, yet under-documented molecule: 1-(3,4-Dimethoxyphenyl)propan-1-ol . Lacking direct performance data for this compound, we will build a robust evaluation methodology based on a well-understood model reaction: the asymmetric transfer hydrogenation (ATH) of acetophenone. This approach will provide researchers with the tools to assess its potential and compare it against established alternatives.
The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to asymmetric hydrogenation for producing chiral alcohols, valued for its operational simplicity.[4] The reduction of acetophenone to 1-phenylethanol is a quintessential model reaction for evaluating the efficacy of new chiral catalysts due to its clear, quantifiable outcomes and the wealth of comparative data available.
The reaction typically employs a transition metal complex, often Ruthenium(II), with a chiral ligand, and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[4][5] The success of the catalysis is measured by the conversion of the ketone and, most critically, the enantiomeric excess (ee) of the resulting chiral alcohol.
Performance Comparison of Established Chiral Ligands
The efficacy of an asymmetric transformation is profoundly dependent on the structure of the chiral ligand. To establish a performance benchmark, we will compare several well-documented chiral ligands used in the Ru-catalyzed ATH of acetophenone. These ligands, primarily chiral diamines and amino alcohols, create a chiral environment around the metal center, dictating the facial selectivity of the hydride transfer.
| Chiral Ligand/Catalyst System | Substrate | Hydrogen Donor | Conversion (%) | ee (%) | Product Configuration | Reference |
| (S,S)-TsDPEN / Ru(II) | Acetophenone | HCOOH/NEt₃ | >95 | 97 | (S) | [6] |
| (1R,2S)-Aminoindanol / [Cp*RhCl₂]₂ | Acetophenone | i-PrOH | High | >90 | (R) or (S) | [7] |
| Proline-derived diamine / Ru(II) | Propiophenone | i-PrOH | - | 48 | (R) | [8] |
| Chiral Dioxaborinanes | Acetophenone | i-PrOH | up to 98 | - | - | [9] |
| (NH)₂P₂ macrocycle / Mn(I) | Phenyl alkyl ketones | i-PrOH | >99 | 90-99 | - | [10] |
Note: Reaction conditions such as temperature, pressure, and catalyst loading significantly impact performance and vary between studies. This table serves as a representative comparison.
The data clearly indicates that high enantioselectivity is achievable, with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) setting a high standard in Ru-catalyzed systems.[6]
Experimental Protocol: Benchmark ATH of Acetophenone
This protocol provides a standardized workflow for evaluating the catalytic performance of a new chiral ligand, such as 1-(3,4-dimethoxyphenyl)propan-1-ol, in a complex with a metal precursor like [RuCl₂(p-cymene)]₂.
Materials and Reagents:
-
[RuCl₂(p-cymene)]₂ (metal precursor)
-
Chiral ligand (e.g., (S,S)-TsDPEN as a control, or the test compound 1-(3,4-dimethoxyphenyl)propan-1-ol)
-
Acetophenone (substrate)
-
Anhydrous isopropanol (hydrogen donor and solvent)
-
Potassium tert-butoxide (or other suitable base)
-
Anhydrous toluene (co-solvent, optional)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (2.2 mol%) in anhydrous toluene (or isopropanol).
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 equivalent) in anhydrous isopropanol.
-
Initiation: Add the pre-formed catalyst solution to the substrate solution. Add potassium tert-butoxide (10 mol%) to activate the catalyst.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for a designated time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction with a small amount of water or saturated NH₄Cl solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product (1-phenylethanol) by column chromatography or distillation. Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Mechanistic Insights: The Origin of Enantioselectivity
The high degree of enantioselectivity in Ru-TsDPEN catalyzed ATH reactions is attributed to a "metal-ligand bifunctional" mechanism.[4][11] The reaction does not proceed through the inner coordination sphere of the metal. Instead, it occurs via a concerted, six-membered transition state in the outer sphere.
-
Formation of the Active Hydride: The Ru-Cl precursor reacts with the chiral diamine ligand and a base in isopropanol to form a Ru-hydride species. The N-H proton on the ligand becomes acidic.
-
Outer-Sphere Complexation: The ketone substrate approaches the Ru-hydride complex. A crucial stabilizing C-H/π interaction occurs between a C-H bond on the cymene ring of the catalyst and the aromatic ring of the ketone.[11]
-
Stereoselective Hydride Transfer: This interaction orients the ketone in a specific conformation. The hydride from the ruthenium and a proton from the N-H group of the ligand are transferred to the carbonyl carbon and oxygen, respectively, through a six-membered pericyclic transition state. The inherent chirality of the TsDPEN ligand ensures that this hydrogen transfer occurs preferentially to one of the two prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Evaluating a New Candidate: The Case of 1-(3,4-Dimethoxyphenyl)propan-1-ol
With no direct experimental data available for 1-(3,4-dimethoxyphenyl)propan-1-ol in asymmetric catalysis, we must rely on structural analogy and the established benchmark protocol to guide its evaluation.
Structural Considerations:
-
Chiral Center: The secondary alcohol group provides the necessary chiral center for it to function as a chiral ligand or auxiliary.
-
Aromatic System: The 3,4-dimethoxy (veratryl) group is electron-rich. This electronic property could influence the coordination to the metal center and potentially enhance or alter the C-H/π interactions that are critical for stereoselectivity.[11]
-
Steric Profile: The ethyl group at the chiral center provides a different steric environment compared to the phenyl groups in TsDPEN. This will influence how the substrate docks in the active site, directly impacting enantioselectivity.
Hypothesized Application and Evaluation:
1-(3,4-Dimethoxyphenyl)propan-1-ol could potentially be used in several ways:
-
As a Chiral Ligand: In its deprotonated (alkoxide) form, it could serve as a simple chiral ligand for a metal like Ruthenium or Iridium. Its performance would be directly tested using the benchmark protocol outlined above. One would compare the resulting conversion and ee% against the values in the comparative table.
-
As a Precursor to a More Complex Ligand: The alcohol could be a starting material for synthesizing more complex ligands, such as amino alcohols or phosphino alcohols, which are known to be effective in asymmetric catalysis.[12]
-
In Stoichiometric Reductions: It could be used to modify stoichiometric reducing agents like lithium aluminum hydride (LAH), creating a chiral hydride reagent.[3]
To properly evaluate its potential, a researcher should synthesize both enantiomers of 1-(3,4-dimethoxyphenyl)propan-1-ol and test them in the benchmark ATH of acetophenone. The key is to maintain consistent reaction conditions to allow for a direct and fair comparison with the established results of ligands like TsDPEN.
Conclusion
While direct performance data for 1-(3,4-dimethoxyphenyl)propan-1-ol in asymmetric catalysis is not yet published, this guide provides a comprehensive framework for its evaluation. By leveraging the well-established asymmetric transfer hydrogenation of acetophenone as a benchmark, researchers can systematically assess its efficacy as a chiral ligand. Understanding the underlying mechanisms and having a standardized protocol are critical for comparing its performance against the extensive library of existing chiral catalysts. The unique electronic and steric properties of its dimethoxyphenyl group suggest it is a worthy candidate for investigation, potentially offering new selectivities in the synthesis of valuable chiral molecules.
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A. M. Maj, A. T. Carmona, J. E. S. T. Martins, "Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study," PMC, [Online]. Available: [Link]
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A Comparative Guide to the Synthesis and Characterization of 1-(3,4-Dimethoxyphenyl)propan-1-ol and its Analogs for Drug Discovery
Introduction: The Significance of Phenylpropanoids in Medicinal Chemistry
Phenylpropanoids are a large and diverse class of naturally occurring organic compounds characterized by a phenyl ring attached to a three-carbon propane side chain. This structural motif is a common scaffold in a variety of biologically active molecules, including flavonoids, lignans, and coumarins. Their widespread presence in plants and their diverse pharmacological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties, make them attractive starting points for drug discovery programs.[1][2][3][4] 1-(3,4-Dimethoxyphenyl)propan-1-ol, with its catechol-like dimethoxy substitution pattern, represents an interesting candidate for further investigation.
Synthetic Strategies: Accessing the Phenylpropanol Scaffold
The synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol can be approached through several well-established organic chemistry transformations. The most common and efficient method involves a two-step sequence starting from the commercially available 3,4-dimethoxyacetophenone.
-
Step 1: Synthesis of the Ketone Precursor, 1-(3,4-Dimethoxyphenyl)propan-1-one. This propiophenone derivative is a key intermediate.[5][6] It can be synthesized via various methods, with one common approach being the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with propionyl chloride.
-
Step 2: Reduction of the Ketone to the Secondary Alcohol. The carbonyl group of 1-(3,4-dimethoxyphenyl)propan-1-one can be selectively reduced to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-1-ol, using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation over catalysts like Raney nickel is also a viable and scalable method.[7]
Workflow for the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Caption: Synthetic pathway for 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Spectroscopic Characterization: A Comparative Analysis
The structural elucidation of newly synthesized compounds is paramount. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for 1-(3,4-dimethoxyphenyl)propan-1-ol is elusive, we can predict its spectral features based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the carbinol proton (CH-OH), the methylene group (CH₂), and the terminal methyl group (CH₃). The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.0 ppm. The two methoxy groups will likely appear as sharp singlets around δ 3.8-3.9 ppm. The carbinol proton should be a triplet around δ 4.5-4.8 ppm, coupled to the adjacent methylene group. The methylene protons would be a multiplet, and the terminal methyl group a triplet.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. We would expect to see signals for the two methyl groups of the methoxy substituents, the methylene and methyl carbons of the propyl chain, the carbinol carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy groups.
Data Comparison Table:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 1-Phenylpropan-1-ol | 7.2-7.4 (m, 5H, Ar-H), 4.58 (t, 1H, CH-OH), 1.75 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | 144.7, 128.4, 127.4, 126.2 (Ar-C), 76.0 (CH-OH), 31.9 (CH₂), 10.2 (CH₃) | [8] |
| 1-(4-Methoxyphenyl)propan-1-ol | 6.8-7.2 (m, 4H, Ar-H), 4.5 (t, 1H, CH-OH), 3.8 (s, 3H, OCH₃), 1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | 159.0, 136.8, 127.2, 113.8 (Ar-C), 75.5 (CH-OH), 55.2 (OCH₃), 31.8 (CH₂), 10.2 (CH₃) | [5] |
| 1-(3,4-Dimethoxyphenyl)propan-1-one (Precursor) | 7.5-7.6 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 6H, OCH₃), 2.9 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | 200.1 (C=O), 153.5, 149.2, 129.9, 122.9, 110.1, 109.8 (Ar-C), 56.1, 56.0 (OCH₃), 31.8 (CH₂), 8.5 (CH₃) | [6][9] |
Infrared (IR) Spectroscopy
The IR spectrum of 1-(3,4-dimethoxyphenyl)propan-1-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[10] Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹. Strong absorptions corresponding to C-O stretching of the alcohol and the methoxy ethers are also expected.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₆O₃, MW: 196.24 g/mol ). Fragmentation patterns would likely involve the loss of water, an ethyl group, or cleavage of the bond adjacent to the aromatic ring.
Analytical Workflow for Compound Characterization
Caption: A typical analytical workflow for the purification and characterization of a synthesized organic compound.
Biological Evaluation: A Comparative Perspective
Phenylpropanoids are known to exhibit a wide range of biological activities.[1] While specific studies on 1-(3,4-dimethoxyphenyl)propan-1-ol are limited, we can infer its potential by examining the activities of structurally similar compounds.
Antimicrobial Activity
Many phenylpropanoids and their derivatives have demonstrated significant antimicrobial properties.[11][12][13] The presence of hydroxyl and methoxy groups on the phenyl ring can influence this activity. For instance, studies have shown that certain phenylpropanoids can disrupt bacterial membranes.[13] A comparative analysis with other antimicrobial phenylpropanoids would be essential to determine the potential of 1-(3,4-dimethoxyphenyl)propan-1-ol in this area.
Comparative Antimicrobial Activity Data:
| Compound/Class | Organism(s) | Activity (MIC) | Reference |
| Phenylpropanoids (general) | Gram-positive and Gram-negative bacteria | Varies | [1][11] |
| Cinnamic Acid Derivatives | E. coli, S. aureus | Synergistic with antibiotics | [13] |
| Prenylated Phenylpropanoids | Oral bacteria (S. mutans) | 31.2 µg/mL (Plicatin B) | [12] |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus, E. coli, C. albicans | 0.78 to 12.5 µg/mL | [14] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and natural products are a rich source of anti-inflammatory agents.[2][3][4] Phenylpropanoids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[12][15] The 3,4-dimethoxy substitution pattern is found in several compounds with known anti-inflammatory properties.
Comparative Anti-inflammatory Activity Data:
| Compound | Model | Key Findings | Reference |
| Phenylpropanoids (general) | Various in vitro and in vivo models | Modulation of inflammatory pathways | [2][3][4] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene | Carrageenan-induced rat paw edema | Potent inhibition | [16] |
| Chalcone and Dihydrochalcone Analogs | LPS-activated macrophages | Inhibition of NO production | [17][18] |
| α-Substituted p-(methanesulfonyl)phenylpropenamides | Xylene-induced mice ear swelling | Marked anti-inflammatory activity | [12] |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one
-
Reaction Setup: To a stirred solution of veratrole (1 equivalent) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.
-
Addition of Acylating Agent: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(3,4-dimethoxyphenyl)propan-1-one.[16][19]
Protocol 2: Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one to 1-(3,4-Dimethoxyphenyl)propan-1-ol
-
Reaction Setup: Dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(3,4-dimethoxyphenyl)propan-1-ol.
Conclusion and Future Directions
1-(3,4-Dimethoxyphenyl)propan-1-ol is a readily accessible phenylpropanoid with significant potential for further investigation in drug discovery. This guide has provided a comparative framework for its synthesis, characterization, and potential biological activities. While a complete experimental dataset for the title compound is not yet available in the public domain, the analysis of its precursor and structural analogs provides a strong foundation for future research.
Future studies should focus on the full spectroscopic characterization of 1-(3,4-dimethoxyphenyl)propan-1-ol and its systematic evaluation in a panel of antimicrobial and anti-inflammatory assays. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs with varied substitution patterns on the phenyl ring and modifications to the propanol side chain, will be crucial in identifying lead compounds with enhanced potency and selectivity. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutic agents based on the versatile phenylpropanoid scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Dimethoxyphenyl)propan-1-ol
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(3,4-Dimethoxyphenyl)propan-1-ol, grounding procedural steps in the principles of chemical safety, regulatory compliance, and environmental stewardship. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, the procedures outlined here are derived from the foundational requirements set by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as best practices for analogous chemical structures.
Pre-Disposal Hazard Assessment and Characterization
Before any disposal action is taken, a thorough understanding of the substance's potential hazards is paramount. 1-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound containing an alcohol functional group and a dimethoxy-substituted aromatic ring.[1] Based on structurally similar compounds and general chemical principles, we must handle it with the assumption that it presents specific risks.
Safety Data Sheets for analogous aromatic alcohols indicate that this compound should be treated as a potential skin and eye irritant.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Hazard & Safety Summary for 1-(3,4-Dimethoxyphenyl)propan-1-ol
| Parameter | Guideline | Sources |
| Potential Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be combustible. | [3] |
| Required PPE | Nitrile gloves, safety glasses or goggles, lab coat. | [1][2][3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. | [1][4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [3] |
| First Aid (Skin) | Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention. | [2][3] |
| Spill Response | Absorb spill with inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal. Ensure adequate ventilation. | [2][3] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is not merely a suggestion but a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[5][6] Once you decide to discard 1-(3,4-Dimethoxyphenyl)propan-1-ol, it is legally considered chemical waste and must be managed according to these regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[7][8][9] This plan must include procedures for safe handling and disposal of chemicals to protect laboratory personnel.[7][8]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the compliant disposal of 1-(3,4-Dimethoxyphenyl)propan-1-ol. The causality behind each step is explained to ensure both safety and adherence to regulations.
Step 1: Waste Characterization and Segregation
The "Why": Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective, compliant disposal. Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.[10][11]
Protocol:
-
Characterize: Classify 1-(3,4-Dimethoxyphenyl)propan-1-ol as a non-halogenated organic liquid waste .
-
Segregate: Do NOT mix this waste with:
Step 2: Container Selection and Labeling
The "Why": The container must be compatible with the chemical to prevent degradation, leaks, or spills.[11][14] Clear, accurate labeling is an EPA requirement that ensures the waste can be identified and handled safely by everyone, from lab personnel to the final disposal facility.[15]
Protocol:
-
Select Container: Use a clean, sealable container made of a compatible material, such as glass or high-density polyethylene (HDPE).[6][10] Ensure the container has a secure, leak-proof screw cap.[11]
-
Label Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete Label: Fill out the label completely and legibly with:
-
The words "Hazardous Waste" .[15]
-
The full, unabbreviated chemical name: 1-(3,4-Dimethoxyphenyl)propan-1-ol .
-
The specific hazard characteristics (e.g., "Irritant," "Combustible").
-
The date accumulation started.
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
The "Why": The EPA allows laboratories to accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][15][16] This provides a safe, controlled location for short-term storage before pickup by trained EH&S personnel.
Protocol:
-
Designate SAA: Store the labeled waste container in a designated SAA, which must be under the control of laboratory personnel.[16]
-
Secondary Containment: Place the waste container within a secondary containment tray or tub to contain any potential leaks or spills.[12]
-
Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[11][13]
-
Monitor Volume: Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[6][11] Be aware of SAA volume limits, typically 55 gallons for total hazardous waste.[15][16]
Step 4: Arranging for Final Disposal
The "Why": Final disposal must be handled by licensed professionals who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Laboratory personnel should never attempt to dispose of chemical waste via sink drains or in the regular trash.[5]
Protocol:
-
Contact EH&S: Once the waste container is full or you no longer need to add to it, contact your institution's EH&S department to schedule a waste pickup.
-
Provide Information: Be prepared to provide the information from the hazardous waste label to the EH&S personnel.
-
Documentation: Maintain any records or manifests associated with the waste pickup as required by your institution and the EPA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
Waste Minimization: A Principle of Green Chemistry
The most effective disposal method is to prevent waste generation in the first place.[17] As scientists, we have a responsibility to incorporate waste minimization strategies into our experimental planning.[12]
-
Source Reduction: Purchase and use the smallest quantity of 1-(3,4-Dimethoxyphenyl)propan-1-ol necessary for your experiments.[13]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials.[10][13]
-
Surplus Sharing: Before designating an unused portion as waste, check if other labs within your institution can use it.[13][17]
By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold your professional responsibility to protect the environment.
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Personal protective equipment for handling 1-(3,4-Dimethoxyphenyl)propan-1-ol
A Researcher's Guide to Safely Handling 1-(3,4-Dimethoxyphenyl)propan-1-ol
An In-depth Operational and Safety Directive for Laboratory Professionals
As researchers and scientists, our commitment to discovery is paralleled by our unwavering dedication to safety. The handling of novel or lesser-studied compounds, such as 1-(3,4-Dimethoxyphenyl)propan-1-ol, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While specific toxicological data for 1-(3,4-Dimethoxyphenyl)propan-1-ol is not extensively documented, a conservative approach based on the known hazards of structurally similar aromatic alcohols is paramount. This directive is grounded in established safety protocols for handling research chemicals with limited safety data, ensuring a robust framework for your operational plans.
Understanding the Potential Hazards
1-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound that, based on its chemical structure, may present several potential hazards. Structurally related aromatic alcohols and similar compounds have been shown to cause:
-
Skin and Eye Irritation: Direct contact can lead to irritation or, in some cases, serious eye damage[1][2][3].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation, drowsiness, or dizziness[1][2][3].
-
Flammability: Like many alcohols, it may be flammable, with vapors potentially forming explosive mixtures with air[2][4][5].
-
Unknown Long-Term Effects: For many research chemicals, the long-term toxicological properties have not been thoroughly investigated[1]. Therefore, it is crucial to minimize exposure.
Core Principles for Safe Handling
When working with any chemical of unknown or limited toxicity, the following principles should be rigorously applied:
-
Minimize Exposure: Employ a combination of engineering controls, personal protective equipment (PPE), and safe work practices to minimize all routes of exposure.
-
Work in a Controlled Environment: All handling of 1-(3,4-Dimethoxyphenyl)propan-1-ol should be conducted in a well-ventilated area, preferably a certified chemical fume hood.
-
Plan Ahead: Before beginning any procedure, review the safety protocols, ensure all necessary PPE and spill cleanup materials are readily available, and understand the steps of your experiment.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE are critical for safeguarding against accidental exposure. The following table outlines the recommended PPE for handling 1-(3,4-Dimethoxyphenyl)propan-1-ol.
| Protection Type | Recommended PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. Standard safety glasses do not offer sufficient protection[1][6]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | Gloves should be selected based on their resistance to aromatic alcohols. Nitrile gloves offer good general chemical resistance, while butyl rubber provides excellent protection against a wide range of chemicals[5][6][7]. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical[1]. |
| Body Protection | A flame-retardant lab coat or coveralls | A lab coat protects the skin and personal clothing from splashes. For procedures involving larger quantities or a higher risk of fire, flame-retardant clothing is advised[2]. |
| Respiratory Protection | Use in a chemical fume hood is the primary control. A respirator may be required for spills or if engineering controls are not available. | A properly functioning chemical fume hood is the most effective way to prevent inhalation of vapors. If a respirator is needed, a fit-tested model with appropriate cartridges for organic vapors should be used in accordance with your institution's respiratory protection program[8]. |
Procedural Guidance: A Step-by-Step Approach to Safety
Donning and Doffing of PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[1][9].
Experimental Workflow for Handling 1-(3,4-Dimethoxyphenyl)propan-1-ol
The following diagram illustrates the key decision points and corresponding safety measures for a typical laboratory workflow involving this compound.
Caption: A generalized experimental workflow for handling 1-(3,4-Dimethoxyphenyl)propan-1-ol, highlighting the continuous requirement for core PPE.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is vital.
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
Place all contaminated materials in a sealed, labeled hazardous waste container[10].
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is flammable, eliminate all ignition sources.
-
Contact your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][5].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention[1].
-
Disposal Plan
All waste containing 1-(3,4-Dimethoxyphenyl)propan-1-ol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Keep all waste streams separate to avoid incompatible chemical reactions.
-
Labeling: Clearly label all waste containers with their contents.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[1][10]. Do not pour any waste down the drain[1].
Conclusion
A proactive and informed approach to safety is non-negotiable in the research environment. By understanding the potential hazards of 1-(3,4-Dimethoxyphenyl)propan-1-ol and diligently applying the principles and procedures outlined in this guide, you can confidently and safely advance your scientific endeavors. Always consult your institution's specific safety guidelines and the most current safety data available.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, June 3). Thermo Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical.
- 1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. (2024, April 10). ChemBK.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6). Sigma-Aldrich.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24). Sigma-Aldrich.
- Personal Protective Equipment (PPE). University of Washington.
- 1 - SAFETY DATA SHEET. (2023, October 20). Thermo Fisher Scientific.
- 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell EHS.
- Personal protective solutions for Alcohol & Beverage industry applic
- Dress for Success: PPE for Distilleries. (2023, December 21). Spirits & Distilling.
- 3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone - AK Scientific, Inc. AK Scientific, Inc.
- Safety Data Sheet - AWS. (2025, December 20). Targetmol.
- 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one - Apollo Scientific. (2023, June 29). Apollo Scientific.
- Ensuring the safe handling of chemicals. (2022, September 30).
- What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1). CanGardCare.
- Student safety sheets 66 Higher alcohols. (2022). CLEAPSS Science.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. science.cleapss.org.uk [science.cleapss.org.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. mcrsafety.com [mcrsafety.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. spiritsanddistilling.com [spiritsanddistilling.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. globalresearchchem.com [globalresearchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
